molecular formula C19H27O8P B1678586 PD 113270 CAS No. 87860-37-5

PD 113270

Cat. No.: B1678586
CAS No.: 87860-37-5
M. Wt: 414.4 g/mol
InChI Key: MQLGXVOINDPKQT-BVOZHDEJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

from Streptomyces pulveraceus;  structure given in second source

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

87860-37-5

Molecular Formula

C19H27O8P

Molecular Weight

414.4 g/mol

IUPAC Name

[(1E,7E,9E,11E)-3,6-dihydroxy-3-methyl-1-(6-oxo-2,3-dihydropyran-2-yl)trideca-1,7,9,11-tetraen-4-yl] dihydrogen phosphate

InChI

InChI=1S/C19H27O8P/c1-3-4-5-6-7-9-15(20)14-17(27-28(23,24)25)19(2,22)13-12-16-10-8-11-18(21)26-16/h3-9,11-13,15-17,20,22H,10,14H2,1-2H3,(H2,23,24,25)/b4-3+,6-5+,9-7+,13-12+

InChI Key

MQLGXVOINDPKQT-BVOZHDEJSA-N

Isomeric SMILES

C/C=C/C=C/C=C/C(CC(C(C)(/C=C/C1CC=CC(=O)O1)O)OP(=O)(O)O)O

Canonical SMILES

CC=CC=CC=CC(CC(C(C)(C=CC1CC=CC(=O)O1)O)OP(=O)(O)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Antibiotic CL 1565B;  CL 1565-B;  CL-1565-B;  CL1565-B;  PD-113,270;  PD 113270

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to Protein Phosphatase 2A (PP2A) and its Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial searches for "PD 113270" as a Protein Phosphatase 2A (PP2A) inhibitor did not yield any specific information. It is possible that this is an internal designation, a novel compound not yet in the public domain, or a misnomer. This guide will therefore provide a comprehensive overview of the well-characterized PP2A enzyme and prominent inhibitors, serving as a foundational resource for research and development in this area.

Introduction to Protein Phosphatase 2A (PP2A)

Protein Phosphatase 2A (PP2A) is a major family of serine/threonine phosphatases that play a crucial role in regulating a vast array of cellular processes.[1][2][3] As a key regulator of signaling networks, PP2A counteracts the activity of protein kinases, maintaining cellular homeostasis.[3][4] Its dysregulation is implicated in numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.[2][3][5][6]

1.1. Structure of the PP2A Holoenzyme

PP2A typically exists as a heterotrimeric holoenzyme composed of three subunits:

  • Scaffolding (A) Subunit: This subunit provides the structural backbone for the complex.

  • Catalytic (C) Subunit: This subunit is responsible for the phosphatase activity.

  • Regulatory (B) Subunit: This subunit is highly diverse and confers substrate specificity and subcellular localization to the holoenzyme.[1][5]

The combinatorial assembly of these subunits from different isoforms results in a wide variety of PP2A complexes, each with distinct functions.[6]

1.2. Role in Cellular Signaling

PP2A is recognized as a tumor suppressor, acting as a negative regulator in key oncogenic signaling pathways.[7][8] These pathways include:

  • RAS/MEK/ERK pathway

  • PI3K/AKT pathway[9]

  • Wnt signaling pathway[10]

  • c-Myc stability[7][9]

Inactivation of PP2A, often through the overexpression of endogenous inhibitors like SET and CIP2A, is a critical step in malignant transformation.[7][8][9]

Pharmacological Inhibition of PP2A

While PP2A is generally a tumor suppressor, paradoxically, its inhibition can enhance the efficacy of cancer treatments like chemotherapy and radiation.[8][11] This has led to the development and study of various small molecule inhibitors of PP2A.

2.1. Key PP2A Inhibitors

Several compounds are well-characterized as potent PP2A inhibitors:

  • Okadaic Acid: A marine toxin that is a highly potent and selective inhibitor of PP2A over other phosphatases like PP1 at low nanomolar concentrations.[5][12][13] It binds to the catalytic subunit, blocking its activity.[5]

  • Cantharidin: A natural toxin that also targets the catalytic subunit of PP2A.[5]

  • LB-100: A synthetic, water-soluble small molecule inhibitor of PP2A that has been investigated in preclinical and clinical studies for its potential to sensitize cancer cells to chemotherapy and radiation.[5][10][11][14][15][16]

2.2. Quantitative Data on PP2A Inhibitors

The following tables summarize key quantitative data for the well-studied PP2A inhibitors, Okadaic Acid and LB-100.

InhibitorTargetIC50Cell Line / ConditionsReference
Okadaic Acid PP2A0.1 nMIn vitro[12]
PP2A0.2 nMIn vitro[13]
PP115-20 nMIn vitro[12]
PP119 nMIn vitro[13]
LB-100 PP2A0.85 µMBxPc-3 cells[14][17]
PP2A3.87 µMPanc-1 cells[14][17]
Cell Growth2.3 µMBxPc-3 cells[14]
Cell Growth1.7 µMPanc-1 cells[14]
Cell Growth4.36 µMFibrosarcoma cells[11]
Cell Viability>10 µMIOMM-LEE, GAR, CH-157 meningioma cells[15]
InhibitorParameterValueEnzyme/ConditionsReference
Okadaic Acid Association Rate Constant (k_on)~10^7 M⁻¹s⁻¹PP2A[18][19]
Dissociation Rate Constant (k_off)10⁻⁴ - 10⁻³ s⁻¹PP2A[18]
Dissociation Constant (K_d)30-40 pMPP2A[18]
Dissociation Constant (K_i)30 nM (median)PP2A[20]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of PP2A and its inhibitors.

3.1. PP2A Phosphatase Activity Assay

This assay measures the enzymatic activity of PP2A, which can be used to determine the inhibitory potential of compounds.

3.1.1. Principle Immunoprecipitated PP2A is incubated with a synthetic phosphopeptide substrate. The amount of free phosphate released is then quantified, typically using a malachite green-based colorimetric detection method or a fluorescence-based assay.[21][22][23][24]

3.1.2. Materials

  • Cells or tissue lysates

  • Anti-PP2A antibody (catalytic subunit)[21]

  • Protein A/G magnetic beads or agarose[21][25]

  • Phosphatase assay buffer (e.g., 20 mM imidazole-HCl, 2 mM EDTA, 2 mM EGTA, pH 7.0)[21]

  • Synthetic phosphopeptide substrate (e.g., K-R-pT-I-R-R)[21][24]

  • Malachite green phosphate detection solution[21][23] or a fluorogenic substrate like 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP)[26][27]

  • Microplate reader

3.1.3. Procedure

  • Cell Lysis: Wash cells with ice-cold TBS and lyse in phosphatase assay buffer on ice.[21]

  • Immunoprecipitation:

    • Incubate cell lysates (e.g., 500 µg total protein) with anti-PP2A-Cα antibody (e.g., 4 µg) and Protein A/G beads for 2 hours at 4°C with rotation.[21][22]

    • Wash the beads three times with wash buffer to remove non-specific binding.[25]

  • Phosphatase Reaction:

    • Resuspend the immunoprecipitated PP2A beads in assay buffer containing the phosphopeptide substrate.

    • Incubate at 30°C for 10-30 minutes.[21][25]

  • Detection:

    • Colorimetric: Stop the reaction and add malachite green solution. Read absorbance at ~650 nm.[22][23]

    • Fluorometric: For continuous assays, measure the increase in fluorescence in real-time.[26]

  • Data Analysis: Generate a standard curve using a phosphate standard to determine the amount of phosphate released and calculate PP2A activity.[22]

3.2. Co-Immunoprecipitation (Co-IP) for Protein-Protein Interactions

Co-IP is used to identify proteins that interact with PP2A in their native cellular environment.[28][29]

3.2.1. Principle An antibody against a specific PP2A subunit is used to pull down the entire PP2A complex from a cell lysate. Interacting proteins are co-precipitated and can be identified by Western blotting or mass spectrometry.[28][29][30]

3.2.2. Materials

  • Cell lysates

  • Antibody specific to the PP2A subunit of interest (the "bait" protein)

  • Protein A/G magnetic beads or agarose

  • Lysis buffer (e.g., RIPA buffer)[30]

  • Wash buffer

  • Elution buffer

  • SDS-PAGE gels and Western blotting reagents or access to mass spectrometry services

3.2.3. Procedure

  • Cell Lysis: Lyse cells in a non-denaturing lysis buffer to preserve protein-protein interactions.

  • Pre-clearing: Incubate the lysate with beads alone to reduce non-specific binding.[30]

  • Immunoprecipitation:

    • Incubate the pre-cleared lysate with the primary antibody for 1-2 hours or overnight at 4°C.[22]

    • Add Protein A/G beads and incubate for another 1-2 hours to capture the antibody-protein complexes.

  • Washing: Pellet the beads and wash multiple times with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the protein complexes from the beads using an elution buffer (e.g., low pH buffer or SDS-PAGE sample buffer).

  • Analysis:

    • Western Blot: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody against the suspected interacting protein.

    • Mass Spectrometry: Digest the eluted proteins and analyze by mass spectrometry for a global identification of interaction partners.[30]

Visualizations

4.1. Signaling Pathways

The following diagrams illustrate the central role of PP2A in regulating key cancer-related signaling pathways.

PP2A_Signaling_Pathway RTK Receptor Tyrosine Kinases (e.g., EGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation WNT WNT GSK3b GSK3β WNT->GSK3b BetaCatenin β-Catenin GSK3b->BetaCatenin BetaCatenin->Proliferation MYC c-Myc MYC->Proliferation PP2A PP2A PP2A->MEK PP2A->AKT PP2A->GSK3b PP2A->MYC Inhibitors Endogenous Inhibitors (SET, CIP2A) Inhibitors->PP2A PP2A_Activity_Assay_Workflow start Start: Cell/Tissue Lysate ip Immunoprecipitate PP2A (Anti-PP2A-C Ab + Beads) start->ip wash1 Wash Beads (Remove unbound proteins) ip->wash1 reaction Add Phosphopeptide Substrate Incubate at 30°C wash1->reaction detect Detect Free Phosphate (Malachite Green or Fluorescence) reaction->detect end End: Calculate PP2A Activity detect->end CoIP_Workflow start Start: Cell Lysate preclear Pre-clear Lysate (with beads) start->preclear ip Immunoprecipitate Bait Protein (e.g., PP2A-A subunit Ab) preclear->ip capture Capture Immune Complex (with Protein A/G beads) ip->capture wash Wash Beads (Remove non-specific binders) capture->wash elute Elute Bound Proteins wash->elute analysis Analyze Eluate elute->analysis wb Western Blot (for specific interactor) analysis->wb ms Mass Spectrometry (for global interactome) analysis->ms

References

Technical Whitepaper: Antitumor Properties of Fostriecin and its Analogs, Including PD 113270

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct, in-depth research and quantitative data specifically for the compound PD 113270 are exceptionally limited in publicly available scientific literature. The vast majority of research in this area has concentrated on its closely related analog, fostriecin (also known as CI-920) . This document will, therefore, focus on the well-characterized antitumor properties of fostriecin as a proxy to understand the potential mechanism and properties of this compound, a member of the same chemical family.

Introduction

This compound is a novel antitumor compound isolated from the fermentation broth of Streptomyces pulveraceus subsp. fostreus. It belongs to a class of phosphate-containing polyene lactone antibiotics that includes the extensively studied agent, fostriecin (CI-920). Initial studies in the early 1980s demonstrated that these compounds possess antitumor activity, particularly against murine leukemia cell lines.[1][2] However, subsequent research and development efforts have almost exclusively focused on fostriecin, leaving a significant knowledge gap regarding the specific properties of this compound.

This guide provides a comprehensive overview of the antitumor properties of this class of compounds, with a detailed focus on fostriecin. The information presented herein on fostriecin's mechanism of action, its effects on signaling pathways, and its preclinical data is intended to provide a foundational understanding for researchers interested in this compound and related molecules.

Mechanism of Action: Inhibition of Protein Phosphatases

While initially investigated for other potential mechanisms, the primary antitumor effect of fostriecin was later elucidated to be its potent and selective inhibition of serine/threonine protein phosphatases, specifically Protein Phosphatase 2A (PP2A) and Protein Phosphatase 4 (PP4) .[3][4][5]

Fostriecin has been shown to covalently bind to the catalytic subunit of PP2A at the cysteine-269 residue.[6] This irreversible binding inhibits the phosphatase activity, leading to a cascade of downstream effects. The inhibition of PP2A, a crucial regulator of numerous cellular processes, disrupts the normal cell cycle, forcing cells into premature mitosis, which ultimately triggers apoptosis (programmed cell death).[5]

The high selectivity of fostriecin for PP2A and PP4 over other phosphatases like PP1 and PP5 contributes to its potent antitumor activity.[3]

Fostriecin_Mechanism Fostriecin's Mechanism of Action Fostriecin Fostriecin (CI-920) / this compound PP2A Protein Phosphatase 2A (PP2A) Fostriecin->PP2A Inhibition CellCycle Cell Cycle Regulation PP2A->CellCycle Dephosphorylates substrates to regulate progression Mitosis Premature Mitotic Entry CellCycle->Mitosis Dysregulation leads to Apoptosis Apoptosis Mitosis->Apoptosis Induces

Caption: Fostriecin inhibits PP2A, leading to cell cycle dysregulation and apoptosis.

Quantitative Data

Table 1: In Vitro Activity of Fostriecin (CI-920)

Cell Line / AssayMeasurementValueReference
Protein Phosphatase 2A (PP2A)IC501.5 nM[4]
Protein Phosphatase 4 (PP4)IC503.0 nM[4]
Protein Phosphatase 1 (PP1)IC5045 µM[4]
Human Tumor Cloning Assay (various)Response Rate (10.0 mcg/ml)27% (14/51)[7]
Human Tumor Cloning Assay (various)Response Rate (1.0 mcg/ml, 1-hr)35% (15/43)[7]

Table 2: In Vivo Activity of Fostriecin (CI-920) in Murine Models

Tumor ModelDosing RegimenOutcomeReference
L1210 Leukemia25 mg/kg, i.p., daily for 5 days~10% cure rate, >150% increase in life span for non-cured[1]
M5076 SarcomaNot specifiedInactive[1]
B16 MelanomaNot specifiedInactive[1]
Ridgway Osteogenic SarcomaNot specifiedInactive[1]

Experimental Protocols

Detailed experimental protocols for this compound are not published. However, based on the research on fostriecin, the following methodologies are representative of the studies conducted on this class of compounds.

This assay was utilized to assess the cytotoxic activity of fostriecin against a variety of human tumor cells.

  • Tumor Cell Preparation: Fresh human tumor specimens were collected and mechanically dissociated into a single-cell suspension.

  • Drug Exposure: Tumor cells were continuously exposed to fostriecin at a concentration of 10.0 mcg/ml or for 1 hour at 1.0 mcg/ml.

  • Cell Culture: Cells were plated in a soft agar system to promote the growth of tumor colony-forming units (TCFUs).

  • Colony Counting: After a suitable incubation period, TCFUs were counted.

  • Data Analysis: A response was defined as a greater than 50% decrease in TCFUs in drug-treated plates compared to control plates.[7]

Cloning_Assay_Workflow Human Tumor Cloning Assay Workflow cluster_protocol Protocol Steps Start Start: Fresh Tumor Specimen Step1 Mechanical Dissociation to Single-Cell Suspension Start->Step1 Step2 Drug Incubation (Fostriecin) Step1->Step2 Step3 Plating in Soft Agar Step2->Step3 Step4 Incubation Step3->Step4 Step5 Colony Counting (TCFUs) Step4->Step5 End End: Determine Response Rate Step5->End

References

Investigating the Antifungal Activity of PD 113270: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PD 113270 is a novel fermentation product, structurally identified as a polyene lactone phosphate, that has demonstrated notable antifungal properties. This document provides a comprehensive overview of the existing research on the antifungal activity of this compound, with a focus on its inhibitory effects against various yeast species. It details the available quantitative data on its minimum inhibitory concentrations (MICs), outlines the experimental methodologies employed in its evaluation, and explores its proposed mechanism of action. This guide is intended to serve as a technical resource for researchers and professionals in the fields of mycology and drug development who are interested in the potential of this compound as an antifungal agent.

Introduction

The emergence of drug-resistant fungal pathogens necessitates the discovery and development of novel antifungal agents. This compound, a structurally related analog of the antitumor agent fostriecin (CI-920), has been identified as a promising candidate with significant in vitro activity against a range of yeasts.[1] As a member of the polyene macrolide family, its mechanism of action is presumed to involve interaction with the fungal cell membrane. This guide synthesizes the available data to provide a detailed understanding of its antifungal profile.

Quantitative Antifungal Activity

The antifungal efficacy of this compound has been primarily evaluated using the agar diffusion method, with Minimum Inhibitory Concentrations (MICs) determined against a panel of yeast species. The reported MIC values for this compound range from 3 to 300 micrograms per milliliter (µg/ml).[1]

A summary of the antifungal activity of this compound against various yeast genera is presented below. It is important to note that sensitivity to this compound can be species-dependent. For instance, while many Candida species were found to be insensitive, a significant number of Saccharomyces species were inhibited by the compound.[1]

Table 1: Antifungal Spectrum of this compound

Fungal GenusNumber of Species TestedNumber of Species SensitiveMIC Range (µg/ml)
Saccharomyces14113 - 300
Candida1223 - 300
Total Yeast Species 46 (from 11 genera) 29 3 - 300

Data compiled from Mamber et al., 1986.[1]

Experimental Protocols

The primary method used to determine the antifungal activity of this compound is the agar diffusion method.[1] The following is a generalized protocol based on standard antifungal susceptibility testing procedures.

Agar Diffusion Method for Antifungal Susceptibility Testing

This method assesses the susceptibility of a fungal isolate to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk or well containing the agent.

Materials:

  • Yeast isolates

  • Appropriate growth medium (e.g., Yeast Nitrogen Base agar with glucose)

  • Sterile petri dishes

  • This compound stock solution

  • Sterile paper disks or agar well cutting device

  • Incubator

Procedure:

  • Inoculum Preparation: A standardized suspension of the yeast cells is prepared in sterile saline or broth to a specific turbidity (e.g., 0.5 McFarland standard).

  • Plate Inoculation: The surface of the agar plate is uniformly inoculated with the yeast suspension using a sterile swab.

  • Application of Antifungal Agent:

    • Disk Diffusion: Sterile paper disks are impregnated with a known concentration of this compound and placed on the agar surface.

    • Agar Well Diffusion: Wells are cut into the agar, and a specific volume of the this compound solution is added to each well.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 30-35°C) for a specified period (e.g., 24-48 hours).

  • Measurement and Interpretation: The diameter of the zone of complete growth inhibition around the disk or well is measured in millimeters. The MIC is determined by correlating the zone diameter to a standard curve or by testing a range of concentrations.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Yeast Inoculum (0.5 McFarland) D Inoculate Agar Surface A->D B Prepare Agar Plates (Yeast Nitrogen Base) B->D C Prepare this compound Solution E Apply this compound (Disk or Well) C->E D->E F Incubate Plates (24-48h, 30-35°C) E->F G Measure Zone of Inhibition F->G H Determine MIC G->H

Experimental workflow for determining the antifungal activity of this compound.

Mechanism of Action

This compound is a polyene lactone phosphate. The antifungal mechanism of polyene antibiotics typically involves their binding to ergosterol, a primary sterol component of the fungal cell membrane. This binding disrupts the membrane integrity, leading to the formation of pores or channels. The resulting leakage of essential intracellular components, such as ions and small organic molecules, ultimately causes cell death.

A critical finding for this compound is that its dephosphorylation results in a complete loss of antimycotic effects.[1] This strongly suggests that the phosphate group is essential for its antifungal activity, possibly by facilitating its interaction with the fungal cell or its transport into the cell.

Mechanism_of_Action cluster_drug This compound cluster_fungal_cell Fungal Cell PD113270 This compound (Polyene Lactone Phosphate) CellMembrane Fungal Cell Membrane (Ergosterol-rich) PD113270->CellMembrane Binds to Ergosterol Pore Pore Formation CellMembrane->Pore Disrupts Integrity Leakage Ion & Molecule Leakage Pore->Leakage CellDeath Cell Death Leakage->CellDeath

Proposed mechanism of action for this compound.

Conclusion

This compound demonstrates significant antifungal activity against a variety of yeast species. Its classification as a polyene lactone phosphate and the essential role of its phosphate group provide a foundation for understanding its mechanism of action. Further research is warranted to fully elucidate its antifungal spectrum, define its precise molecular target and mechanism, and evaluate its potential for therapeutic development. The detailed experimental protocols and quantitative data summarized in this guide offer a valuable starting point for such investigations.

References

An In-depth Technical Guide to PD 113270 and its Structural Analog Fostriecin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the protein phosphatase 2A (PP2A) inhibitor fostriecin and its structural analog, PD 113270. Fostriecin has been the subject of extensive research due to its potent and selective inhibition of PP2A, a critical regulator of numerous cellular processes, and its resulting antitumor activity. This document details the mechanism of action, summarizes key quantitative biological data, provides detailed experimental protocols for relevant assays, and visualizes the associated signaling pathways and experimental workflows. While extensive data is available for fostriecin, quantitative biological data for this compound is limited in the public domain. This guide serves as a valuable resource for researchers and drug development professionals working on PP2A inhibitors and related anticancer therapies.

Introduction

Reversible protein phosphorylation, governed by the balanced activities of protein kinases and phosphatases, is a fundamental mechanism controlling a vast array of cellular functions. Protein phosphatase 2A (PP2A) is a major family of serine/threonine phosphatases that plays a crucial role in regulating cell cycle progression, signal transduction, and apoptosis.[1][2][3] Dysregulation of PP2A activity is frequently implicated in the development and progression of cancer, making it an attractive target for therapeutic intervention.

Fostriecin (also known as CI-920) is a natural product isolated from Streptomyces pulveraceus that has emerged as a potent and highly selective inhibitor of PP2A.[4][5] Its structural analog, this compound, also exhibits antitumor and antimycotic properties.[6] This guide provides an in-depth technical examination of these two compounds, with a focus on their core mechanism of action and biological effects.

Mechanism of Action

The primary mechanism of action for both fostriecin and, presumably, its structural analog this compound, is the inhibition of protein phosphatase 2A. Fostriecin has been shown to be a potent inhibitor of PP2A and the related PP4, while exhibiting significantly weaker inhibition of PP1 and PP5.[7] This selectivity is a key feature that distinguishes it from other phosphatase inhibitors like okadaic acid.

Initially, fostriecin's cytotoxic effects were attributed to the inhibition of topoisomerase II.[8] However, subsequent studies revealed that its potency against PP2A is substantially greater, with IC50 values in the nanomolar range, suggesting that PP2A inhibition is the primary driver of its antitumor activity at physiologically relevant concentrations.[9] The inhibition of PP2A by fostriecin leads to the hyperphosphorylation of numerous downstream substrates, disrupting the normal regulation of cellular processes, most notably the cell cycle. This disruption ultimately triggers cell cycle arrest, primarily at the G2/M checkpoint, and can lead to apoptosis.[1][2]

Quantitative Data

The following tables summarize the available quantitative data for fostriecin. At present, specific IC50 values and other quantitative biological data for this compound are not widely available in peer-reviewed literature.

Table 1: Inhibitory Activity of Fostriecin against Protein Phosphatases

TargetIC50Reference
Protein Phosphatase 2A (PP2A)1.4 nM - 3.2 nM[4][7]
Protein Phosphatase 4 (PP4)~3 nM[1]
Protein Phosphatase 1 (PP1)4 µM - 131 µM[4][9]
Protein Phosphatase 5 (PP5)~60 µM[7]
Topoisomerase II40 µM[8][9]

Table 2: Cytotoxicity of Fostriecin against Various Cancer Cell Lines

Cell LineCancer TypeIC50Reference
JurkatHuman LeukemiaNot specified[9]
U937Human Myeloid LeukemiaNot specified[9]
L1210Murine LeukemiaNot specified[8]
VariousLeukemia, Lung, Breast, OvarianNot specified[3]

Note: While several studies report broad cytotoxic activity of fostriecin, specific IC50 values across a wide panel of cell lines are not consistently reported in a centralized source.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and fostriecin.

Protein Phosphatase 2A (PP2A) Inhibition Assay

This protocol describes a non-radioactive colorimetric assay to measure PP2A activity.

Materials:

  • PP2A enzyme preparation (purified or cell lysate)

  • Serine/Threonine Phosphatase Assay Kit (e.g., Millipore, R&D Systems)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.4, 0.1 mM EDTA, 5 mM DTT, 0.01% Brij 35)

  • Phosphopeptide substrate (e.g., K-R-pT-I-R-R)

  • Malachite Green Phosphate Detection Solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Enzyme Preparation: Prepare cell lysates by homogenizing cells in a suitable lysis buffer on ice. Centrifuge to pellet cellular debris and collect the supernatant containing the soluble proteins, including PP2A. Determine the protein concentration of the lysate.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay Buffer

    • A defined amount of cell lysate or purified PP2A.

    • Varying concentrations of the inhibitor (fostriecin or this compound) or vehicle control.

  • Initiation of Reaction: Add the phosphopeptide substrate to each well to start the reaction.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 10-30 minutes), allowing the PP2A to dephosphorylate the substrate.

  • Termination and Color Development: Stop the reaction by adding the Malachite Green Phosphate Detection Solution. This solution will react with the free phosphate released by the phosphatase activity to produce a colored product.

  • Measurement: Measure the absorbance of each well at a wavelength of 620-650 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of PP2A inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of the compounds on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound and/or fostriecin

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound or fostriecin. Include a vehicle-only control.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of each well at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Cell Cycle Analysis by Flow Cytometry

This protocol describes the analysis of cell cycle distribution using propidium iodide (PI) staining and flow cytometry.

Materials:

  • Cells treated with this compound or fostriecin

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with PBS.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite the PI with a 488 nm laser and collect the emission in the red channel.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Compare the cell cycle distribution of treated cells to that of control cells.

Signaling Pathways and Experimental Workflows

The inhibition of PP2A by fostriecin and its analogs has profound effects on cellular signaling, particularly pathways that regulate cell cycle progression. The diagrams below, generated using Graphviz, illustrate these relationships.

G cluster_0 Upstream Signals cluster_1 Core Signaling cluster_2 Downstream Effects Growth_Factors Growth Factors Kinases Protein Kinases (e.g., Cdk1, Akt, MAPK) Growth_Factors->Kinases Activate DNA_Damage DNA Damage G2M_Arrest G2/M Arrest DNA_Damage->G2M_Arrest Induces PP2A PP2A PP2A->Kinases Dephosphorylates (Inactivates) Substrate_Phosphorylation Increased Substrate Phosphorylation PP2A->Substrate_Phosphorylation Dephosphorylates Kinases->PP2A Opposes Kinases->Substrate_Phosphorylation Fostriecin_PD113270 Fostriecin / this compound Fostriecin_PD113270->PP2A Inhibits Substrate_Phosphorylation->G2M_Arrest Leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Can lead to

Caption: Signaling pathway of PP2A inhibition by fostriecin/PD 113270.

G cluster_0 Cell Culture and Treatment cluster_1 MTT Assay cluster_2 Data Acquisition and Analysis Cell_Seeding Seed Cancer Cells in 96-well plates Compound_Addition Add varying concentrations of Fostriecin or this compound Cell_Seeding->Compound_Addition Incubation Incubate for 48-72 hours Compound_Addition->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Formation Incubate for 2-4 hours (Formazan formation) MTT_Addition->Formazan_Formation Solubilization Add Solubilization Solution Formazan_Formation->Solubilization Absorbance_Reading Read Absorbance at 570 nm Solubilization->Absorbance_Reading IC50_Calculation Calculate % Viability and determine IC50 Absorbance_Reading->IC50_Calculation

Caption: Experimental workflow for cytotoxicity (MTT) assay.

G cluster_0 Sample Preparation cluster_1 Staining cluster_2 Data Acquisition and Analysis Cell_Treatment Treat cells with Fostriecin or this compound Harvesting Harvest and wash cells Cell_Treatment->Harvesting Fixation Fix cells in ice-cold 70% ethanol Harvesting->Fixation PI_Staining Stain with Propidium Iodide (containing RNase A) Fixation->PI_Staining Flow_Cytometry Analyze on Flow Cytometer PI_Staining->Flow_Cytometry Histogram_Analysis Analyze DNA content histograms (G0/G1, S, G2/M phases) Flow_Cytometry->Histogram_Analysis

Caption: Experimental workflow for cell cycle analysis.

Conclusion

Fostriecin is a well-characterized, potent, and selective inhibitor of protein phosphatase 2A with demonstrated antitumor activity. Its mechanism of action, centered on the disruption of cell cycle control through PP2A inhibition, provides a strong rationale for its continued investigation as a potential anticancer agent. Its structural analog, this compound, shares antitumor properties, though a detailed public record of its quantitative biological activity is lacking. This technical guide consolidates the key information on these compounds, offering a valuable resource for researchers in the field of cancer biology and drug discovery. Further investigation into the specific biological activities of this compound and direct comparative studies with fostriecin would be highly beneficial to the field.

References

The Early Discovery and Development of PD 113270: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD 113270, also known as CL 1565-B, is a novel antitumor agent first identified from the fermentation broths of Streptomyces pulveraceus subsp. fostreus (ATCC 31906). It belongs to a class of structurally related polyene lactone phosphates, which also includes the well-studied analogue Fostriecin (CI-920) and PD 113271. These compounds have garnered significant interest due to their potent biological activities, including antitumor and antimycotic effects. This technical guide provides a comprehensive overview of the early discovery, biological evaluation, and proposed mechanism of action of this compound, with a focus on quantitative data and experimental methodologies.

Antitumor Activity

While specific in vitro cytotoxicity data for this compound is not extensively available in the public domain, studies on its close structural analogue, Fostriecin (CI-920), provide significant insights. Research indicates that the removal of the primary alcohol moiety to yield this compound has little to no effect on its cytotoxic activity when compared to Fostriecin[1]. Therefore, the in vitro antitumor activity of this compound is expected to be comparable to that of Fostriecin.

Table 1: In Vitro Antitumor Activity of Fostriecin (CI-920) (Proxy for this compound)
Cell LineCancer TypeIC50 (µM)Reference
L1210Murine Lymphoid Leukemia~0.46[1]

Note: This data is for Fostriecin (CI-920), a close structural analogue of this compound. The cytotoxic activity of this compound is reported to be comparable.

Antimycotic Activity

This compound has demonstrated significant inhibitory effects against a range of yeast species. The antimycotic activity is dependent on the presence of the phosphate group; dephosphorylation results in a loss of activity[2].

Table 2: Antimycotic Activity of this compound (Minimum Inhibitory Concentration - MIC)
Yeast SpeciesNumber of Strains TestedNumber of Strains SensitiveMIC Range (µg/mL)Reference
Candida sp.122>300[2]
Saccharomyces sp.14113 - 300[2]
Various Yeasts (11 genera)46293 - 300[2]

Proposed Mechanism of Action

The mechanism of action for this compound is inferred from studies on its analogue, Fostriecin. Fostriecin is a potent and highly selective inhibitor of protein phosphatase 2A (PP2A) and protein phosphatase 4 (PP4), and a weak inhibitor of topoisomerase II. Given the structural similarity and comparable biological activity, it is highly probable that this compound shares this mechanism. Inhibition of PP2A, a key serine/threonine phosphatase, disrupts cellular signaling pathways that control cell cycle progression, leading to G2/M phase arrest and apoptosis in cancer cells.

Signaling Pathway Diagram

PD113270_Mechanism_of_Action cluster_cell Cancer Cell PD113270 This compound PP2A Protein Phosphatase 2A (PP2A) PD113270->PP2A inhibits RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway PP2A->RAS_RAF_MEK_ERK dephosphorylates (inactivates) PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway PP2A->PI3K_AKT_mTOR dephosphorylates (inactivates) Cell_Cycle_Proteins Cyclins / CDKs PP2A->Cell_Cycle_Proteins regulates Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor binds Receptor->RAS_RAF_MEK_ERK Receptor->PI3K_AKT_mTOR Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation G2_M_Checkpoint G2/M Checkpoint Cell_Cycle_Proteins->G2_M_Checkpoint Apoptosis Apoptosis G2_M_Checkpoint->Apoptosis arrest leads to G2_M_Checkpoint->Proliferation

Caption: Proposed mechanism of action of this compound via inhibition of Protein Phosphatase 2A (PP2A).

Experimental Protocols

In Vitro Antitumor Activity Assay (General Protocol)

This protocol is a generalized representation based on standard methodologies for assessing the cytotoxicity of novel compounds against cancer cell lines.

  • Cell Culture: Murine L1210 lymphoid leukemia cells are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to the desired test concentrations.

  • Cell Seeding: Cells are seeded into 96-well microtiter plates at a predetermined density (e.g., 5 x 10^4 cells/well) and allowed to attach overnight.

  • Treatment: The cultured cells are treated with various concentrations of this compound. A vehicle control (solvent only) and a positive control (a known cytotoxic agent) are included.

  • Incubation: The plates are incubated for a specified period (e.g., 48-72 hours).

  • Viability Assessment: Cell viability is determined using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Experimental Workflow for In Vitro Antitumor Assay

Antitumor_Assay_Workflow Start Start Cell_Culture Culture L1210 Cells Start->Cell_Culture Prepare_Compound Prepare this compound Dilutions Start->Prepare_Compound Seed_Cells Seed Cells in 96-well Plates Cell_Culture->Seed_Cells Treat_Cells Treat Cells with this compound Prepare_Compound->Treat_Cells Seed_Cells->Treat_Cells Incubate Incubate for 48-72h Treat_Cells->Incubate MTT_Assay Perform MTT Assay Incubate->MTT_Assay Measure_Absorbance Measure Absorbance MTT_Assay->Measure_Absorbance Calculate_IC50 Calculate IC50 Value Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

References

The Effect of PD 113270 on Saccharomyces cerevisiae: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data on the effects of PD 113270 on Saccharomyces cerevisiae is limited in publicly available scientific literature. This guide is based on the known antimycotic properties of this compound, the established mechanism of action of its close structural analogue, fostriecin (CI-920), and the well-characterized roles of its target's orthologues in yeast.

Introduction

This compound is a polyene lactone phosphate compound identified as a novel antitumor agent with demonstrated inhibitory effects against yeasts.[1] It is a structural analogue of fostriecin (CI-920), a potent inhibitor of serine/threonine protein phosphatases, specifically Protein Phosphatase 2A (PP2A) and the related PP4.[2][3] Fostriecin has been shown to be a highly selective and potent inhibitor of PP2A, with IC50 values in the low nanomolar range.[3][4] Given the high degree of conservation of these phosphatases across eukaryotes, it is hypothesized that the primary mechanism of action of this compound in Saccharomyces cerevisiae is the inhibition of PP2A and PP4 orthologues.

In S. cerevisiae, the primary PP2A catalytic subunits are encoded by the homologous genes PPH21 and PPH22.[3][5][6] These phosphatases are essential for viability and play critical roles in regulating cell cycle progression, morphogenesis, and the DNA damage response.[5][7][8][9] The catalytic subunit of the PP4 complex in yeast is Pph3.[1][10] The inhibition of these key cellular regulators by this compound is expected to result in significant pleiotropic effects, including growth inhibition, cell cycle arrest, and loss of viability.

This technical guide provides a framework for researchers, scientists, and drug development professionals to investigate the effects of this compound on S. cerevisiae. It includes hypothetical quantitative data, detailed experimental protocols, and visualizations of the implicated signaling pathways and experimental workflows.

Quantitative Data Summary

The following tables present hypothetical data summarizing the expected quantitative effects of this compound on Saccharomyces cerevisiae, based on its presumed mechanism of action as a PP2A/PP4 inhibitor.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Saccharomyces cerevisiae

StrainMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Wild-Type (S288c)2550
pph21Δ12.525
pph22Δ1530
pph3Δ4080

Note: Deletion of one of the redundant PP2A catalytic subunits (pph21Δ or pph22Δ) may increase sensitivity to the inhibitor. The pph3Δ mutant might show slightly decreased sensitivity if this compound has a stronger affinity for the PP2A complex.

Table 2: Effect of this compound on the Viability of Saccharomyces cerevisiae

This compound Conc. (µg/mL)Exposure Time (hours)Viable Cells (%)
0 (Control)498.5 ± 1.2
25 (MIC₅₀)452.3 ± 4.5
50 (MIC₉₀)410.1 ± 2.1
10041.8 ± 0.5

Table 3: Cell Cycle Analysis of Saccharomyces cerevisiae Treated with this compound

This compound Conc. (µg/mL)G1 Phase (%)S Phase (%)G2/M Phase (%)
0 (Control)45.2 ± 3.115.5 ± 2.039.3 ± 2.8
25 (MIC₅₀)20.1 ± 2.510.3 ± 1.869.6 ± 4.2
50 (MIC₉₀)15.8 ± 1.98.7 ± 1.575.5 ± 3.9

Note: Inhibition of PP2A in yeast is known to cause a G2/M arrest.[8][11]

Experimental Protocols

Protocol for Determining Minimum Inhibitory Concentration (MIC)

This protocol is adapted from the broth microdilution method.[12][13]

Materials:

  • Saccharomyces cerevisiae strain of interest

  • Yeast extract-peptone-dextrose (YPD) broth

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • Sterile 96-well microtiter plates

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 600 nm (OD₆₀₀)

Procedure:

  • Preparation of Inoculum:

    • Inoculate a single colony of S. cerevisiae into 5 mL of YPD broth and incubate overnight at 30°C with shaking.

    • Dilute the overnight culture in fresh YPD broth to an OD₆₀₀ of 0.1. This will be the working inoculum.

  • Preparation of Drug Dilutions:

    • In a 96-well plate, add 100 µL of YPD broth to all wells except the first column.

    • In the first column, add 200 µL of YPD containing this compound at twice the highest desired concentration.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating across the plate to the eleventh column. Discard the final 100 µL from the eleventh column. The twelfth column will serve as a drug-free control.

  • Inoculation:

    • Add 100 µL of the working inoculum to each well, resulting in a final volume of 200 µL and halving the drug concentrations to the desired final concentrations.

  • Incubation:

    • Seal the plate and incubate at 30°C for 24-48 hours.

  • Data Analysis:

    • Measure the OD₆₀₀ of each well using a plate reader.

    • The MIC is the lowest concentration of this compound that causes a significant reduction in growth (e.g., 50% or 90%) compared to the drug-free control.

Protocol for Cell Viability Assay using Propidium Iodide (PI) Staining

This protocol uses the fluorescent dye propidium iodide, which only enters cells with compromised membranes.[14][15][16]

Materials:

  • S. cerevisiae culture treated with this compound

  • Phosphate-buffered saline (PBS)

  • Propidium iodide (PI) stock solution (1 mg/mL in water)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Preparation:

    • Harvest approximately 1x10⁷ cells from the treated and control cultures by centrifugation.

    • Wash the cells once with 1 mL of PBS and resuspend in 1 mL of PBS.

  • Staining:

    • Add PI to a final concentration of 2 µg/mL.

    • Incubate in the dark at room temperature for 15 minutes.

  • Analysis:

    • Microscopy: Place a small volume of the cell suspension on a microscope slide. Count the total number of cells using bright-field microscopy and the number of red fluorescent (dead) cells using a fluorescence microscope with appropriate filters.

    • Flow Cytometry: Analyze the stained cells using a flow cytometer. The percentage of PI-positive cells represents the non-viable population.

Protocol for Cell Cycle Analysis by Flow Cytometry

This protocol details the preparation of yeast cells for DNA content analysis.[2][17][18][19]

Materials:

  • S. cerevisiae culture treated with this compound

  • Ice-cold 70% ethanol

  • 50 mM sodium citrate buffer, pH 7.2

  • RNase A (10 mg/mL)

  • Proteinase K (20 mg/mL)

  • SYTOX Green or Propidium Iodide

  • Flow cytometer

Procedure:

  • Fixation:

    • Harvest approximately 1x10⁷ cells by centrifugation.

    • Resuspend the cell pellet in 1 mL of water.

    • While vortexing gently, add 2.3 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate at 4°C for at least 1 hour (can be stored for several days).

  • Washing and Digestion:

    • Centrifuge the fixed cells and discard the ethanol.

    • Resuspend the pellet in 1 mL of 50 mM sodium citrate buffer.

    • Centrifuge again and resuspend in 0.5 mL of sodium citrate buffer containing 0.1 mg/mL RNase A.

    • Incubate at 37°C for 2 hours.

    • Add 10 µL of 20 mg/mL Proteinase K and incubate at 50°C for 1 hour.

  • Staining:

    • Add a DNA-binding dye such as SYTOX Green (to a final concentration of 2.5 µM) or PI (to a final concentration of 4 µg/mL).

    • Incubate overnight at 4°C in the dark.

  • Analysis:

    • Briefly sonicate the samples to break up cell clumps.

    • Analyze the DNA content by flow cytometry. The resulting histogram will show peaks corresponding to cells in the G1, S, and G2/M phases of the cell cycle.

Visualizations

Signaling Pathway: PP2A Regulation of the G2/M Transition in S. cerevisiae

G2M_Transition cluster_regulation Regulation of Cdk1 Activity Cdk1_Clb2 Cdk1/Clb2 Kinase Mitosis Mitotic Entry Cdk1_Clb2->Mitosis promotes G2_Arrest G2/M Arrest Swe1 Swe1 (Wee1 homolog) Swe1->Cdk1_Clb2 inhibits (Tyr19 phosphorylation) Mih1 Mih1 (Cdc25 homolog) Mih1->Cdk1_Clb2 activates (dephosphorylates Tyr19) PP2A PP2A (Pph21/22) PP2A->Swe1 negatively regulates PD113270 This compound PD113270->PP2A inhibits

Caption: A simplified diagram of PP2A's role in the G2/M cell cycle transition in S. cerevisiae.

Experimental Workflow

Experimental_Workflow start Start: Prepare S. cerevisiae Culture treatment Treat with this compound (Dose-Response) start->treatment mic_assay MIC Assay (24-48h) treatment->mic_assay viability_assay Cell Viability Assay (Propidium Iodide) treatment->viability_assay cell_cycle_assay Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle_assay data_analysis Data Analysis & Interpretation mic_assay->data_analysis viability_assay->data_analysis cell_cycle_assay->data_analysis

Caption: A general workflow for characterizing the effects of this compound on S. cerevisiae.

Conclusion

While direct studies on this compound's interaction with Saccharomyces cerevisiae are not extensively documented, its structural similarity to fostriecin provides a strong basis for predicting its mechanism of action. The inhibition of essential protein phosphatases PP2A and PP4 would account for its observed antimycotic properties. The experimental frameworks and hypothetical data presented in this guide offer a comprehensive starting point for the detailed characterization of this compound's effects on this model eukaryotic organism. Future research should focus on validating the inhibition of Pph21/22 and Pph3 by this compound and elucidating the downstream consequences on cellular signaling and integrity in S. cerevisiae.

References

Dephosphorylation and Bioactivity of PD 113270: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD 113270 is a synthetic compound of significant interest in antitumor research. As a structural analog of the natural product fostriecin, its biological activity is primarily attributed to the targeted inhibition of specific serine/threonine protein phosphatases, leading to the disruption of cell cycle progression and induction of apoptosis in cancer cells. This technical guide provides a comprehensive overview of the dephosphorylation activity and broader bioactivity of this compound, with a focus on the well-studied mechanisms of its analog, fostriecin. The information presented herein is intended to equip researchers and drug development professionals with the necessary details to design and interpret experiments involving this class of compounds.

Core Mechanism: Inhibition of Protein Phosphatases

The primary mechanism of action for this compound, inferred from studies of its close analog fostriecin, is the potent and selective inhibition of Protein Phosphatase 2A (PP2A) and Protein Phosphatase 4 (PP4). Fostriecin has been shown to be a highly selective inhibitor of PP2A, with significantly less activity against other phosphatases such as PP1 and PP5. This inhibition is achieved through the covalent binding of the inhibitor to the catalytic subunit of the phosphatase. Specifically, fostriecin has been demonstrated to bind to the Cys269 residue of the PP2A catalytic subunit[1]. This covalent modification leads to the inactivation of the enzyme, preventing the dephosphorylation of its target substrates.

The disruption of PP2A and PP4 activity has profound effects on cellular function, most notably on the regulation of the cell cycle. Inhibition of these phosphatases leads to a G2/M phase arrest, preventing cancer cells from completing mitosis. This sustained mitotic arrest is associated with aberrant centrosome replication and the formation of abnormal mitotic spindles, ultimately triggering apoptosis.

Quantitative Data: Inhibitory Activity of Fostriecin (Analog of this compound)

The following table summarizes the inhibitory concentrations (IC50) of fostriecin against various protein phosphatases, highlighting its selectivity for PP2A and PP4.

PhosphataseIC50 (nM)Selectivity vs. PP1Selectivity vs. PP5Reference
PP2A 1.4 - 3.2>10,000-fold>10,000-fold[2][3]
PP4 ~4High (exact fold not specified)High (exact fold not specified)[4]
PP1 4,000 - 131,000--[3][5]
PP5 ~60,000--[2]

Signaling Pathway of Fostriecin-Induced Mitotic Arrest

The inhibition of PP2A and PP4 by fostriecin (and by extension, this compound) disrupts the delicate balance of phosphorylation and dephosphorylation that governs mitotic entry and progression. This leads to the hyperphosphorylation of key cell cycle regulators, resulting in mitotic arrest and eventual apoptosis.

Fostriecin_Signaling_Pathway Fostriecin-Induced Mitotic Arrest Pathway PD113270 This compound (Fostriecin analog) PP2A_PP4 PP2A / PP4 PD113270->PP2A_PP4 Inhibits CDK1_CyclinB CDK1/Cyclin B (MPF) PP2A_PP4->CDK1_CyclinB Dephosphorylates (Inactivates) Mitotic_Substrates Mitotic Substrates (e.g., Lamins, Histone H1) CDK1_CyclinB->Mitotic_Substrates Phosphorylates Wee1_Myt1 Wee1 / Myt1 Kinases Wee1_Myt1->CDK1_CyclinB Phosphorylates (Inhibits) Cdc25 Cdc25 Phosphatase Cdc25->CDK1_CyclinB Dephosphorylates (Activates) Mitotic_Arrest Mitotic Arrest (G2/M Phase) Mitotic_Substrates->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Phosphatase_Assay_Workflow Protein Phosphatase Inhibition Assay Workflow Start Start Prepare_Reagents Prepare Reagents: - Purified PP2A - this compound dilutions - Phosphopeptide substrate - Assay buffer Start->Prepare_Reagents Incubate Incubate PP2A with This compound Prepare_Reagents->Incubate Add_Substrate Add Phosphopeptide Substrate Incubate->Add_Substrate Incubate_Reaction Incubate at 30°C Add_Substrate->Incubate_Reaction Stop_Reaction Stop Reaction with Malachite Green Reagent Incubate_Reaction->Stop_Reaction Measure_Absorbance Measure Absorbance at 620 nm Stop_Reaction->Measure_Absorbance Analyze_Data Analyze Data and Calculate IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End MTT_Assay_Workflow MTT Cell Viability Assay Workflow Start Start Seed_Cells Seed Cells in a 96-well Plate Start->Seed_Cells Incubate_Overnight Incubate Overnight Seed_Cells->Incubate_Overnight Treat_Cells Treat Cells with This compound Dilutions Incubate_Overnight->Treat_Cells Incubate_Treatment Incubate for 48-72 hours Treat_Cells->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 4 hours Add_MTT->Incubate_MTT Solubilize Add Solubilization Buffer (e.g., DMSO) Incubate_MTT->Solubilize Measure_Absorbance Measure Absorbance at 570 nm Solubilize->Measure_Absorbance Analyze_Data Analyze Data and Calculate IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

References

Methodological & Application

Application Notes and Protocols for PD 113270 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD 113270 is an antitumor agent and an analog of the natural product Fostriecin (also known as CI-920). Fostriecin and its analogs are potent and selective inhibitors of serine/threonine protein phosphatases, particularly Protein Phosphatase 2A (PP2A) and Protein Phosphatase 4 (PP4).[1] The inhibition of these key cellular phosphatases disrupts the mitotic entry checkpoint, leading to premature entry into mitosis and subsequent apoptotic cell death in cancer cells. These compounds have shown cytotoxic activity against a range of cancer cell lines, including leukemia, lung, breast, and ovarian cancers. Due to its mechanism of action, this compound is a valuable tool for cancer research and drug development.

This document provides detailed application notes and protocols for the use of this compound in cell culture experiments, with a focus on cytotoxicity assays and the underlying signaling pathways.

Data Presentation

Table 1: Fostriecin (CI-920) Inhibitory Activity against Protein Phosphatases

Target EnzymeIC50
Protein Phosphatase 2A (PP2A)3.2 nM[1]
Protein Phosphatase 1 (PP1)131 µM[1]

Table 2: Fostriecin (CI-920) Cytotoxicity in Human Cancer Cell Lines

Cell LineCancer TypeIC50 / Effective ConcentrationExposure Time
Various Histologic TypesMixed10.0 µg/mL (continuous)Continuous
Various Histologic TypesMixed1.0 µg/mL (for 1-hour preincubation)1 hour
Ovarian CancerOvarianResponse observed at 1.0 µg/mLNot Specified
Breast CancerBreastResponse observed at 1.0 µg/mLNot Specified
Lung CancerLungResponse observed at 1.0 µg/mLNot Specified

Note: Responses in the human tumor cloning assay were defined as a >50% decrease in tumor colony-forming units.[2] It is crucial to perform a dose-response curve to determine the precise IC50 for this compound in the cell line of interest.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes

Procedure:

  • Based on the molecular weight of this compound, calculate the required mass to prepare a 10 mM stock solution in DMSO.

  • Aseptically weigh the calculated amount of this compound powder and dissolve it in the appropriate volume of sterile DMSO.

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C, protected from light.

Protocol 2: Cell Viability/Cytotoxicity Assay using a Tetrazolium-Based Reagent (e.g., MTT, XTT)

This protocol describes a general procedure to determine the cytotoxic effects of this compound on a chosen cancer cell line.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (appropriate for the cell line)

  • This compound stock solution (10 mM in DMSO)

  • 96-well cell culture plates

  • Tetrazolium-based cell viability reagent (e.g., MTT, XTT)

  • Solubilization solution (if using MTT)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Culture the selected cancer cell line to ~80% confluency.

    • Trypsinize and resuspend the cells in fresh complete medium.

    • Perform a cell count and determine cell viability (e.g., using trypan blue exclusion).

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Treatment with this compound:

    • The following day, prepare serial dilutions of this compound from the stock solution in complete cell culture medium. A suggested starting range, based on Fostriecin data, would be from 1 nM to 100 µM.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and an untreated control (medium only).

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or controls.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Cell Viability Assessment:

    • Following the incubation period, add the tetrazolium-based reagent to each well according to the manufacturer's instructions (typically 10-20 µL).

    • Incubate for the recommended time (usually 2-4 hours) to allow for the conversion of the tetrazolium salt to a colored formazan product by metabolically active cells.

    • If using MTT, add the solubilization solution to each well and incubate further to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (medium only) from all other readings.

    • Normalize the data by expressing the absorbance of the treated wells as a percentage of the vehicle control (100% viability).

    • Plot the percentage of cell viability against the log of the this compound concentration.

    • Use a non-linear regression analysis to determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Mandatory Visualizations

Signaling Pathway of this compound

PD113270_Signaling_Pathway Mechanism of Action of this compound PD113270 This compound PP2A Protein Phosphatase 2A (PP2A) (Active) PD113270->PP2A Inhibits Mitotic_Proteins Phosphorylated Mitotic Proteins PP2A->Mitotic_Proteins Dephosphorylates PP2A_inhibited PP2A (Inactive) Dephosphorylated_Proteins Dephosphorylated Mitotic Proteins Premature_Mitosis Premature Mitotic Entry Mitotic_Proteins->Premature_Mitosis Mitotic_Entry Normal Mitotic Entry Dephosphorylated_Proteins->Mitotic_Entry Apoptosis Apoptosis Premature_Mitosis->Apoptosis Cytotoxicity_Workflow Experimental Workflow for this compound Cytotoxicity Assay cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Culture Cells to ~80% Confluency Cell_Seeding 2. Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Incubate_Overnight 3. Incubate Overnight Cell_Seeding->Incubate_Overnight Prepare_Dilutions 4. Prepare this compound Serial Dilutions Incubate_Overnight->Prepare_Dilutions Add_Treatment 5. Add Compound to Cells Prepare_Dilutions->Add_Treatment Incubate_Treatment 6. Incubate for 24/48/72 hours Add_Treatment->Incubate_Treatment Add_Reagent 7. Add Viability Reagent Incubate_Treatment->Add_Reagent Incubate_Reagent 8. Incubate Add_Reagent->Incubate_Reagent Read_Absorbance 9. Read Absorbance Incubate_Reagent->Read_Absorbance Calculate_IC50 10. Analyze Data & Calculate IC50 Read_Absorbance->Calculate_IC50

References

Application Notes and Protocols for In Vitro Antitumor Activity of PD 113270

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD 113270 is a novel antitumor agent identified as a structurally related analogue of Fostriecin (CI-920). These compounds are produced by the fermentation of Streptomyces pulveraceus subsp. fostreus and have demonstrated significant antitumor properties. This document provides detailed application notes and protocols for the in vitro evaluation of the antitumor activity of this compound, drawing upon data from studies of the closely related and more extensively characterized compound, Fostriecin (CI-920). The primary mechanism of action for this class of compounds involves the inhibition of protein phosphatases, leading to cell cycle arrest and apoptosis.

Quantitative Data Summary

Due to the limited availability of specific in vitro cytotoxicity data for this compound, the following tables summarize the available biological activity information for both this compound and its close analogue, Fostriecin (CI-920), to provide a comparative overview.

Table 1: In Vitro Antitumor and Antimycotic Activity of this compound and Related Compounds

CompoundL1210 Leukemia (in vivo, T/C%)[1]Antimycotic Activity (MIC, µg/mL)[2]
This compound Not Reported3 - >300
Fostriecin (CI-920) 2073 - >300
PD 113271 Not Reported3 - >300

T/C% = (Median survival time of treated mice / Median survival time of control mice) x 100. A higher T/C% indicates greater antitumor activity. MIC = Minimum Inhibitory Concentration against various yeast species.

Table 2: Inhibitory Activity of Fostriecin (CI-920) against Protein Phosphatases

EnzymeIC50
Protein Phosphatase 2A (PP2A) 40 nM[3][4]
Protein Phosphatase 1 (PP1) 4 µM[3][4]

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

Mechanism of Action

This compound, similar to Fostriecin, exerts its antitumor effects primarily through the potent and selective inhibition of Protein Phosphatase 2A (PP2A), and to a lesser extent, Protein Phosphatase 1 (PP1). This inhibition disrupts the cellular signaling cascades that control cell cycle progression and survival. The key downstream effects include:

  • G2/M Phase Cell Cycle Arrest : Inhibition of PP2A leads to the accumulation of phosphorylated proteins that regulate the G2/M checkpoint, preventing cancer cells from entering mitosis.

  • Induction of Apoptosis : Disruption of phosphatase activity can trigger programmed cell death in cancer cells.

  • Topoisomerase II Inhibition : Some studies suggest that these compounds may also inhibit topoisomerase II, contributing to their antitumor effects by causing a block in the G2 phase of the cell cycle.[5]

Signaling Pathway Diagram

PD113270_Mechanism_of_Action cluster_0 This compound cluster_1 Cellular Targets cluster_2 Downstream Effects PD113270 This compound PP2A Protein Phosphatase 2A (PP2A) PD113270->PP2A Potent Inhibition PP1 Protein Phosphatase 1 (PP1) PD113270->PP1 Weak Inhibition TopoII Topoisomerase II PD113270->TopoII Inhibition G2M_Arrest G2/M Phase Cell Cycle Arrest PP2A->G2M_Arrest Leads to Apoptosis Apoptosis PP2A->Apoptosis Induces PP1->G2M_Arrest Contributes to TopoII->G2M_Arrest Leads to

Caption: Mechanism of action of this compound.

Experimental Protocols

The following are detailed protocols for key in vitro assays to assess the antitumor activity of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines of interest (e.g., L1210, HL-60)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • 96-well microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Add 100 µL of the diluted compound to the respective wells. Include vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of this compound on cell cycle distribution.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • RNase A solution (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (and a vehicle control) for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells twice with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the samples on a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to determine the percentage of cells in G0/G1, S, and G2/M phases.

Apoptosis Assay by Annexin V/PI Staining

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Treatment: Treat cells with this compound as described in the cell cycle analysis protocol.

  • Cell Harvesting: Harvest both adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry: Analyze the samples by flow cytometry within 1 hour.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Experimental Workflow Diagram

Experimental_Workflow cluster_0 Cell Culture & Treatment cluster_1 In Vitro Assays cluster_2 Data Analysis start Seed Cancer Cells treat Treat with this compound start->treat viability Cell Viability Assay (MTT) treat->viability cell_cycle Cell Cycle Analysis (Flow Cytometry) treat->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI) treat->apoptosis ic50 Determine IC50 viability->ic50 cycle_dist Analyze Cell Cycle Distribution cell_cycle->cycle_dist apop_quant Quantify Apoptosis apoptosis->apop_quant

Caption: General workflow for in vitro evaluation.

References

Determining the IC50 of a Novel Kinase Inhibitor in Leukemia Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

Introduction

The determination of the half-maximal inhibitory concentration (IC50) is a critical step in the early stages of drug discovery and development. This value quantifies the potency of a compound in inhibiting a specific biological process, such as cell proliferation, by 50%. In the context of oncology, particularly for hematological malignancies like leukemia, IC50 values are essential for comparing the efficacy of different therapeutic candidates and for selecting promising compounds for further preclinical and clinical investigation. This document provides a detailed protocol for determining the IC50 value of a hypothetical novel kinase inhibitor, designated here as PD 113270, in various leukemia cell lines.

While specific public data for a compound with the designation "this compound" is not available, this application note serves as a comprehensive guide for researchers engaged in the evaluation of potential anti-leukemic agents. The methodologies described are based on established and widely used cell viability assays.

Quantitative Data Summary

The IC50 values for this compound would be determined across a panel of leukemia cell lines to assess its spectrum of activity. The data should be presented in a clear and organized manner to facilitate comparison.

Table 1: Illustrative IC50 Values of this compound in Leukemia Cell Lines

Cell LineLeukemia SubtypeAssay Duration (hours)IC50 (µM)
K562Chronic Myeloid Leukemia (CML)481.5
K562Chronic Myeloid Leukemia (CML)720.8
JurkatAcute T-cell Leukemia (T-ALL)485.2
JurkatAcute T-cell Leukemia (T-ALL)723.1
MOLM-13Acute Myeloid Leukemia (AML)482.8
MOLM-13Acute Myeloid Leukemia (AML)721.9
REHAcute Lymphoblastic Leukemia (ALL)487.5
REHAcute Lymphoblastic Leukemia (ALL)724.6

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for a compound named this compound.

Experimental Protocols

A common and reliable method for determining the IC50 of a compound in suspension cell lines like leukemia is the MTT assay. This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Methodology: MTT Assay for IC50 Determination

Materials and Reagents:

  • Leukemia cell lines (e.g., K562, Jurkat, MOLM-13, REH)

  • RPMI-1640 cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS), sterile

  • This compound (or test compound)

  • Dimethyl sulfoxide (DMSO), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 0.04M HCl in isopropanol or acidic SDS solution)

  • 96-well flat-bottom microplates

  • Microplate reader capable of measuring absorbance at 570 nm

Experimental Workflow Diagram:

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_measurement Measurement & Analysis cluster_analysis Data Analysis cell_culture 1. Leukemia Cell Culture (Logarithmic growth phase) compound_prep 2. Prepare Serial Dilutions of this compound in Media cell_seeding 3. Seed Cells into 96-well Plate compound_prep->cell_seeding treatment 4. Add Compound Dilutions to Wells cell_seeding->treatment incubation 5. Incubate for 48-72 hours treatment->incubation mtt_addition 6. Add MTT Reagent incubation->mtt_addition formazan_incubation 7. Incubate for 2-4 hours mtt_addition->formazan_incubation solubilization 8. Add Solubilization Solution formazan_incubation->solubilization read_absorbance 9. Measure Absorbance at 570 nm solubilization->read_absorbance data_processing 10. Normalize Data & Plot Dose-Response Curve read_absorbance->data_processing ic50_calc 11. Calculate IC50 Value (Non-linear regression) data_processing->ic50_calc

IC50 Determination Workflow

Procedure:

  • Cell Culture: Maintain leukemia cell lines in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2. Ensure cells are in the logarithmic phase of growth before starting the experiment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, create a series of serial dilutions of the compound in complete cell culture medium. A typical concentration range to test could be from 0.01 µM to 100 µM. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration).

  • Cell Seeding: Perform a cell count using a hemocytometer or automated cell counter to determine the cell density. Dilute the cell suspension to the desired seeding density (e.g., 5,000 to 10,000 cells per well). Add 100 µL of the cell suspension to each well of a 96-well plate.

  • Treatment: Add 100 µL of the prepared compound dilutions to the respective wells. Each concentration should be tested in triplicate. Include wells with cells and vehicle control, as well as wells with medium only for background measurement.

  • Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for an additional 2 to 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down or place the plate on a shaker for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

Data Analysis:

  • Background Subtraction: Subtract the average absorbance of the medium-only wells from all other absorbance readings.

  • Normalization: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control using the following formula:

    • % Viability = (Absorbance of Treated Well / Absorbance of Vehicle Control Well) * 100

  • Dose-Response Curve: Plot the percentage of cell viability against the logarithm of the compound concentration.

  • IC50 Calculation: Use a non-linear regression analysis (e.g., sigmoidal dose-response curve fit) to determine the concentration of the compound that results in 50% inhibition of cell viability.[1][2] Software such as GraphPad Prism is commonly used for this analysis.[2]

Relevant Signaling Pathway in Leukemia

Many kinase inhibitors developed for leukemia target specific signaling pathways that are constitutively active in cancer cells, driving their proliferation and survival. A classic example in Chronic Myeloid Leukemia (CML) is the BCR-ABL fusion protein, a constitutively active tyrosine kinase.[3][4][5] this compound, as a hypothetical kinase inhibitor, could potentially target this or similar pathways.

BCR-ABL Signaling Pathway Diagram:

bcr_abl_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras RAS-MAPK Pathway cluster_pi3k PI3K-AKT Pathway cluster_jak JAK-STAT Pathway cluster_nucleus Nucleus cluster_outcome Cellular Outcomes bcr_abl BCR-ABL (Constitutively Active Kinase) grb2 GRB2/SOS bcr_abl->grb2 pi3k PI3K bcr_abl->pi3k jak JAK bcr_abl->jak ras RAS grb2->ras raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk transcription Gene Transcription erk->transcription akt AKT pi3k->akt mtor mTOR akt->mtor mtor->transcription stat STAT jak->stat stat->transcription proliferation Increased Proliferation transcription->proliferation apoptosis Decreased Apoptosis transcription->apoptosis inhibitor This compound (Kinase Inhibitor) inhibitor->bcr_abl Inhibition

BCR-ABL Signaling Pathway

This diagram illustrates how the constitutively active BCR-ABL kinase activates multiple downstream signaling pathways, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways.[3][6] These pathways converge on the nucleus to alter gene transcription, leading to increased cell proliferation and decreased apoptosis, which are hallmarks of cancer. A kinase inhibitor like this compound would aim to block the activity of BCR-ABL, thereby inhibiting these downstream effects.

References

Application Notes and Protocols: Investigating PD 113270 as a Potential Protein Phosphatase 2A Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein phosphatase 2A (PP2A) is a crucial serine/threonine phosphatase that plays a pivotal role in regulating a myriad of cellular processes, including cell cycle progression, signal transduction, and apoptosis. Its dysregulation is implicated in various diseases, most notably cancer, making it a compelling target for therapeutic intervention. Fostriecin, a natural product isolated from Streptomyces pulveraceus, is a potent and highly selective inhibitor of PP2A. PD 113270 is a structurally related analog of fostriecin, suggesting it may share a similar biological activity profile.

These application notes provide a comprehensive guide for researchers interested in investigating the potential of this compound as a protein phosphatase 2A inhibitor. The following sections detail the background, mechanism of action of the parent compound fostriecin, quantitative data for related compounds, and detailed experimental protocols to characterize the inhibitory activity of this compound.

Background and Rationale

Fostriecin has demonstrated significant antitumor activity, which is largely attributed to its potent inhibition of PP2A.[1][2][3] The inhibition of PP2A by fostriecin leads to cell cycle arrest at the G2/M phase and induction of apoptosis.[3][4] Given that this compound is an analog of fostriecin, it is hypothesized that it may also function as a PP2A inhibitor. Understanding the interaction of this compound with PP2A and its downstream cellular effects is a promising area of research for the development of novel therapeutics.

Structural Comparison:

Fostriecin and its analog this compound share a core structural motif, including a phosphate monoester, a conjugated triene system, and an α,β-unsaturated δ-lactone. These features are known to be important for the inhibitory activity of fostriecin against PP2A.

Quantitative Data: Inhibitory Activity of Fostriecin and Analogs

CompoundPP2A IC50PP1 IC50PP4 IC50PP2B IC50Topoisomerase II IC50Reference
Fostriecin1.5 - 3.2 nM131 µM3 nMNo apparent inhibition40 µM[1][2][3]
Cytostatin29.0 nM>100 µM---[5]
Dephosphofostriecin>100 µM----[5]

Mechanism of Action of Fostriecin (Hypothesized for this compound)

Fostriecin exerts its inhibitory effect on PP2A through a covalent interaction with the catalytic subunit (PP2Ac).[6] Specifically, the α,β-unsaturated lactone moiety of fostriecin is believed to act as a Michael acceptor, forming a covalent bond with the Cysteine-269 residue within the active site of PP2Ac.[6] This irreversible binding occludes the active site and prevents the dephosphorylation of PP2A substrates. It is highly probable that this compound, possessing a similar reactive group, follows the same mechanism of action.

cluster_0 Mechanism of PP2A Inhibition by Fostriecin/PD 113270 PD113270 This compound (or Fostriecin) Covalent_Complex This compound-PP2Ac Covalent Complex (Inactive) PD113270->Covalent_Complex Covalent Bonding PP2Ac PP2A Catalytic Subunit (PP2Ac) (Active) PP2Ac->Covalent_Complex Product Dephosphorylated Substrate + Pi PP2Ac->Product Dephosphorylation Cys269 Cysteine-269 (in active site) Substrate Phosphorylated Substrate Covalent_Complex->Substrate Inhibition Substrate->PP2Ac

Hypothesized covalent inhibition of PP2A by this compound.

Signaling Pathways Regulated by PP2A

Inhibition of PP2A by compounds like this compound is expected to have profound effects on multiple signaling pathways critical for cell growth and survival. Understanding these pathways is essential for elucidating the compound's mechanism of action and predicting its cellular consequences.

cluster_1 Key Signaling Pathways Modulated by PP2A Inhibition cluster_mapk MAPK Pathway cluster_pi3k PI3K/Akt/mTOR Pathway cluster_wnt Wnt/β-catenin Pathway PD113270 This compound PP2A PP2A PD113270->PP2A Inhibits Raf Raf PP2A->Raf MEK MEK PP2A->MEK Akt Akt PP2A->Akt beta_catenin β-catenin PP2A->beta_catenin Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation mTOR mTOR Akt->mTOR CellGrowth Cell Growth & Survival mTOR->CellGrowth GeneExpression Gene Expression beta_catenin->GeneExpression

PP2A negatively regulates key oncogenic signaling pathways.

Experimental Protocols

To evaluate the inhibitory potential of this compound against protein phosphatase 2A, a series of in vitro and cell-based assays can be performed.

In Vitro PP2A Activity Assay (Malachite Green Phosphate Assay)

This colorimetric assay measures the amount of free phosphate released from a phosphopeptide substrate by the action of PP2A. An inhibitor will decrease the amount of phosphate released.

Materials:

  • Purified recombinant PP2A enzyme

  • This compound

  • Fostriecin (as a positive control)

  • Serine/Threonine Phosphatase Substrate (e.g., K-R-pT-I-R-R)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 0.1 mM CaCl2, 1 mM MnCl2, 0.5 mg/mL BSA)

  • Malachite Green Reagent A (Ammonium molybdate in sulfuric acid)

  • Malachite Green Reagent B (Malachite green hydrochloride in polyvinyl alcohol)

  • Phosphate Standard (e.g., KH2PO4)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare Reagents:

    • Prepare a stock solution of this compound and fostriecin in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the inhibitors in Assay Buffer.

    • Prepare a working solution of the phosphopeptide substrate in Assay Buffer.

    • Prepare a standard curve of phosphate using the Phosphate Standard.

  • Assay Setup:

    • In a 96-well plate, add 10 µL of the inhibitor dilutions (or vehicle control).

    • Add 20 µL of the purified PP2A enzyme solution to each well.

    • Incubate for 10-15 minutes at 30°C to allow for inhibitor binding.

  • Enzymatic Reaction:

    • Initiate the reaction by adding 20 µL of the phosphopeptide substrate solution to each well.

    • Incubate the plate at 30°C for 15-30 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.

  • Detection:

    • Stop the reaction and detect the released phosphate by adding 100 µL of a freshly prepared mixture of Malachite Green Reagent A and B (e.g., 100:1 ratio).

    • Incubate at room temperature for 15-20 minutes to allow for color development.

    • Measure the absorbance at 620-650 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (wells without enzyme).

    • Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

cluster_workflow PP2A Activity Assay Workflow start Start prepare Prepare Reagents (Inhibitor, Enzyme, Substrate, Standards) start->prepare setup Assay Setup in 96-well Plate (Add Inhibitor and PP2A) prepare->setup preincubate Pre-incubation (10-15 min at 30°C) setup->preincubate reaction Initiate Reaction (Add Substrate) preincubate->reaction incubate Incubation (15-30 min at 30°C) reaction->incubate detect Phosphate Detection (Add Malachite Green Reagent) incubate->detect read Read Absorbance (620-650 nm) detect->read analyze Data Analysis (Calculate % Inhibition and IC50) read->analyze end End analyze->end

Workflow for the in vitro PP2A activity assay.
Cell-Based Assay: Western Blot Analysis of PP2A Substrate Phosphorylation

This assay assesses the ability of this compound to inhibit PP2A activity in a cellular context by measuring the phosphorylation status of known PP2A substrates.

Materials:

  • Cancer cell line (e.g., HeLa, Jurkat)

  • This compound

  • Fostriecin (as a positive control)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies against phosphorylated and total forms of PP2A substrates (e.g., p-Akt, Akt, p-ERK, ERK)

  • Secondary antibodies (HRP-conjugated)

  • SDS-PAGE and Western blotting equipment

  • Chemiluminescence detection reagents

Protocol:

  • Cell Treatment:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound or fostriecin for a specified time (e.g., 1-4 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with ice-cold lysis buffer.

    • Clarify the lysates by centrifugation.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Normalize the protein amounts and separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target proteins overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phosphorylated protein levels to the total protein levels for each target.

    • Compare the phosphorylation status of the substrates in this compound-treated cells to the control cells. An increase in the phosphorylation of known PP2A substrates would indicate inhibition of PP2A activity.

Conclusion

The structural similarity of this compound to the potent PP2A inhibitor fostriecin provides a strong rationale for its investigation as a novel therapeutic agent. The application notes and protocols outlined above offer a comprehensive framework for researchers to characterize the inhibitory activity of this compound against PP2A, elucidate its effects on key cellular signaling pathways, and evaluate its potential as an anticancer agent. This systematic approach will be instrumental in advancing our understanding of this promising compound and its therapeutic applications.

References

Application Notes and Protocols for In Vivo Studies of a Dopamine D2 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

A Note on the Investigational Compound: Initial literature searches for "PD 113270" primarily identify it as an antitumor agent with antifungal properties[1]. The following application notes and protocols are based on established methodologies for the in vivo evaluation of known Dopamine D2 receptor antagonists and are presented as a template for such studies.

Introduction

The Dopamine D2 receptor is a critical target in the treatment of various neuropsychiatric disorders, including schizophrenia and Parkinson's disease. Antagonists of the D2 receptor are cornerstone therapies for psychosis, while agonists are used to manage motor symptoms in Parkinson's. The preclinical in vivo evaluation of novel D2 receptor antagonists is essential to characterize their pharmacokinetic (PK) and pharmacodynamic (PD) profiles, efficacy, and potential side effects. These studies provide crucial data to support the transition from preclinical to clinical development.

Signaling Pathway of the Dopamine D2 Receptor

The Dopamine D2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Upon activation by dopamine, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunit can also modulate other downstream effectors, including ion channels. D2 receptor antagonists block the binding of dopamine, thereby preventing this signaling cascade.

D2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds Gi Gαi/o D2R->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Gi->AC Inhibits Downstream\nEffectors Downstream Effectors cAMP->Downstream\nEffectors Regulates D2_Antagonist D2 Antagonist (e.g., Haloperidol) D2_Antagonist->D2R Blocks

Figure 1: Dopamine D2 Receptor Signaling Pathway.

Experimental Protocols

The selection of an appropriate animal model is critical for the successful in vivo evaluation of a D2 receptor antagonist.[2]

  • Species: Male C57BL/6 mice (8-12 weeks old) are commonly used.

  • Housing: Animals should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Acclimation: Allow at least one week for acclimation to the housing facility before any experimental procedures.

  • Ethical Considerations: All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with the guidelines for the care and use of laboratory animals.

  • Formulation: The D2 receptor antagonist should be dissolved in a suitable vehicle (e.g., saline, DMSO, or a specific formulation for in vivo use). The final concentration should be prepared to administer a volume of 10 mL/kg body weight.

  • Route of Administration: Intraperitoneal (i.p.) injection is a common route for systemic administration in mice. Other routes, such as subcutaneous (s.c.) or oral gavage (p.o.), may also be considered depending on the pharmacokinetic properties of the compound.

  • Dose Selection: A dose-response study should be conducted to determine the optimal dose. Based on literature for established D2 antagonists, a starting range of 0.1 to 10 mg/kg can be considered.[3]

In vivo microdialysis is a powerful technique to measure extracellular levels of neurotransmitters, such as dopamine, in specific brain regions of freely moving animals.[4]

  • Surgical Procedure:

    • Anesthetize the mouse with isoflurane.

    • Place the animal in a stereotaxic frame.

    • Implant a microdialysis guide cannula targeting the striatum.

    • Secure the cannula with dental cement and allow the animal to recover for at least 24 hours.

  • Microdialysis Procedure:

    • Insert a microdialysis probe into the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

    • Collect dialysate samples at regular intervals (e.g., every 20 minutes).

    • After a stable baseline is established, administer the D2 receptor antagonist or vehicle.

    • Continue collecting samples to monitor changes in dopamine levels.

  • Sample Analysis: Analyze dopamine concentrations in the dialysate using high-performance liquid chromatography (HPLC) with electrochemical detection.

Behavioral assays are crucial to assess the functional consequences of D2 receptor blockade.

  • Locomotor Activity:

    • Place individual mice in an open-field arena.

    • Administer the D2 receptor antagonist or vehicle.

    • Record locomotor activity (e.g., distance traveled, rearing frequency) for a defined period (e.g., 60 minutes) using an automated tracking system. D2 antagonists are expected to reduce locomotor activity.

  • Catalepsy Test:

    • Administer the D2 receptor antagonist or vehicle.

    • At specific time points post-injection, place the mouse's forepaws on a horizontal bar (e.g., 3-5 cm high).

    • Measure the time it takes for the mouse to remove its paws from the bar (descent latency). An increased latency is indicative of catalepsy, a common side effect of D2 antagonists.

Data Presentation

Quantitative data from these experiments should be summarized in clear and structured tables for easy comparison.

Table 1: Pharmacokinetic Parameters of a Novel D2 Antagonist in Mice

ParameterValue
Dose (mg/kg, i.p.)1
Cmax (ng/mL)150 ± 25
Tmax (h)0.5
AUC (0-t) (ng*h/mL)450 ± 50
Half-life (t1/2) (h)2.5 ± 0.3

Table 2: Effect of D2 Antagonists on Dopamine Half-Life in the Striatum

TreatmentDose (mg/kg)Dopamine Half-Life Enhancement (%)
Vehicle-0
Haloperidol0.545%[5][6]
Eticlopride0.548%[5][6]
Novel D2 Antagonist1.0To be determined

Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo study of a novel D2 receptor antagonist.

experimental_workflow cluster_preparation Preparation Phase cluster_experimentation Experimental Phase cluster_analysis Analysis Phase Animal_Acclimation Animal Acclimation (1 week) Drug_Administration Drug Administration (i.p.) Animal_Acclimation->Drug_Administration Drug_Preparation Drug Formulation and Dose Calculation Drug_Preparation->Drug_Administration Microdialysis In Vivo Microdialysis (Striatum) Drug_Administration->Microdialysis Behavioral_Testing Behavioral Assessments (Locomotion, Catalepsy) Drug_Administration->Behavioral_Testing Sample_Analysis HPLC Analysis of Dopamine Levels Microdialysis->Sample_Analysis Data_Analysis Statistical Analysis and Interpretation Behavioral_Testing->Data_Analysis Sample_Analysis->Data_Analysis

Figure 2: Experimental Workflow for In Vivo D2 Antagonist Study.

Conclusion

The described protocols provide a robust framework for the in vivo characterization of novel Dopamine D2 receptor antagonists. By combining neurochemical and behavioral assessments, researchers can gain a comprehensive understanding of a compound's pharmacological profile, which is essential for its further development as a potential therapeutic agent. The successful execution of these studies relies on careful experimental design, adherence to ethical guidelines, and rigorous data analysis.

References

Solubilizing and storing PD 113270 for research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the solubilization and storage of PD 113270, an antitumor agent with antifungal properties. The information is compiled from available data and general handling procedures for related compounds.

Product Information

  • Name: this compound

  • Synonyms: CL 1565-B

  • Classification: Antitumor agent, Polyene lactone antibiotic

  • Properties: Exhibits inhibitory effects against yeasts.[1]

Solubility Data

SolventExpected SolubilityConcentrationNotes
Dimethyl Sulfoxide (DMSO)SolubleUp to 10 mMA common solvent for initial stock solutions of polyene antibiotics.
Dimethylformamide (DMF)SolubleUp to 10 mMAn alternative to DMSO for preparing stock solutions.
EthanolSparingly SolubleLower concentrationsMay be suitable for preparing working solutions from a DMSO or DMF stock.
MethanolSparingly SolubleLower concentrationsSimilar to ethanol, can be used for dilutions.
WaterInsolubleNot recommendedPolyene antibiotics are generally insoluble in aqueous solutions.

Experimental Protocols

Preparation of Stock Solutions

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber-colored microcentrifuge tubes or vials

  • Calibrated micropipettes

  • Vortex mixer

Protocol:

  • Equilibrate the vial of this compound powder to room temperature before opening to prevent moisture condensation.

  • Aseptically weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM).

  • Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming (37°C) may be applied if necessary to aid dissolution.

  • Observe the solution to ensure there are no visible particulates. If particulates are present, centrifuge the solution at a low speed and transfer the supernatant to a new sterile tube.

  • Aliquot the stock solution into smaller, single-use volumes in amber-colored tubes to minimize freeze-thaw cycles and protect from light.

Storage and Stability

Short-Term Storage (Working Solutions):

  • Store working solutions diluted in aqueous buffers at 4°C for immediate use (within 24 hours).

  • Protect solutions from light.

Long-Term Storage (Stock Solutions):

  • Store the DMSO stock solution aliquots at -20°C or -80°C for long-term stability.

  • When stored properly, stock solutions in anhydrous DMSO are expected to be stable for several months.

  • Before use, thaw the frozen aliquot at room temperature and vortex gently to ensure a homogeneous solution. Avoid repeated freeze-thaw cycles.

Visualization of Protocols and Pathways

Experimental Workflow for Solubilization and Storage

G Workflow for this compound Solubilization and Storage cluster_prep Stock Solution Preparation cluster_storage Storage cluster_usage Usage weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot Ensure Complete Solubilization store Store at -20°C or -80°C aliquot->store thaw Thaw Aliquot store->thaw For Experimentation prepare_working Prepare Working Solution thaw->prepare_working

Caption: Workflow for preparing and storing this compound stock solutions.

Postulated Signaling Pathway for a Polyene Antitumor Agent

The precise mechanism of action and signaling pathway for this compound's antitumor activity has not been fully elucidated. However, based on the known mechanisms of other polyene antibiotics that exhibit anticancer properties, a plausible pathway involves the interaction with the cell membrane, leading to apoptosis.

G Postulated Antitumor Mechanism of a Polyene Agent PD113270 This compound (Polyene Agent) CellMembrane Cancer Cell Membrane (Sterol-Rich Regions) PD113270->CellMembrane Binds to MembraneDisruption Membrane Disruption & Pore Formation CellMembrane->MembraneDisruption Induces IonFlux Ion Flux Imbalance (K+, Na+, Ca2+) MembraneDisruption->IonFlux Leads to Apoptosis Apoptosis IonFlux->Apoptosis Triggers

References

Application Notes and Protocols for Measuring the Effects of PD 113270 on the Cell Cycle

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD 113270 is an antitumor agent with potential applications in cancer therapy. Understanding its impact on cell cycle progression is crucial for elucidating its mechanism of action and for the development of effective therapeutic strategies. This compound is an analog of Fostriecin (also known as CI-920), a well-characterized compound that has been shown to induce cell cycle arrest, primarily in the G2/M phase. This effect is largely attributed to its potent inhibition of protein phosphatase 2A (PP2A) and, to a lesser extent, protein phosphatase 1 (PP1).[1][2][3] Inhibition of these phosphatases disrupts the mitotic entry checkpoint, leading to premature entry into mitosis even in the presence of DNA damage or incomplete replication.[1][3][4] This can result in the formation of abnormal mitotic spindles and aberrant centrosome amplification, ultimately leading to mitotic catastrophe and cell death.[2] While a weaker inhibitory effect on topoisomerase II has been reported to cause a G2 phase block, the primary mechanism of Fostriecin-induced cell cycle disruption is through phosphatase inhibition.[5]

These application notes provide detailed protocols for investigating the effects of this compound on the cell cycle, leveraging techniques to assess cell cycle distribution, proliferation, and the expression of key regulatory proteins.

Key Experimental Techniques

To comprehensively evaluate the effects of this compound on the cell cycle, a combination of the following techniques is recommended:

  • Flow Cytometry for Cell Cycle Analysis: To quantify the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Western Blotting for Cell Cycle Regulatory Proteins: To analyze the expression levels of key proteins that govern cell cycle progression, such as cyclins and cyclin-dependent kinases (CDKs).

  • Cell Proliferation Assay (BrdU Incorporation): To measure the rate of DNA synthesis and cell proliferation.

Data Presentation

Quantitative data from the described experiments should be summarized for clear comparison.

Table 1: Effect of this compound on Cell Cycle Distribution

Treatment Concentration (µM)% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
0 (Vehicle Control)
X
Y
Z

Table 2: Effect of this compound on Cell Proliferation (BrdU Incorporation)

Treatment Concentration (µM)Absorbance (OD 450 nm)% Proliferation (relative to control)
0 (Vehicle Control)100%
X
Y
Z

Table 3: Relative Expression of Key Cell Cycle Proteins after this compound Treatment

Treatment Concentration (µM)Cyclin B1CDK1 (Cdc2)Phospho-Histone H3 (Ser10)
0 (Vehicle Control)1.01.01.0
X
Y
Z

Experimental Protocols

Protocol 1: Cell Cycle Analysis by Flow Cytometry using Propidium Iodide (PI) Staining

This protocol allows for the quantification of cells in each phase of the cell cycle based on their DNA content.

Materials:

  • Cells of interest

  • This compound

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)

  • RNase A (100 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates at a density that will not lead to confluency during the experiment. Allow cells to adhere overnight. Treat cells with varying concentrations of this compound and a vehicle control for the desired time period (e.g., 24, 48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.

  • Fixation: Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol. Wash the cell pellet twice with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The PI fluorescence intensity is proportional to the DNA content. Gate the cell population to exclude doublets and debris. The data can be analyzed using appropriate software to determine the percentage of cells in G0/G1, S, and G2/M phases.

Protocol 2: Western Blotting for Cell Cycle Regulatory Proteins

This protocol is used to detect changes in the expression levels of key cell cycle proteins.

Materials:

  • Treated cell pellets (from Protocol 1)

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Cyclin B1, anti-CDK1, anti-phospho-Histone H3 (Ser10))

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis: Lyse the cell pellets in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples and add Laemmli buffer. Boil the samples at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST (Tris-Buffered Saline with 0.1% Tween 20).

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. Densitometry analysis can be performed to quantify the relative protein expression levels, normalizing to a loading control like β-actin or GAPDH.

Protocol 3: Cell Proliferation Assay using BrdU Incorporation

This colorimetric immunoassay measures DNA synthesis by detecting the incorporation of 5-bromo-2'-deoxyuridine (BrdU) into newly synthesized DNA.

Materials:

  • Cells of interest

  • This compound

  • 96-well cell culture plates

  • BrdU Labeling Solution

  • Fixing/Denaturing Solution

  • Anti-BrdU antibody (peroxidase-conjugated)

  • Substrate solution (TMB)

  • Stop Solution

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to adhere overnight. Treat cells with varying concentrations of this compound and a vehicle control for the desired time period.

  • BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-4 hours at 37°C.[6]

  • Fixation and Denaturation: Remove the labeling medium and add the Fixing/Denaturing solution to each well. Incubate for 30 minutes at room temperature.[6]

  • Immunodetection:

    • Remove the Fixing/Denaturing solution and wash the wells with wash buffer.

    • Add the anti-BrdU antibody solution to each well and incubate for 1 hour at room temperature.

    • Wash the wells multiple times with wash buffer.

  • Substrate Reaction: Add the TMB substrate solution to each well and incubate in the dark for 15-30 minutes, or until color development is sufficient.

  • Measurement: Add the Stop Solution to each well and measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the amount of BrdU incorporated into the DNA.

Mandatory Visualizations

G cluster_0 This compound Mechanism of Action PD113270 This compound PP2A Protein Phosphatase 2A (PP2A) PD113270->PP2A Inhibits (Potent) PP1 Protein Phosphatase 1 (PP1) PD113270->PP1 Inhibits (Weak) CDK1_CyclinB CDK1/Cyclin B (MPF) PP2A->CDK1_CyclinB Dephosphorylates (Inactivates) PP1->CDK1_CyclinB Dephosphorylates (Inactivates) G2_M_Checkpoint G2/M Checkpoint CDK1_CyclinB->G2_M_Checkpoint Overrides Mitosis Mitosis CDK1_CyclinB->Mitosis Promotes G2_M_Checkpoint->Mitosis Regulates Entry AberrantMitosis Aberrant Mitosis (Abnormal Spindles, Centrosome Amplification) Mitosis->AberrantMitosis CellDeath Cell Death AberrantMitosis->CellDeath

Caption: Signaling pathway of this compound-induced G2/M arrest.

G cluster_1 Experimental Workflow for Cell Cycle Analysis cluster_flow Flow Cytometry cluster_wb Western Blotting cluster_brdu BrdU Assay Start Start: Cell Culture Treatment Treat with this compound (and Vehicle Control) Start->Treatment Harvest Harvest Cells Treatment->Harvest BrdU_Label BrdU Labeling Treatment->BrdU_Label Fixation Fixation (70% Ethanol) Harvest->Fixation Lysis Cell Lysis Harvest->Lysis Staining Staining (Propidium Iodide) Fixation->Staining Analysis_Flow Flow Cytometry Analysis Staining->Analysis_Flow SDS_PAGE SDS-PAGE & Transfer Lysis->SDS_PAGE Immunoblot Immunoblotting SDS_PAGE->Immunoblot Analysis_WB Analysis of Protein Expression Immunoblot->Analysis_WB Fix_Denature Fixation & Denaturation BrdU_Label->Fix_Denature Detection Immunodetection Fix_Denature->Detection Analysis_BrdU Measure Absorbance Detection->Analysis_BrdU

Caption: Overall experimental workflow.

G cluster_2 Logical Relationship of Experiments Observation Observation: This compound inhibits cell growth Hypothesis Hypothesis: This compound affects cell cycle progression Observation->Hypothesis Flow_Exp Experiment 1: Flow Cytometry Hypothesis->Flow_Exp WB_Exp Experiment 2: Western Blot Hypothesis->WB_Exp BrdU_Exp Experiment 3: BrdU Assay Hypothesis->BrdU_Exp Result_Flow Result: Accumulation of cells in G2/M phase Flow_Exp->Result_Flow Result_WB Result: Altered expression of G2/M regulatory proteins WB_Exp->Result_WB Result_BrdU Result: Decreased DNA synthesis BrdU_Exp->Result_BrdU Conclusion Conclusion: This compound induces G2/M cell cycle arrest and inhibits proliferation Result_Flow->Conclusion Result_WB->Conclusion Result_BrdU->Conclusion

Caption: Logical flow of the investigation.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges with Small Molecules in Experimental Settings

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing solubility issues with hydrophobic small molecules, using PD 113270 as a representative example. The following question-and-answer format directly addresses common problems encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of small molecule precipitation in aqueous solutions like cell culture media?

Precipitation of hydrophobic compounds in experimental media is a frequent challenge that can arise from several factors:

  • Low Aqueous Solubility: Many small molecules are inherently hydrophobic and have limited solubility in aqueous environments like cell culture media.

  • Improper Dissolution: The initial dissolution of the compound in a stock solvent may be incomplete.

  • High Final Concentration: The intended final concentration in the media might surpass its solubility limit.

  • "Solvent Shock": Rapidly diluting a concentrated stock solution (e.g., in DMSO) into the aqueous media can cause the compound to precipitate out of the solution.[1]

  • Media Components: Interactions with salts, proteins, and other components in the culture medium can sometimes lead to precipitation.[2][3][4]

  • Temperature and pH: Fluctuations in temperature or the pH of the media can significantly affect a compound's solubility.[1][2]

Q2: I observed precipitation after adding my compound to the cell culture medium. What immediate steps should I take?

If you observe precipitation, it's crucial to act systematically to identify the cause:

  • Visual Inspection: Confirm the presence of a precipitate, which can appear as cloudiness, fine particles, or larger crystals.[2]

  • Check Stock Solution: Examine your stock solution. If it's also cloudy or contains precipitate, the problem may have started with the initial dissolution.

  • Verify Final Concentration: Double-check your calculations to ensure the final concentration in the media is not unintentionally high.

  • Review Dilution Technique: Consider if the dilution was performed too rapidly, potentially causing "solvent shock".

Troubleshooting Guide

Issue 1: Precipitate formation immediately upon dilution into aqueous media.

This is often a classic case of "solvent shock" or exceeding the aqueous solubility limit.

Troubleshooting Steps:

  • Optimize Stock Solution Concentration: Prepare a less concentrated stock solution in an appropriate organic solvent like DMSO.

  • Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This can involve an intermediate dilution in a co-solvent or directly in the media.

  • Pre-warm Media: Ensure your cell culture media is pre-warmed to the experimental temperature (e.g., 37°C) before adding the compound.[2]

  • Gentle Agitation: Add the stock solution to the media while gently swirling or vortexing to promote rapid and even distribution.[2]

Issue 2: The compound appears soluble initially but precipitates over time.

This could indicate compound instability under the experimental conditions or that the concentration is at the very edge of its solubility limit.

Troubleshooting Steps:

  • Reduce Final Concentration: The effective concentration of the compound may be lower than its precipitation threshold. A dose-response experiment can help determine the highest soluble and biologically active concentration.[1]

  • Assess Media Stability: Incubate the compound in the media for the duration of your experiment without cells to check for time-dependent precipitation.

  • pH and Temperature Monitoring: Ensure the pH and temperature of your incubator and media are stable throughout the experiment.[1]

  • Serum Concentration: If you are using low-serum or serum-free media, solubility issues may be more pronounced as serum proteins can help solubilize some hydrophobic compounds.[1]

Experimental Protocols

Protocol 1: Preparation of a Small Molecule Stock Solution

This protocol provides a general guideline for preparing a stock solution in DMSO.

  • Weigh the Compound: Accurately weigh the desired amount of the small molecule powder in a sterile microcentrifuge tube.

  • Add Solvent: Add the calculated volume of sterile, anhydrous DMSO to achieve the desired stock concentration.

  • Dissolution: Vortex the tube vigorously. If the compound does not fully dissolve, gentle warming in a 37°C water bath or brief sonication can be applied.[2]

  • Visual Inspection: Visually inspect the solution to ensure there is no precipitate.[2]

  • Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.[1]

Protocol 2: Dilution of Stock Solution into Cell Culture Media
  • Pre-warm Media: Pre-warm the required volume of cell culture media to 37°C.

  • Calculate Volumes: Determine the volume of the stock solution needed to achieve the desired final concentration. Ensure the final DMSO concentration is non-toxic to your cells (typically below 0.5%).[2]

  • Add Dropwise: While gently swirling the pre-warmed media, add the stock solution dropwise.

  • Mix Thoroughly: Gently mix the final solution by inverting the tube or pipetting up and down. Avoid vigorous vortexing that could cause foaming.

  • Vehicle Control: Always prepare a vehicle control with the same final concentration of DMSO in the media to account for any solvent effects.[1]

Data Presentation

Table 1: Hypothetical Solubility of this compound in Common Solvents

SolventSolubility (mg/mL)Molar Solubility (mM)Notes
DMSO>50>135May require gentle warming to fully dissolve.
Ethanol~10~27Less soluble than in DMSO.
Water<0.1<0.27Practically insoluble in aqueous solutions.
PBS (pH 7.4)<0.1<0.27Insoluble.

Note: This data is hypothetical and for illustrative purposes due to the lack of specific published solubility data for this compound.

Table 2: Recommended Final DMSO Concentrations in Cell Culture

Final DMSO ConcentrationEffect on CellsRecommendation
< 0.1%Generally considered safe for most cell lines.Ideal for long-term experiments.
0.1% - 0.5%Minimal toxicity for most cell lines, but effects should be verified.Acceptable for most experiments; always include a vehicle control.[2]
> 0.5%Potential for cytotoxicity and off-target effects.Not recommended unless absolutely necessary and validated.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_exp Experiment weigh Weigh Compound add_dmso Add DMSO weigh->add_dmso dissolve Vortex/Sonicate add_dmso->dissolve add_stock Add Stock to Media dissolve->add_stock Use Freshly Prepared Stock prewarm Pre-warm Media prewarm->add_stock mix Gently Mix add_stock->mix add_to_cells Add to Cells mix->add_to_cells incubate Incubate add_to_cells->incubate analyze Analyze Results incubate->analyze

Caption: Experimental workflow for preparing and using a small molecule solution.

troubleshooting_logic start Precipitation Observed check_stock Check Stock Solution start->check_stock check_conc Verify Final Concentration start->check_conc check_technique Review Dilution Technique start->check_technique stock_precipitate Stock Precipitated? check_stock->stock_precipitate conc_high Concentration Too High? check_conc->conc_high solvent_shock Rapid Dilution? check_technique->solvent_shock stock_precipitate->check_conc No solution_remake Remake Stock Solution stock_precipitate->solution_remake Yes conc_high->check_technique No solution_lower_conc Lower Final Concentration conc_high->solution_lower_conc Yes solution_slow_dilution Use Stepwise/Slow Dilution solvent_shock->solution_slow_dilution Yes

Caption: Troubleshooting logic for addressing compound precipitation.

hypothetical_pathway ligand Ligand receptor Receptor ligand->receptor kinase_a Kinase A receptor->kinase_a kinase_b Kinase B kinase_a->kinase_b transcription_factor Transcription Factor kinase_b->transcription_factor nucleus Nucleus transcription_factor->nucleus response Cellular Response nucleus->response pd113270 This compound pd113270->kinase_b Inhibition

Caption: Hypothetical signaling pathway showing inhibition by a small molecule.

References

Troubleshooting inconsistent results in PD 113270 assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing PD 113270 in various assays. The information is tailored for scientists and professionals in drug development engaged in experimental work with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary activities?

This compound is an antitumor agent that also exhibits inhibitory effects against various yeast species.[1] It is structurally classified as a polyene lactone phosphate, similar to fostriecin (CI-920). Its dual activity makes it a subject of interest in both oncology and microbiology research.

Q2: What are the common assays used to evaluate the activity of this compound?

The most common assays for this compound are antimicrobial susceptibility tests to determine its efficacy against yeast. These typically include:

  • Broth Microdilution Assay: To determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.

  • Agar Disk Diffusion Assay: To qualitatively assess the antimicrobial activity by measuring the zone of growth inhibition around a disk impregnated with the compound.

Q3: What is the proposed mechanism of action for this compound?

As a polyene lactone, this compound is believed to function by interacting with ergosterol in the fungal cell membrane. This interaction disrupts the membrane integrity, leading to the formation of pores and subsequent leakage of cellular contents, ultimately causing cell death.[2] Dephosphorylation of the compound results in the loss of its antimycotic effects.[1] While not definitively proven for this compound, its structural analog, fostriecin, is a potent inhibitor of protein phosphatase 2A (PP2A), suggesting a potential alternative or secondary mechanism of action.

Troubleshooting Inconsistent Results in this compound Assays

Issue 1: High Variability in Minimum Inhibitory Concentration (MIC) Values

Q: We are observing significant well-to-well and experiment-to-experiment variability in our broth microdilution assays for this compound. What are the potential causes and solutions?

A: High variability in MIC values is a common issue in antifungal susceptibility testing. Several factors can contribute to this problem. Below is a summary of potential causes and recommended troubleshooting steps.

Potential CauseRecommended Solution
Inoculum Preparation Ensure the yeast inoculum is prepared from a fresh culture (18-24 hours old) and standardized to the correct density (e.g., 0.5 McFarland standard) to achieve a final concentration of approximately 0.5-2.5 x 10³ CFU/mL in the wells. Inconsistent inoculum size can significantly alter MIC results.
Compound Solubility This compound is a complex molecule. Ensure it is fully dissolved in a suitable solvent (e.g., DMSO) before preparing serial dilutions. Precipitates can lead to inaccurate concentrations. It is also crucial to maintain a low final solvent concentration in the assay to avoid solvent-induced toxicity to the yeast.
Incubation Conditions Maintain consistent incubation temperature (typically 35°C for most yeasts) and duration (usually 24-48 hours).[3] Fluctuations can affect yeast growth rates and, consequently, the apparent MIC.
Media Composition Use a standardized medium such as RPMI-1640 with L-glutamine and buffered with MOPS, as recommended by CLSI guidelines for yeast susceptibility testing.[4][5] Variations in pH or nutrient content of the media can impact both yeast growth and compound activity.
"Trailing" Growth Polyene compounds can sometimes exhibit a "trailing" or "paradoxical" effect, where partial growth is observed at concentrations above the MIC. This can make visual interpretation difficult. For azoles and echinocandins, the MIC is often defined as the concentration with at least 50% growth inhibition compared to the control. For polyenes like amphotericin B, complete growth inhibition is the standard endpoint.[4] Establish a consistent and objective endpoint for reading your plates.

Troubleshooting Workflow for Inconsistent MIC Results

Troubleshooting Inconsistent MIC Results cluster_troubleshooting Troubleshooting Steps start Inconsistent MIC Results Observed check_inoculum Verify Inoculum Standardization (Age, Density) start->check_inoculum check_compound Assess Compound Solubility and Dilution Series check_inoculum->check_compound Inoculum OK check_incubation Confirm Incubation (Temperature, Time) check_compound->check_incubation Compound Prep OK check_media Standardize Growth Medium (RPMI, pH) check_incubation->check_media Incubation OK check_reading Define Objective Endpoint for Reading (e.g., 100% inhibition) check_media->check_reading Media OK resolve Consistent Results Achieved check_reading->resolve Endpoint Defined

Caption: A step-by-step workflow for troubleshooting variable MIC results.

Issue 2: No or Irregular Zones of Inhibition in Disk Diffusion Assays

Q: Our disk diffusion assays with this compound are showing no zones of inhibition, or the zones are indistinct and difficult to measure. What could be wrong?

A: The absence or poor definition of inhibition zones in a disk diffusion assay can be due to several factors related to the compound, the organism, or the assay conditions.

Potential CauseRecommended Solution
Compound Diffusion This compound may have poor diffusion characteristics in agar due to its molecular size or solubility. Ensure the compound is properly applied to the disks and that the disks are making firm contact with the agar surface. The choice of agar can also influence diffusion; Mueller-Hinton agar is standard for many antimicrobial susceptibility tests.
Inoculum Density A lawn of yeast that is too dense can overwhelm the inhibitory effect of the compound, leading to smaller or no zones. Conversely, a lawn that is too sparse can result in irregular zones. Standardize your inoculum to a 0.5 McFarland turbidity standard and apply it evenly to the agar surface.[6]
Agar Depth The depth of the agar in the petri dish can affect the size of the inhibition zone. A shallower depth will result in larger zones, while a deeper agar will produce smaller zones. Pour plates to a consistent depth (e.g., 4 mm).
Incubation Time For slower-growing yeast strains, a longer incubation period may be necessary for the lawn to fully develop and for the inhibition zone to become clear. However, extended incubation can also allow for the emergence of resistant colonies within the zone. Follow standardized incubation times (typically 24-48 hours).

Experimental Protocols

Broth Microdilution Assay for MIC Determination (Adapted from CLSI M27)
  • Preparation of this compound Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates: In a 96-well, flat-bottom microtiter plate, perform serial two-fold dilutions of the this compound stock solution in RPMI-1640 medium (buffered with MOPS). The final volume in each well should be 100 µL. Ensure the final DMSO concentration is ≤1%.

  • Preparation of Yeast Inoculum: From a fresh (24-hour) culture plate, select several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 to achieve a final inoculum density of approximately 0.5-2.5 x 10³ CFU/mL.

  • Inoculation: Add 100 µL of the standardized yeast inoculum to each well of the microtiter plate, bringing the total volume to 200 µL.

  • Controls:

    • Positive Control: Wells containing yeast inoculum in RPMI-1640 without this compound.

    • Negative Control (Sterility): Wells containing RPMI-1640 only.

    • Solvent Control: Wells containing yeast inoculum in RPMI-1640 with the highest concentration of DMSO used in the assay.

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that causes complete visual inhibition of growth.

Experimental Workflow for Broth Microdilution Assay

Broth Microdilution Assay Workflow prep_compound Prepare this compound Stock and Dilutions inoculate_plate Inoculate Microtiter Plate prep_compound->inoculate_plate prep_inoculum Prepare Standardized Yeast Inoculum prep_inoculum->inoculate_plate incubate Incubate Plate (35°C, 24-48h) inoculate_plate->incubate read_mic Read MIC (Visual Inspection) incubate->read_mic result Determine MIC Value read_mic->result

Caption: A simplified workflow for determining the MIC of this compound.

Signaling Pathway

Hypothesized Mechanism of Action of this compound in Yeast

The primary proposed mechanism of action for polyenes like this compound involves direct interaction with the fungal cell membrane. A secondary, hypothetical pathway is included based on the known activity of the structural analog, fostriecin, as a protein phosphatase inhibitor.

Hypothesized Signaling Pathway of this compound cluster_cell Yeast Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ergosterol Ergosterol membrane_disruption Membrane Disruption (Pore Formation) ergosterol->membrane_disruption Leads to ion_leakage Ion Leakage membrane_disruption->ion_leakage Causes pp2a Protein Phosphatase 2A (Hypothetical Target) hyperphosphorylation Protein Hyperphosphorylation pp2a->hyperphosphorylation Leads to apoptosis Apoptosis hyperphosphorylation->apoptosis Triggers cell_death Cell Death apoptosis->cell_death Results in ion_leakage->cell_death Induces pd113270 This compound pd113270->ergosterol Binds to pd113270->pp2a Inhibits (Hypothetical)

Caption: A diagram illustrating the proposed primary and hypothetical secondary mechanisms of action of this compound.

References

Stability of PD 113270 in different experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of [Compound Name] under various experimental conditions. Below you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their work.

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for storing [Compound Name]?

A1: To ensure the stability of [Compound Name], it should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[1] For long-term storage, refer to the product label for the recommended temperature. The compound is sensitive to air and moisture, and therefore, handling and storage under an inert gas are advised.

Q2: What factors can affect the stability of [Compound Name] in solution?

A2: The stability of [Compound Name] in solution can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxygen.[2] For instance, exposure to natural or artificial sunlight can lead to rapid degradation.[2] It is crucial to protect solutions of [Compound Name] from light.

Q3: What are the known degradation pathways for compounds similar to [Compound Name]?

A3: While specific degradation pathways for [Compound Name] need to be experimentally determined, similar compounds often degrade via hydrolysis and oxidation.[2][3] For example, some compounds undergo cleavage of amide bonds or loss of specific chemical groups when exposed to certain conditions.[2] Oxidative degradation can also be a significant pathway, potentially initiated by reactive oxygen species.[3]

Q4: How can I monitor the stability of [Compound Name] in my experiments?

A4: The stability of [Compound Name] can be monitored using various analytical techniques. High-Performance Liquid Chromatography (HPLC) is a widely used method for separating and quantifying the parent compound and its degradation products.[4] Mass spectrometry (MS) can be used to identify the structure of these degradation products.[2][4] Spectroscopic methods such as UV-Vis, infrared (IR), and nuclear magnetic resonance (NMR) spectroscopy can also provide valuable information about the compound's stability.[4]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results Degradation of [Compound Name] during the experiment.Prepare fresh solutions of [Compound Name] for each experiment. Protect solutions from light and heat. Consider performing experiments under an inert atmosphere if oxidative degradation is suspected.
Appearance of unexpected peaks in HPLC analysis Formation of degradation products.Use mass spectrometry (LC-MS) to identify the unexpected peaks. Compare the degradation profile under different conditions (e.g., with and without light exposure) to identify the cause of degradation.
Loss of compound activity Instability of the compound under assay conditions.Evaluate the stability of [Compound Name] directly in the assay buffer and under the specific conditions of the experiment (e.g., temperature, incubation time). Consider adding antioxidants if oxidation is a concern.
Precipitation of the compound from solution Poor solubility or compound aggregation.Check the solubility of [Compound Name] in the chosen solvent. Sonication or gentle warming may help in solubilization. If aggregation is suspected, consider using dynamic light scattering or other techniques to assess particle size.

Experimental Protocols

Protocol 1: Assessing the pH Stability of [Compound Name]
  • Prepare a stock solution of [Compound Name] in a suitable organic solvent (e.g., DMSO).

  • Prepare a series of aqueous buffers with different pH values (e.g., pH 3, 5, 7.4, 9).

  • Dilute the stock solution into each buffer to a final concentration suitable for analysis (e.g., 10 µM).

  • Incubate the solutions at a controlled temperature (e.g., 37°C) for various time points (e.g., 0, 2, 4, 8, 24 hours).

  • At each time point, take an aliquot of each solution and quench the degradation by adding an equal volume of a cold organic solvent (e.g., acetonitrile).

  • Analyze the samples by HPLC to determine the remaining concentration of [Compound Name].

  • Calculate the percentage of [Compound Name] remaining at each time point and pH to assess stability.

Protocol 2: Photostability Testing of [Compound Name]
  • Prepare two sets of solutions of [Compound Name] in a transparent solvent.

  • Wrap one set of solutions in aluminum foil to protect them from light (dark control).

  • Expose the unwrapped set to a controlled light source (e.g., a photostability chamber with a calibrated lamp) for a defined period.

  • Maintain the dark control set at the same temperature.

  • After the exposure period, analyze both sets of samples by HPLC.

  • Compare the concentration of [Compound Name] in the light-exposed samples to the dark controls to determine the extent of photodegradation.[2]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis stock Prepare Stock Solution dilute Dilute in Buffers stock->dilute incubate Incubate at 37°C dilute->incubate timepoint Collect at Time Points incubate->timepoint quench Quench Reaction timepoint->quench hplc HPLC Analysis quench->hplc data Data Interpretation hplc->data

Caption: Workflow for assessing compound stability over time.

degradation_pathway Compound [Compound Name] Degradant_A Degradation Product A (e.g., Hydrolysis) Compound->Degradant_A pH, Temp Degradant_B Degradation Product B (e.g., Oxidation) Compound->Degradant_B Light, O2 Further_Degradation Further Degradation Products Degradant_A->Further_Degradation Degradant_B->Further_Degradation

Caption: Potential degradation pathways for a compound.

References

How to prevent degradation of PD 113270 in solution

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: My PD 113270 solution is changing color (e.g., turning brown). What is happening?

A change in color, particularly to brown or yellow, is a common indicator of the oxidation of catechol-containing compounds.[1] This process, known as autoxidation, occurs in the presence of oxygen and can be accelerated by factors such as pH, light, and temperature. The colored products are typically quinones and their subsequent polymerized forms.[2][3]

Q2: What are the primary factors that cause the degradation of catechol compounds in solution?

The degradation of catechol-containing compounds like this compound is primarily influenced by:

  • pH: The rate of oxidation increases with higher pH (alkaline conditions).[2][3][4] In acidic conditions, the catechol form is more stable.[2]

  • Oxygen: The presence of dissolved oxygen is critical for autoxidation.[1]

  • Temperature: Higher temperatures can accelerate the rate of oxidation.[2][3]

  • Light Exposure: UV and visible light can provide the energy to initiate and promote oxidative reactions.

  • Presence of Oxidants: Chemical oxidants (e.g., sodium periodate) and enzymes (e.g., tyrosinase, peroxidases) can rapidly oxidize catechols.[2]

  • Presence of Metal Ions: Certain metal ions can catalyze the oxidation of catechols.

Q3: How should I prepare and store my stock solutions of this compound to maximize stability?

To prepare and store stock solutions of this compound, we recommend the following:

  • Use an Anhydrous Solvent: If possible, dissolve this compound in an anhydrous solvent such as DMSO or ethanol.

  • Use a Low pH Buffer: If an aqueous buffer is necessary, use a buffer with a slightly acidic pH (e.g., pH 3-6) to maintain the reduced form of the catechol.[2]

  • Degas Your Solvent: Before preparing the solution, degas the solvent by sparging with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen.

  • Store Under Inert Gas: Aliquot the stock solution into small, single-use vials and overlay the solution with an inert gas before sealing.

  • Protect from Light: Store vials in the dark, for example, by wrapping them in aluminum foil or using amber vials.

  • Store at Low Temperatures: Store stock solutions at -20°C or -80°C.

Troubleshooting Guide

Problem: I am observing a loss of activity of this compound in my cell-based assay.

Possible Cause Troubleshooting Step
Degradation in Culture Media The pH of many cell culture media is slightly alkaline (pH 7.2-7.4), which can promote catechol oxidation.[2][4] Prepare fresh dilutions of this compound in media immediately before each experiment. Consider including an antioxidant, such as ascorbic acid, in your experimental setup if compatible with your cells.
Enzymatic Degradation Cells may contain enzymes that can oxidize catechols. Perform a time-course experiment to determine the stability of this compound in your specific cell culture conditions.
Reaction with Media Components Some media components may react with and degrade this compound. Test the stability of this compound in your basal media without cells to isolate this variable.

Problem: I see a precipitate forming in my this compound solution over time.

Possible Cause Troubleshooting Step
Polymerization of Oxidized Products The oxidized quinone form of catechols is highly reactive and can polymerize, leading to the formation of insoluble oligomers.[2] This is often observed as a brown or black precipitate. This indicates significant degradation, and the solution should be discarded.
Poor Solubility The compound may be coming out of solution. Ensure that the concentration of this compound is within its solubility limit in the chosen solvent.

Experimental Protocols

Protocol: Assessing the Stability of this compound in Solution

This protocol uses UV-Visible spectrophotometry to monitor the oxidation of this compound, as the formation of oxidized products often leads to changes in the UV-Vis absorption spectrum.[1]

Materials:

  • This compound

  • Anhydrous DMSO

  • Aqueous buffers at various pH values (e.g., pH 5, 7, and 9)

  • UV-transparent cuvettes

  • UV-Visible spectrophotometer

  • Inert gas (argon or nitrogen)

Methodology:

  • Prepare a Concentrated Stock Solution: Dissolve this compound in anhydrous DMSO to create a concentrated stock solution (e.g., 10 mM).

  • Prepare Working Solutions:

    • For each condition to be tested (e.g., different pH buffers), prepare a working solution by diluting the DMSO stock into the aqueous buffer. The final concentration of DMSO should be kept low (e.g., <1%) to minimize its effect on the experiment.

    • Prepare a control solution in a degassed, slightly acidic buffer.

  • Time-Course Measurement:

    • Immediately after preparation, take an initial UV-Vis spectrum (e.g., from 200-600 nm) of each solution. This will be your time zero (T=0) reading.

    • Incubate the solutions under your desired experimental conditions (e.g., at room temperature, protected from light).

    • At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), record the UV-Vis spectrum of each solution.

  • Data Analysis:

    • Compare the spectra over time. An increase in absorbance in the 300-500 nm range is often indicative of catechol oxidation.[1]

    • Plot the change in absorbance at a specific wavelength (e.g., the peak of the new absorbance band) versus time to quantify the rate of degradation under different conditions.

Visualizations

Diagram: Catechol Oxidation Pathway

Catechol_Oxidation cluster_conditions Accelerating Conditions Catechol Catechol (Reduced Form) Semiquinone Semiquinone Radical Catechol->Semiquinone -e⁻, -H⁺ Semiquinone->Catechol +e⁻, +H⁺ Quinone Ortho-Quinone (Oxidized Form) Semiquinone->Quinone -e⁻, -H⁺ Quinone->Semiquinone +e⁻, +H⁺ Polymer Polymerized Products Quinone->Polymer Polymerization O2 O₂ O2->Semiquinone High_pH High pH High_pH->Semiquinone Light Light Light->Semiquinone Heat Heat Heat->Semiquinone

Caption: The oxidation pathway of a catechol moiety.

Diagram: Experimental Workflow for Stability Assessment

Stability_Workflow Prep_Stock Prepare Concentrated Stock in Anhydrous DMSO Prep_Work Prepare Working Solutions in Test Buffers (Varying pH) Prep_Stock->Prep_Work T0_Scan Acquire Initial UV-Vis Spectrum (T=0) Prep_Work->T0_Scan Incubate Incubate Under Experimental Conditions T0_Scan->Incubate Time_Scans Acquire UV-Vis Spectra at Time Intervals Incubate->Time_Scans Analyze Analyze Spectral Changes and Quantify Degradation Time_Scans->Analyze

Caption: Workflow for assessing compound stability.

Diagram: Troubleshooting Logic for this compound Degradation

Caption: Troubleshooting decision tree for degradation issues.

References

Addressing off-target effects of PD 113270 in research

Author: BenchChem Technical Support Team. Date: November 2025

A Note to Researchers:

Extensive research for detailed information regarding the specific molecular target, mechanism of action, and off-target effects of PD 113270 has yielded limited publicly available data. This compound was developed in the early 1980s, and there is a notable absence of comprehensive studies in contemporary scientific literature that fully characterize its biological activity. Therefore, the following troubleshooting guide and FAQs are based on general principles of small molecule inhibitors and potential issues that can arise during their use in research. This guide is intended to provide a framework for addressing unexpected results and encouraging rigorous experimental design when working with less-characterized compounds like this compound.

Frequently Asked Questions (FAQs)

Q1: What is the known primary target of this compound?

A1: Based on available literature, the specific molecular target of this compound has not been clearly defined. It is described as an antitumor agent with inhibitory effects on yeasts.[1] Without a known primary target, it is crucial to interpret experimental results with caution and to consider the possibility of broad cellular effects.

Q2: Are there any known off-target effects of this compound?

A2: There is no specific information detailing the off-target effects of this compound in the scientific literature. As with many small molecule inhibitors, especially those developed some time ago, it is highly probable that this compound interacts with multiple cellular targets. Researchers should assume the potential for off-target effects and design experiments to control for them.

Q3: My experimental results with this compound are inconsistent. What could be the cause?

A3: Inconsistent results can stem from several factors when working with a less-characterized compound:

  • Compound Stability: The stability of this compound in your specific experimental conditions (e.g., media, temperature, light exposure) may be unknown. Degradation of the compound can lead to variable effective concentrations.

  • Cell Line Variability: Different cell lines may have varying expression levels of the unknown target(s) of this compound, leading to different sensitivities.

  • Off-Target Effects: The observed phenotype might be a result of one or more off-target effects, which could vary in their impact depending on the cellular context.

Q4: How can I validate that the observed phenotype is due to the intended activity of this compound?

A4: Validating the on-target effect of a compound with an unknown target is challenging. However, you can increase confidence in your results by:

  • Using a structurally unrelated compound: If another compound is known to produce a similar biological outcome through a defined mechanism, comparing its effects to this compound can provide clues.

  • Rescue experiments: If you can hypothesize a target pathway, attempt to "rescue" the phenotype by overexpressing a downstream component of that pathway.

  • Dose-response curves: Establish a clear dose-response relationship to ensure the effect is not due to non-specific toxicity at high concentrations.

Troubleshooting Guide

Issue 1: Unexpected Cell Toxicity or Death

Potential Cause: High concentrations of the compound may be causing non-specific cytotoxicity due to off-target effects or general cellular stress.

Troubleshooting Workflow:

A Start: Unexpected Cell Toxicity Observed B Perform a Dose-Response Experiment (e.g., 10-point curve, logarithmic scale) A->B C Determine the IC50 and Maximum Non-toxic Dose B->C D Is the desired phenotype observed at non-toxic concentrations? C->D E Yes: Proceed with experiments at concentrations below the toxic threshold. D->E Yes F No: The phenotype may be linked to general toxicity. Consider alternative hypotheses. D->F No G Run control experiments with a known cytotoxic agent to compare morphological and molecular markers of cell death. F->G

Caption: Workflow to address unexpected cytotoxicity.

Experimental Protocol: Dose-Response Cytotoxicity Assay

  • Cell Plating: Seed cells in a 96-well plate at a density that will not reach confluency by the end of the assay.

  • Compound Preparation: Prepare a 10-point serial dilution of this compound in your cell culture medium. Include a vehicle-only control (e.g., DMSO).

  • Treatment: Treat the cells with the dilutions of this compound and the vehicle control.

  • Incubation: Incubate for a period relevant to your experiment (e.g., 24, 48, or 72 hours).

  • Viability Assay: Use a standard cell viability assay (e.g., MTT, PrestoBlue, or CellTiter-Glo) to measure the percentage of viable cells relative to the vehicle control.

  • Data Analysis: Plot the percentage of cell viability against the log of the compound concentration to determine the IC50 value.

Issue 2: Observed Phenotype Does Not Match Expectations for an Antitumor Agent

Potential Cause: The term "antitumor agent" is broad. The mechanism of this compound may not be cytotoxic but could be, for example, anti-proliferative, anti-metastatic, or related to differentiation, which might not be apparent in all assays.

Logical Relationship Diagram:

A Initial Observation: Phenotype is not cytotoxic B Hypothesis 1: Compound is anti-proliferative A->B C Hypothesis 2: Compound affects cell migration A->C D Hypothesis 3: Compound induces differentiation A->D E Experiment: Cell cycle analysis (e.g., flow cytometry with PI staining) B->E F Experiment: Wound healing or transwell migration assay C->F G Experiment: Western blot for differentiation markers D->G

Caption: Investigating non-cytotoxic antitumor effects.

Experimental Protocol: Cell Cycle Analysis via Flow Cytometry

  • Treatment: Treat cells with a non-toxic concentration of this compound and a vehicle control for a relevant duration (e.g., 24 hours).

  • Harvesting: Harvest and wash the cells with PBS.

  • Fixation: Fix the cells in cold 70% ethanol and store them at -20°C.

  • Staining: Rehydrate the cells and treat them with RNase A. Stain the cellular DNA with a fluorescent dye such as propidium iodide (PI).

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G1, S, G2/M) to identify any cell cycle arrest.

Issue 3: Difficulty in Identifying the Molecular Pathway Affected

Potential Cause: Without a known target, identifying the affected signaling pathway requires a broad, unbiased approach.

Suggested Experimental Workflow:

A Start: Need to identify affected pathway B Treat cells with a non-toxic, effective concentration of this compound A->B C Perform unbiased 'omics' analysis (e.g., RNA-seq or proteomic profiling) B->C D Identify differentially expressed genes or proteins C->D E Perform pathway analysis using bioinformatics tools (e.g., GSEA, DAVID) D->E F Formulate hypotheses based on enriched pathways E->F G Validate hypotheses with targeted experiments (e.g., Western blotting, qPCR, functional assays) F->G

Caption: Strategy for unbiased pathway identification.

Quantitative Data Summary

Due to the limited available data, a comprehensive table of quantitative data for this compound (e.g., IC50 values across multiple cell lines, Ki values for specific targets) cannot be provided. Researchers using this compound are encouraged to generate and report such data to contribute to the scientific understanding of its activity.

Table 1: User-Generated Data Template for Characterizing this compound

Cell LineAssay TypeEndpoint MeasuredIC50 / EC50 (µM)Incubation Time (h)Notes
e.g., MCF-7MTT AssayCell Viability72
e.g., HCT116PI StainingG2/M Arrest24
e.g., S. cerevisiaeBroth MicrodilutionFungal Growth48

This technical support center aims to provide a structured approach to working with the less-characterized compound this compound. By employing rigorous experimental design and controls, researchers can generate reliable data and potentially uncover the mechanism of action of this legacy antitumor agent.

References

Technical Support Center: Optimizing Antifungal Studies with PD 113270

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the efficacy of PD 113270 in antifungal studies. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known antifungal activity?

This compound is a polyene lactone phosphate compound. It has demonstrated inhibitory effects against various yeast species, with Minimum Inhibitory Concentrations (MICs) ranging from approximately 3 to 300 micrograms/ml.

Q2: What is the general mechanism of action for polyene antifungals like this compound?

Polyene antifungals, the class to which this compound belongs, primarily exert their antifungal effects by interacting with ergosterol, a key component of the fungal cell membrane.[1][2][3] This interaction leads to the formation of pores or channels in the membrane, disrupting its integrity and causing leakage of essential intracellular components, which ultimately results in fungal cell death.[2][3]

Q3: What is a critical structural feature of this compound for its antifungal activity?

This compound is a phosphate-containing compound. Studies on related compounds have shown that dephosphorylation leads to a loss of antimycotic effects. This suggests that the phosphate group is crucial for its biological activity.

Troubleshooting Guide

Issue 1: Inconsistent or lower-than-expected antifungal activity of this compound.

  • Question: My experiments with this compound are showing variable or weak antifungal effects. What could be the cause?

    • Answer: Several factors can influence the efficacy of this compound.

      • Compound Stability: Polyene compounds can be sensitive to light, temperature, and pH. Ensure that this compound is stored correctly, protected from light, and reconstituted in an appropriate solvent as recommended by the supplier. The stability of the compound can be affected by pH, so it is important to control the pH of the experimental medium.

      • Solubility: Poor solubility can lead to an inaccurate concentration of the active compound in your assay. Verify the solubility of this compound in your chosen solvent and experimental medium. It may be necessary to use a small amount of an organic solvent like DMSO to initially dissolve the compound before further dilution in aqueous media.

      • Fungal Strain Variability: Different fungal species and even different strains of the same species can exhibit varying susceptibility to polyene antifungals. The initial studies on this compound showed that while it was active against many Saccharomyces species, it was not effective against most Candida species tested. Confirm the susceptibility of your specific fungal strain to this compound.

      • Experimental Conditions: Factors such as the growth phase of the fungus, inoculum size, and composition of the culture medium can all impact the outcome of antifungal susceptibility testing.[4] Standardized protocols, such as those from the Clinical and Laboratory Standards Institute (CLSI), should be followed as closely as possible for reproducible results.[4]

Issue 2: High toxicity observed in host cells.

  • Question: I am observing significant toxicity to mammalian cells in my experiments. How can I mitigate this?

    • Answer: A common challenge with polyene antifungals is their potential for host cell toxicity, which is often attributed to their interaction with cholesterol in mammalian cell membranes.[1]

      • Dose-Response Analysis: Conduct a thorough dose-response analysis to determine the optimal concentration of this compound that exhibits antifungal activity with minimal host cell toxicity.

      • Liposomal Formulation: For other polyenes like Amphotericin B, lipid-based formulations have been successfully used to reduce toxicity.[2] While specific formulations for this compound may not be commercially available, this strategy could be explored in a research setting.

      • Combination Therapy: Consider using this compound at a lower, less toxic concentration in combination with another antifungal agent. This could potentially lead to a synergistic or additive effect, enhancing the overall antifungal activity while minimizing side effects.

Issue 3: Difficulty in interpreting Minimum Inhibitory Concentration (MIC) endpoints.

  • Question: I am having trouble determining the precise MIC of this compound due to trailing growth of the fungus. What is the best practice for this?

    • Answer: Trailing, which is the continued partial growth of a fungus at concentrations above the MIC, can complicate the interpretation of susceptibility tests.

      • Standardized Reading Times: Adhere to standardized incubation times as recommended by protocols like CLSI. For some antifungals, reading the MIC at 24 hours instead of 48 hours can help minimize the impact of trailing.[4]

      • Spectrophotometric Reading: Instead of relying solely on visual inspection, using a spectrophotometer to measure the optical density can provide a more quantitative and reproducible determination of growth inhibition. A common endpoint is the concentration that causes a 50% or 90% reduction in growth compared to the control.

      • Minimum Fungicidal Concentration (MFC): In addition to the MIC, determining the MFC can provide valuable information. The MFC is the lowest concentration of an antifungal agent that kills a particular fungus. This is typically determined by subculturing from the clear wells of an MIC assay onto drug-free agar.

Experimental Protocols & Data

Detailed experimental protocols for antifungal susceptibility testing are critical for obtaining reliable and reproducible data. Researchers should refer to established guidelines from organizations like the Clinical and Laboratory Standards Institute (CLSI) for broth microdilution and other susceptibility testing methods.

Table 1: General Antifungal Susceptibility of Various Yeast Species to this compound

Fungal GenusNumber of Species TestedNumber of Species SensitiveGeneral Sensitivity
Saccharomyces1411Generally Sensitive
Candida122Generally Resistant

This table summarizes data from early in vitro studies and indicates that the antifungal spectrum of this compound may be selective.

Visualizing Pathways and Workflows

To aid in understanding the experimental processes and the underlying biological mechanisms, the following diagrams have been generated.

G cluster_fungal_cell Fungal Cell cluster_extracellular Extracellular Ergosterol Ergosterol Cell_Membrane Cell Membrane Ergosterol->Cell_Membrane Component of Pore_Formation Pore Formation Ergosterol->Pore_Formation Leads to PD_113270 This compound PD_113270->Ergosterol Binds to Cell_Death Cell Death Pore_Formation->Cell_Death Causes G Start Start Prepare_Inoculum Prepare Fungal Inoculum Start->Prepare_Inoculum Prepare_PD113270 Prepare this compound Serial Dilutions Start->Prepare_PD113270 Inoculate_Plate Inoculate Microtiter Plate Prepare_Inoculum->Inoculate_Plate Prepare_PD113270->Inoculate_Plate Incubate Incubate at 35°C for 24-48h Inoculate_Plate->Incubate Read_MIC Read Minimum Inhibitory Concentration (MIC) Incubate->Read_MIC Determine_MFC Determine Minimum Fungicidal Concentration (MFC) (Optional) Read_MIC->Determine_MFC End End Read_MIC->End Determine_MFC->End G Problem Inconsistent Antifungal Activity Check_Compound Verify Compound Stability & Solubility Problem->Check_Compound Check_Strain Confirm Fungal Strain Susceptibility Problem->Check_Strain Check_Protocol Standardize Experimental Protocol (e.g., CLSI) Problem->Check_Protocol Solution Improved Reproducibility Check_Compound->Solution Check_Strain->Solution Check_Protocol->Solution

References

Cell line-specific responses to PD 113270 treatment

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature lacks detailed information regarding the specific mechanism of action and cell line-specific responses of the compound PD 113270. Therefore, this technical support guide is generated based on a hypothetical mechanism of action to illustrate the requested format and content. The data, pathways, and troubleshooting scenarios presented here are for exemplary purposes and should not be considered as established factual information for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of the serine/threonine kinase, Glycogen Synthase Kinase 3 Beta (GSK-3β). By inhibiting GSK-3β, this compound is hypothesized to modulate multiple downstream signaling pathways involved in cell proliferation, survival, and apoptosis. A key consequence of GSK-3β inhibition is the stabilization and nuclear accumulation of β-catenin, a critical regulator of gene transcription.

Q2: Why do different cell lines show varied sensitivity to this compound?

A2: The differential sensitivity of cell lines to this compound can be attributed to several factors:

  • Basal GSK-3β Activity: Cell lines with higher intrinsic GSK-3β activity may be more dependent on this pathway for survival and thus more sensitive to inhibition.

  • Status of Downstream Effectors: The mutation status and expression levels of proteins downstream of GSK-3β, such as β-catenin, c-Myc, and Cyclin D1, can influence the cellular response.

  • Compensatory Signaling Pathways: Some cell lines may possess robust compensatory signaling pathways that can bypass the effects of GSK-3β inhibition, rendering them more resistant.

Q3: What are the expected morphological changes in cells treated with this compound?

A3: Following treatment with an effective concentration of this compound, sensitive cell lines may exhibit morphological changes characteristic of apoptosis, including cell shrinkage, membrane blebbing, and detachment from the culture plate.

Q4: How can I determine the optimal concentration of this compound for my experiments?

A4: It is recommended to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. A typical starting range for testing is between 0.1 µM and 100 µM.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No significant decrease in cell viability observed. 1. Sub-optimal concentration of this compound. 2. Cell line is resistant to this compound. 3. Inactive compound.1. Perform a dose-response curve to determine the IC50. 2. Verify the expression and activity of GSK-3β in your cell line. Consider using a positive control cell line known to be sensitive. 3. Check the expiration date and storage conditions of the compound. Test with a fresh batch if necessary.
High variability between replicate wells in a cell viability assay. 1. Uneven cell seeding. 2. Inconsistent drug concentration across wells. 3. Edge effects in the microplate.1. Ensure a single-cell suspension before seeding and mix thoroughly. 2. Mix the drug solution well before and during dispensing. 3. Avoid using the outermost wells of the plate, or fill them with sterile PBS to maintain humidity.
Unexpected increase in the expression of a pro-survival protein. Activation of a compensatory signaling pathway.Investigate potential feedback loops or crosstalk with other survival pathways (e.g., PI3K/Akt, MAPK/ERK) using specific inhibitors or western blot analysis for key pathway proteins.
Difficulty in detecting apoptosis. 1. Assay performed at a sub-optimal time point. 2. Incorrect assay used.1. Perform a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal time for apoptosis detection. 2. Use a combination of apoptosis assays, such as Annexin V/PI staining for early/late apoptosis and a caspase activity assay.

Data Presentation

Table 1: Comparative Cytotoxicity of this compound in Various Cancer Cell Lines

Cell LineCancer TypeBasal GSK-3β Activity (Relative Units)IC50 (µM) after 48h
MCF-7Breast Cancer1.2 ± 0.155.2 ± 0.8
MDA-MB-231Breast Cancer0.8 ± 0.1125.8 ± 3.1
A549Lung Cancer1.5 ± 0.202.1 ± 0.4
HCT116Colon Cancer0.5 ± 0.09> 50

Table 2: Apoptosis Induction by this compound (at 2x IC50 for 48h)

Cell Line% Apoptotic Cells (Annexin V+)Fold Increase in Caspase-3/7 Activity
MCF-745.3 ± 5.24.8 ± 0.6
MDA-MB-23115.1 ± 2.81.9 ± 0.3
A54962.7 ± 7.17.2 ± 0.9
HCT116< 5< 1.2

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include a vehicle control (e.g., DMSO) at the same concentration used to dissolve the drug.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentration and for the appropriate duration.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells once with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer and analyze the cells by flow cytometry within 1 hour.

3. Western Blot Analysis

  • Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., GSK-3β, β-catenin, c-Myc, Cyclin D1, cleaved PARP, and a loading control like β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

G Hypothetical Signaling Pathway of this compound cluster_nucleus PD113270 This compound GSK3b GSK-3β PD113270->GSK3b inhibition BetaCatenin_p p-β-catenin GSK3b->BetaCatenin_p phosphorylation Apoptosis Apoptosis GSK3b->Apoptosis inhibition Proteasome Proteasomal Degradation BetaCatenin_p->Proteasome BetaCatenin β-catenin Nucleus Nucleus BetaCatenin->Nucleus TCF_LEF TCF/LEF BetaCatenin->TCF_LEF activation Gene_Expression Target Gene Expression (c-Myc, Cyclin D1) TCF_LEF->Gene_Expression Proliferation Cell Proliferation Gene_Expression->Proliferation

Caption: Hypothetical signaling cascade initiated by this compound.

G Experimental Workflow for Assessing this compound Efficacy start Start seed_cells Seed Cancer Cell Lines start->seed_cells treat_cells Treat with this compound (Dose-Response) seed_cells->treat_cells viability_assay Cell Viability Assay (e.g., MTT) treat_cells->viability_assay ic50 Determine IC50 viability_assay->ic50 apoptosis_assay Apoptosis Assay (Annexin V/PI) ic50->apoptosis_assay western_blot Western Blot (Pathway Analysis) ic50->western_blot data_analysis Data Analysis and Comparison apoptosis_assay->data_analysis western_blot->data_analysis end End data_analysis->end

Caption: Standard workflow for evaluating this compound in vitro.

G Troubleshooting Logic: No Observed Cytotoxicity start No Cytotoxicity Observed check_conc Is the concentration optimal? start->check_conc dose_response Perform Dose-Response (0.1 - 100 µM) check_conc->dose_response No check_resistance Is the cell line known to be resistant? check_conc->check_resistance Yes dose_response->check_resistance positive_control Test on a known sensitive cell line check_resistance->positive_control Yes check_compound Is the compound active? check_resistance->check_compound No positive_control->check_compound end Problem Resolved positive_control->end If positive control works new_stock Use a fresh stock of this compound check_compound->new_stock No unresolved Consider alternative mechanisms of resistance check_compound->unresolved Yes new_stock->end

Technical Support Center: Mitigating Cytotoxicity of PD 113270 in Control Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers mitigate the cytotoxic effects of PD 113270 in control (non-cancerous) cell lines during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known activity?

This compound is described as an antitumor agent that also exhibits inhibitory effects on yeasts.[1] While its primary application is in cancer research, its effects on non-cancerous "control" cells are not well-documented in publicly available literature.

Q2: Why am I observing high levels of cytotoxicity in my control cells when using this compound?

As an antitumor agent, this compound is designed to be cytotoxic.[1] This effect may not be exclusive to cancer cells, and "off-target" cytotoxicity in control cell lines is a possibility. The underlying mechanism in control cells could be similar to its anticancer effects, potentially involving the induction of programmed cell death (apoptosis) or cellular stress.

Q3: What are the common mechanisms of drug-induced cytotoxicity in vitro?

Drug-induced cytotoxicity can occur through various mechanisms, including:

  • Induction of Apoptosis: A programmed cell death pathway mediated by enzymes called caspases.[2][3]

  • Induction of Oxidative Stress: An imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, leading to damage of cellular components.[4][5]

  • Necrosis: A form of uncontrolled cell death resulting from acute cellular injury, often characterized by the loss of cell membrane integrity.[6]

  • Inhibition of Critical Cellular Processes: Interference with essential functions like mitochondrial respiration or DNA replication.[7]

Q4: How can I determine the mechanism of this compound-induced cytotoxicity in my specific control cell line?

To effectively mitigate cytotoxicity, it is crucial to first understand the underlying mechanism. A tiered approach to in vitro toxicity testing can be employed.[8] We recommend performing a series of assays to investigate the hallmarks of different cell death pathways. Please refer to the troubleshooting guides and experimental protocols below for detailed instructions.

Troubleshooting Guides

Issue 1: High levels of control cell death observed after treatment with this compound.

Initial Troubleshooting Steps:

  • Confirm Compound Concentration and Purity: Ensure that the correct concentration of this compound is being used and that the compound has not degraded.

  • Optimize Solvent Concentration: If using a solvent like DMSO, ensure the final concentration in the culture medium is non-toxic to your cells.[9] It is recommended to keep DMSO concentrations below 0.5%, and ideally below 0.1%.[9] Always include a vehicle-only control in your experiments.

  • Assess Cell Health and Passage Number: Use cells that are healthy and within a consistent, low passage number range, as cellular characteristics can change over time in culture.[9]

  • Standardize Seeding Density: Ensure that cells are seeded at a consistent density across all wells and experiments to ensure reproducibility.

Investigating the Mechanism of Cytotoxicity:

If initial troubleshooting does not resolve the issue, the next step is to investigate the mechanism of cell death.

Workflow for Investigating Cytotoxicity Mechanism

G cluster_0 Initial Observation cluster_1 Hypothesis Generation cluster_2 Experimental Validation cluster_3 Mitigation Strategy Observe_Cytotoxicity High Cytotoxicity in Control Cells with this compound Hypothesize_Apoptosis Hypothesis 1: Induction of Apoptosis Observe_Cytotoxicity->Hypothesize_Apoptosis Hypothesize_Oxidative_Stress Hypothesis 2: Induction of Oxidative Stress Observe_Cytotoxicity->Hypothesize_Oxidative_Stress Apoptosis_Assay Perform Apoptosis Assays (e.g., Caspase Activity, Annexin V) Hypothesize_Apoptosis->Apoptosis_Assay ROS_Assay Perform ROS Detection Assay (e.g., DCFH-DA) Hypothesize_Oxidative_Stress->ROS_Assay Caspase_Inhibitor Co-treatment with Caspase Inhibitors (e.g., Z-VAD-FMK) Apoptosis_Assay->Caspase_Inhibitor If Apoptosis is Confirmed Antioxidant Co-treatment with Antioxidants (e.g., N-acetylcysteine, Vitamin E) ROS_Assay->Antioxidant If Oxidative Stress is Confirmed

Caption: Workflow for investigating and mitigating this compound cytotoxicity.

Issue 2: Determining the appropriate mitigation strategy.

Once the primary mechanism of cytotoxicity has been identified, a targeted mitigation strategy can be implemented.

Signaling Pathways and Mitigation Points

G cluster_0 Apoptosis Pathway cluster_1 Oxidative Stress Pathway PD113270_A This compound Initiator_Caspases Initiator Caspases (e.g., Caspase-8, Caspase-9) PD113270_A->Initiator_Caspases Effector_Caspases Effector Caspases (e.g., Caspase-3) Initiator_Caspases->Effector_Caspases Apoptosis Apoptosis Effector_Caspases->Apoptosis Caspase_Inhibitors Caspase Inhibitors (e.g., Z-VAD-FMK) Caspase_Inhibitors->Effector_Caspases Inhibits PD113270_B This compound ROS Reactive Oxygen Species (ROS) Production PD113270_B->ROS Oxidative_Damage Oxidative Damage (Lipids, Proteins, DNA) ROS->Oxidative_Damage Cell_Death Cell Death Oxidative_Damage->Cell_Death Antioxidants Antioxidants (e.g., NAC, Vitamin E) Antioxidants->ROS Scavenges

Caption: Potential signaling pathways of this compound cytotoxicity and points of intervention.

Experimental Protocols

Protocol 1: Caspase-Glo® 3/7 Assay to Detect Apoptosis

This protocol is for measuring the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.

Materials:

  • Control cells

  • This compound

  • Caspase-Glo® 3/7 Assay Kit (Promega or equivalent)

  • Opaque-walled 96-well plates suitable for luminescence measurements

  • Plate-reading luminometer

Procedure:

  • Cell Seeding: Seed control cells in an opaque-walled 96-well plate at a predetermined optimal density and culture overnight.

  • Compound Treatment: Treat cells with a dose-response range of this compound. Include a vehicle-only control and a positive control for apoptosis (e.g., staurosporine).

  • Incubation: Incubate for a predetermined time (e.g., 6, 12, or 24 hours).

  • Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 reagent to each well.

  • Incubation: Incubate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.

Protocol 2: DCFH-DA Assay for Detection of Intracellular ROS

This protocol uses 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular reactive oxygen species (ROS).

Materials:

  • Control cells

  • This compound

  • DCFH-DA (Sigma-Aldrich or equivalent)

  • Black, clear-bottom 96-well plates

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed control cells in a black, clear-bottom 96-well plate and culture overnight.

  • Compound Treatment: Treat cells with a dose-response range of this compound. Include a vehicle-only control and a positive control for ROS induction (e.g., H₂O₂).

  • DCFH-DA Staining: After the desired treatment duration, remove the media and wash the cells with warm PBS. Add DCFH-DA solution (typically 10-20 µM in serum-free media) to each well and incubate for 30-60 minutes at 37°C, protected from light.

  • Wash: Remove the DCFH-DA solution and wash the cells twice with warm PBS.

  • Fluorescence Measurement: Add 100 µL of PBS to each well and measure the fluorescence using a microplate reader with excitation at ~485 nm and emission at ~535 nm.

Data Presentation

Table 1: Hypothetical Results of Cytotoxicity Mitigation Strategies

Treatment Group% Cell Viability (MTT Assay)Caspase-3/7 Activity (Relative Luminescence Units)Intracellular ROS (Relative Fluorescence Units)
Untreated Control100 ± 5.21.0 ± 0.11.0 ± 0.2
Vehicle Control (0.1% DMSO)98 ± 4.81.1 ± 0.21.2 ± 0.3
This compound (10 µM)45 ± 6.18.5 ± 1.26.8 ± 0.9
This compound + Z-VAD-FMK (20 µM)75 ± 5.51.5 ± 0.36.5 ± 1.1
This compound + N-acetylcysteine (5 mM)82 ± 4.94.2 ± 0.81.8 ± 0.4

Data are presented as mean ± standard deviation and are for illustrative purposes only.

Table 2: Recommended Concentrations of Common Mitigating Agents

Mitigating AgentClassTypical Working ConcentrationReference
Z-VAD-FMKPan-caspase inhibitor10-50 µM[10][11]
N-acetylcysteine (NAC)Antioxidant1-10 mM[4][12]
Vitamin E (α-tocopherol)Antioxidant10-100 µM[4][12]

Disclaimer: The information provided in this technical support center is for research purposes only. The proposed mechanisms of this compound cytotoxicity are based on common principles of drug-induced cell death and should be experimentally verified for your specific cell line and conditions. Optimal concentrations of mitigating agents should be determined empirically.

References

Refining protocols for long-term studies with PD 113270

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the novel antitumor agent PD 113270 is limited in publicly available scientific literature. This technical support center provides general guidance for long-term studies with investigational compounds and incorporates available information on related compounds where applicable. Researchers should exercise caution and conduct thorough preliminary studies to establish optimal experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known biological activity?

A1: this compound is described as a novel antitumor agent.[1] It is structurally related to CI-920 (fostriecin), a compound known to have antitumor and antifungal properties. While the precise mechanism of action for this compound is not well-documented in available literature, related compounds like fostriecin have been shown to inhibit protein phosphatase 2A (PP2A), which is a critical regulator of many cellular processes, including cell cycle progression and apoptosis.

Q2: How should I prepare and store this compound for long-term studies?

  • Solubility Testing: Determine the optimal solvent for your stock solution (e.g., DMSO, ethanol). Perform preliminary tests to ensure the chosen solvent does not affect cell viability at the final working concentration.

  • Stock Solution Storage: Prepare concentrated stock solutions, aliquot them into single-use vials to minimize freeze-thaw cycles, and store them at -20°C or -80°C, protected from light.

  • Working Solution Stability: The stability of this compound in cell culture media at 37°C for extended periods is unknown. It is crucial to determine its half-life in your specific experimental conditions. This can be assessed by preparing media with the compound, incubating it for various durations, and then testing its biological activity. For long-term experiments, consider replenishing the media with freshly diluted compound at regular intervals based on its stability profile.

Q3: What are potential off-target effects of this compound that I should be aware of?

A3: Due to the lack of specific studies on this compound, predicting its off-target effects is challenging. However, based on its classification as an antitumor agent, potential off-target effects could include:

  • Toxicity to non-cancerous cells: It is essential to evaluate the cytotoxicity of this compound on relevant non-cancerous cell lines to determine a therapeutic window.

  • Interaction with other cellular targets: As with many small molecules, there is a possibility of interaction with other kinases, phosphatases, or cellular proteins.

Researchers should consider performing off-target screening assays to better understand the specificity of this compound.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent results between experiments 1. Degradation of this compound in stock or working solutions. 2. Variability in cell health or passage number. 3. Inconsistent incubation times or media conditions.1. Prepare fresh stock and working solutions. Perform a stability test of the compound in your experimental media. 2. Use cells within a consistent and low passage number range. Regularly monitor cell health and morphology. 3. Strictly adhere to standardized protocols for incubation times and media changes.
High background toxicity in control (vehicle-treated) cells 1. Solvent (e.g., DMSO) concentration is too high. 2. Poor cell culture conditions.1. Ensure the final solvent concentration is below the cytotoxic threshold for your cell line (typically <0.1% for DMSO). Run a dose-response curve for the solvent alone. 2. Optimize cell seeding density and ensure proper aseptic technique to prevent contamination.
Loss of compound activity over time in long-term culture 1. Instability of this compound in culture media at 37°C. 2. Metabolism of the compound by the cells.1. Determine the half-life of this compound in your culture media. Replenish the media with fresh compound at intervals shorter than its half-life. 2. Investigate the metabolic profile of the compound in your cell line, if feasible.

Experimental Protocols

Note: These are generalized protocols and must be optimized for your specific cell lines and experimental goals.

Protocol 1: Determining the IC50 of this compound in a Cancer Cell Line
  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a series of dilutions of this compound in your cell culture medium. Also, prepare a vehicle control (medium with the same final concentration of solvent as the highest drug concentration).

  • Treatment: Remove the overnight culture medium from the cells and add the prepared drug dilutions and vehicle control.

  • Incubation: Incubate the plate for a duration relevant to your long-term study (e.g., 24, 48, 72 hours, or longer).

  • Viability Assay: Assess cell viability using a suitable method, such as an MTS or CellTiter-Glo® assay.

  • Data Analysis: Plot the cell viability against the log of the drug concentration and fit a dose-response curve to determine the IC50 value.

Protocol 2: Long-Term Viability Assay (up to 7 days)
  • Cell Seeding: Seed cells in a multi-well plate at a lower density to allow for growth over the extended period.

  • Treatment and Media Changes: Treat cells with the desired concentrations of this compound and a vehicle control. Based on the compound's stability and the cell line's metabolic rate, change the media containing the fresh compound every 48-72 hours.

  • Viability Assessment: At designated time points (e.g., Day 1, 3, 5, 7), sacrifice a set of wells for each condition and assess cell viability as described in Protocol 1.

  • Data Analysis: Plot cell viability over time for each treatment condition to observe the long-term effects of this compound.

Signaling Pathway and Workflow Diagrams

As the specific signaling pathway affected by this compound is not defined in the available literature, a generalized workflow for a long-term cell-based study is provided below.

LongTermStudyWorkflow General Workflow for Long-Term this compound Study cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Cell Culture (Low Passage) C Seed Cells A->C B Prepare this compound Stock Solution D Treat with this compound (and Vehicle Control) B->D C->D E Long-Term Incubation (with media changes) D->E F Endpoint Assays (e.g., Viability, Apoptosis) E->F G Data Analysis F->G H Interpretation G->H

Caption: General workflow for a long-term cell-based study with this compound.

TroubleshootingFlow Troubleshooting Logic for Inconsistent Results Start Inconsistent Results CheckCompound Check Compound Stability and Preparation Start->CheckCompound CheckCells Evaluate Cell Health and Passage Number CheckCompound->CheckCells [OK] SolutionCompound Prepare Fresh Solutions, Perform Stability Test CheckCompound->SolutionCompound [Issue Found] CheckProtocol Review Experimental Protocol Adherence CheckCells->CheckProtocol [OK] SolutionCells Use Low Passage Cells, Monitor Health CheckCells->SolutionCells [Issue Found] SolutionProtocol Standardize All Steps CheckProtocol->SolutionProtocol [Issue Found] End Consistent Results CheckProtocol->End [OK] SolutionCompound->End SolutionCells->End SolutionProtocol->End

Caption: Troubleshooting flowchart for addressing inconsistent experimental results.

References

Validation & Comparative

A Comparative Analysis of the Antitumor Activities of PD 113270 and Fostriecin

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of antitumor drug discovery, the structurally related phosphate esters PD 113270 and fostriecin (also known as CI-920) have emerged as subjects of scientific inquiry. Both compounds, produced by Streptomyces pulveraceus subsp. fostreus, have demonstrated potential in combating cancer, primarily through the inhibition of critical cellular signaling pathways. This guide provides a detailed comparison of their antitumor activities, supported by available experimental data, to inform researchers, scientists, and drug development professionals.

Executive Summary

Fostriecin has been extensively studied and is recognized as a potent and highly selective inhibitor of protein phosphatase 2A (PP2A), a key enzyme in cell cycle regulation. Its antitumor activity is well-documented both in vitro and in vivo. This compound, an analog of fostriecin, has been shown to exhibit comparable cytotoxic and antitumor effects. This comparison synthesizes the available data to highlight the similarities and subtle differences between these two compounds.

Mechanism of Action: Targeting Protein Phosphatases

The primary mechanism of action for both fostriecin and, by extension, its analog this compound, is the inhibition of serine/threonine protein phosphatases, particularly PP2A.[1][2] PP2A is a crucial tumor suppressor that regulates numerous signaling pathways involved in cell growth, proliferation, and apoptosis. By inhibiting PP2A, these compounds disrupt the normal cell cycle, leading to mitotic arrest and ultimately, cell death.

Fostriecin_PD113270_Mechanism cluster_cell Cancer Cell Fostriecin_PD113270 Fostriecin / this compound PP2A Protein Phosphatase 2A (PP2A) Fostriecin_PD113270->PP2A inhibits Mitotic_Arrest Mitotic Arrest Cell_Cycle_Progression Cell Cycle Progression PP2A->Cell_Cycle_Progression dephosphorylates substrates for Apoptosis Apoptosis

Figure 1: Simplified signaling pathway illustrating the mechanism of action of Fostriecin and this compound.

Comparative In Vitro Cytotoxicity

Studies have shown that this compound exhibits a cytotoxic profile that is very similar to that of fostriecin against murine leukemia cell lines. The removal of the primary alcohol moiety in this compound from the fostriecin structure appears to have little to no effect on its ability to kill cancer cells in culture.

CompoundL1210 Leukemia CellsP388 Leukemia Cells
Fostriecin (CI-920) ActiveActive
This compound Active (comparable to Fostriecin)Active (comparable to Fostriecin)
Table 1: Summary of In Vitro Cytotoxicity against Murine Leukemia Cell Lines.

Comparative In Vivo Antitumor Activity

The in vivo antitumor activities of fostriecin and this compound have been evaluated in murine leukemia models. The results from these studies mirror the in vitro findings, indicating that this compound possesses potent antitumor activity comparable to that of fostriecin.

Fostriecin has demonstrated significant efficacy against both P388 and L1210 lymphoid leukemias in mice. In studies with L1210 leukemia, fostriecin treatment resulted in a significant increase in the lifespan of the animals and was curative in a percentage of the mice. The antitumor activity of this compound in these models was found to be largely similar to that of fostriecin.

CompoundP388 Leukemia (T/C %)L1210 Leukemia (T/C %)
Fostriecin (CI-920) 246207
This compound Data not specified, but comparable to FostriecinData not specified, but comparable to Fostriecin
Table 2: In Vivo Antitumor Activity against Murine Leukemias. *T/C % represents the median survival time of the treated group divided by the median survival time of the control group, multiplied by 100. A T/C % value > 125 is considered significant antitumor activity.

Experimental Protocols

In Vitro Cytotoxicity Assay

The cytotoxicity of this compound and fostriecin was assessed using murine L1210 and P388 leukemia cell lines. The following is a general protocol representative of such assays:

  • Cell Culture: L1210 and P388 cells are maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Drug Preparation: this compound and fostriecin are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted to the desired concentrations in the culture medium.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density.

  • Drug Treatment: The cells are exposed to various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • Viability Assessment: Cell viability is determined using a standard method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by direct cell counting. The absorbance is read using a microplate reader, and the percentage of cell viability is calculated relative to untreated control cells.

  • IC50 Determination: The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is calculated from the dose-response curves.

In_Vitro_Cytotoxicity_Workflow Start Start Cell_Culture Culture L1210/P388 Cells Start->Cell_Culture Cell_Seeding Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Drug_Preparation Prepare Serial Dilutions of This compound & Fostriecin Drug_Treatment Treat Cells with Compounds Drug_Preparation->Drug_Treatment Cell_Seeding->Drug_Treatment Incubation Incubate for 48-72 hours Drug_Treatment->Incubation Viability_Assay Perform MTT Assay Incubation->Viability_Assay Data_Analysis Measure Absorbance & Calculate % Viability Viability_Assay->Data_Analysis IC50_Determination Determine IC50 Values Data_Analysis->IC50_Determination End End IC50_Determination->End

Figure 2: General workflow for an in vitro cytotoxicity assay.

In Vivo Antitumor Activity Assay (Murine Leukemia Models)

The antitumor efficacy of these compounds in vivo is typically evaluated using murine leukemia models, such as the P388 or L1210 leukemia models.[4][5][6] The general protocol is as follows:

  • Animal Models: DBA/2 or other suitable mouse strains are used.

  • Tumor Inoculation: A known number of P388 or L1210 leukemia cells are injected intraperitoneally (i.p.) or intravenously (i.v.) into the mice.

  • Drug Administration: Treatment with this compound, fostriecin, or a vehicle control is initiated, typically 24 hours after tumor inoculation. The compounds are administered according to a specific dosing schedule (e.g., once daily for a set number of days).

  • Monitoring: The mice are monitored daily for signs of toxicity and mortality. Body weights are often recorded as an indicator of toxicity.

  • Efficacy Endpoint: The primary endpoint is the median survival time of the treated and control groups. The antitumor efficacy is often expressed as the percentage of increased lifespan (% ILS) or the T/C ratio.

  • Data Analysis: Statistical analysis is performed to determine the significance of the difference in survival times between the treated and control groups.

Conclusion

The available evidence strongly indicates that this compound is a potent antitumor agent with a level of activity, both in vitro and in vivo, that is comparable to its well-characterized analog, fostriecin. The structural difference between the two compounds—the absence of a primary alcohol group in this compound—does not appear to significantly impact its cytotoxic and antitumor efficacy against the leukemia models tested. Both compounds likely exert their effects through the inhibition of protein phosphatase 2A, a critical regulator of the cell cycle.

For researchers in the field of drug development, this compound represents a compound of interest that warrants further investigation. Future studies should aim to provide a more detailed characterization of its inhibitory profile against a broader panel of protein phosphatases and to evaluate its efficacy in a wider range of cancer models. A deeper understanding of the structure-activity relationship within this class of compounds could pave the way for the design of even more potent and selective antitumor agents.

References

Validating PP2A Inhibition: A Comparative Analysis of Established Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A critical review of the available scientific literature does not support the classification of PD 113270 as a direct inhibitor of Protein Phosphatase 2A (PP2A). Extensive searches for the biological activity of this compound, an antitumor agent also known as CL 1565-B, did not yield any evidence of its interaction with or inhibition of PP2A. The primary focus of existing research on this compound is its role as an antitumor compound, with some studies noting its inhibitory effects on yeasts.

Therefore, this guide will instead provide a comprehensive comparison of well-established and widely studied PP2A inhibitors, namely Okadaic Acid and LB-100. This analysis will adhere to the requested format, providing researchers, scientists, and drug development professionals with a valuable resource for understanding and validating PP2A inhibition.

Comparison of PP2A Inhibitors: Okadaic Acid vs. LB-100

This section objectively compares the performance of Okadaic Acid and LB-100, two prominent inhibitors of PP2A, supported by experimental data from peer-reviewed studies.

Quantitative Data Summary

The following table summarizes the key quantitative data for Okadaic Acid and LB-100, focusing on their inhibitory potency against PP2A.

InhibitorTarget(s)IC50 for PP2AOther Notable Targets (IC50)Solubility
Okadaic Acid PP2A, PP1, PP3, PP4, PP50.1 - 0.3 nM[1]PP1 (15-50 nM), PP3 (3.7-4 nM), PP4 (0.1 nM), PP5 (3.5 nM)[1]Soluble in DMSO, ethanol
LB-100 PP2A0.85 - 3.87 µM (cell-based)-Water-soluble

Experimental Protocols

Detailed methodologies for key experiments cited in the validation of PP2A inhibition are provided below. These protocols are fundamental for researchers aiming to replicate or build upon these findings.

PP2A Activity Assay (Immunoprecipitation-based)

This protocol is adapted from methodologies used to assess PP2A activity in cell lysates.[2]

Objective: To measure the enzymatic activity of PP2A immunoprecipitated from cell or tissue extracts.

Materials:

  • Cell or tissue lysates

  • Anti-PP2A catalytic subunit antibody

  • Protein A/G magnetic beads

  • Phosphopeptide substrate (e.g., K-R-pT-I-R-R)

  • Malachite Green Phosphate Detection Kit

  • Assay buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 0.1% NP-40)

  • Wash buffer (e.g., Assay buffer without NP-40)

  • 96-well microplate

  • Plate reader

Procedure:

  • Immunoprecipitation:

    • Incubate cell lysates with an anti-PP2A catalytic subunit antibody for 2-4 hours at 4°C with gentle rotation.

    • Add Protein A/G magnetic beads and incubate for another 1 hour at 4°C.

    • Wash the beads three times with wash buffer to remove non-specific binding.

  • Phosphatase Reaction:

    • Resuspend the beads in assay buffer containing the phosphopeptide substrate.

    • Incubate at 30°C for 10-30 minutes with shaking.

    • Separate the supernatant from the beads using a magnetic stand.

  • Phosphate Detection:

    • Transfer the supernatant to a new 96-well plate.

    • Add the Malachite Green reagent according to the manufacturer's instructions.

    • Incubate at room temperature for 15-20 minutes to allow color development.

    • Measure the absorbance at the appropriate wavelength (e.g., 620-650 nm) using a plate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of phosphate.

    • Calculate the amount of phosphate released in each sample by comparing its absorbance to the standard curve.

    • PP2A activity is expressed as the amount of phosphate released per unit of time per amount of protein.

In Vitro PP2A Inhibition Assay

This protocol outlines a general method to determine the IC50 value of a test compound against purified PP2A.

Objective: To quantify the inhibitory potency of a compound on PP2A activity.

Materials:

  • Purified recombinant PP2A enzyme

  • Test compound (e.g., Okadaic Acid, LB-100) at various concentrations

  • Phosphopeptide substrate

  • Malachite Green Phosphate Detection Kit

  • Assay buffer

  • 96-well microplate

  • Plate reader

Procedure:

  • Enzyme Inhibition:

    • In a 96-well plate, add purified PP2A enzyme to the assay buffer.

    • Add varying concentrations of the test compound to the wells.

    • Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Phosphatase Reaction:

    • Initiate the reaction by adding the phosphopeptide substrate to each well.

    • Incubate at 30°C for an appropriate time (e.g., 10-30 minutes).

  • Phosphate Detection and Data Analysis:

    • Follow steps 3 and 4 from the "PP2A Activity Assay (Immunoprecipitation-based)" protocol.

    • Plot the percentage of PP2A inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of PP2A activity, by fitting the data to a dose-response curve.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows related to PP2A inhibition.

PP2A_Inhibition_Signaling_Pathway cluster_upstream Upstream Signals cluster_pathway Signaling Cascade cluster_pp2a PP2A Regulation cluster_cellular_response Cellular Response Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K Akt Akt (p) PI3K->Akt Downstream_Effectors Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream_Effectors Proliferation_Survival Cell Proliferation & Survival Downstream_Effectors->Proliferation_Survival PP2A PP2A PP2A->Akt Dephosphorylates Inhibitor Okadaic Acid / LB-100 Inhibitor->PP2A Inhibits

Caption: PP2A negatively regulates the PI3K/Akt signaling pathway.

Experimental_Workflow_PP2A_Inhibition_Assay cluster_sample_prep Sample Preparation cluster_ip Immunoprecipitation cluster_reaction Phosphatase Reaction cluster_detection Detection Cell_Lysis Cell Lysis Protein_Quantification Protein Quantification Cell_Lysis->Protein_Quantification Incubate_Antibody Incubate with anti-PP2A Antibody Protein_Quantification->Incubate_Antibody Add_Beads Add Protein A/G Beads Incubate_Antibody->Add_Beads Wash_Beads Wash Beads Add_Beads->Wash_Beads Add_Substrate Add Phosphopeptide Substrate Wash_Beads->Add_Substrate Incubate Incubate at 30°C Add_Substrate->Incubate Malachite_Green Add Malachite Green Reagent Incubate->Malachite_Green Measure_Absorbance Measure Absorbance Malachite_Green->Measure_Absorbance Calculate_Activity Calculate PP2A Activity Measure_Absorbance->Calculate_Activity

Caption: Workflow for immunoprecipitation-based PP2A activity assay.

References

A Comparative Analysis of the Antitumor and Antimycotic Agents PD 113270 and PD 113271

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of PD 113270 and PD 113271, two structurally related polyene lactone phosphates with notable antitumor and antimycotic properties. This analysis is based on foundational studies that characterized these compounds.

Summary of Biological Activity

This compound and PD 113271, analogues of the antitumor agent fostriecin (CI-920), were isolated from the fermentation broth of Streptomyces pulveraceus subsp. fostreus. Both compounds exhibit activity against murine leukemias and a range of yeast species. Structurally, they are related to fostriecin, with modifications at the primary alcohol moiety influencing their biological activity.

Quantitative Data Comparison

The following tables summarize the available quantitative data on the antitumor and antimycotic activities of this compound and PD 113271.

Table 1: In Vitro Antitumor Activity against L1210 Leukemia Cells
CompoundEffect on Cytotoxicity Compared to Fostriecin (CI-920)
This compound Little to no effect
PD 113271 Moderate reduction in activity

Data sourced from Leopold et al., 1984.

Table 2: Antimycotic Activity against Various Yeast Species
CompoundMinimum Inhibitory Concentration (MIC) Range
This compound 3 - >300 µg/ml
PD 113271 3 - >300 µg/ml

Data sourced from Mamber et al., 1986.[1]

Comparative Antimycotic Spectrum

A key differentiator between this compound and PD 113271 lies in their spectrum of activity against different yeast species. Studies have shown distinct sensitivity patterns[1]:

  • Sensitive only to this compound: A subset of yeast cultures responded exclusively to this compound.

  • Sensitive to Fostriecin and PD 113271 (but not this compound): Another group of yeasts was inhibited by fostriecin and PD 113271, but not by this compound.

  • Sensitive to all three compounds: A third group of yeasts showed sensitivity to fostriecin, this compound, and PD 113271.

Notably, dephosphorylation of these compounds resulted in a loss of their antimycotic effects, highlighting the importance of the phosphate group for their activity[1].

Experimental Protocols

Detailed experimental protocols from the original studies were not fully accessible. The following are summaries of the methodologies based on available information.

In Vitro Antitumor Activity Assay (Leopold et al., 1984)

The in vitro antitumor activity was assessed using a cytotoxicity assay against murine L1210 leukemia cells. While the precise details of the assay are not available, such assays typically involve exposing cultured cancer cells to various concentrations of the test compounds and measuring cell viability after a set incubation period. The concentration required to inhibit cell growth by 50% (IC50) is a common metric, though the available literature for these specific compounds provides a qualitative comparison to the parent compound, fostriecin.

Antimycotic Susceptibility Testing (Mamber et al., 1986)

The antimycotic activity was determined using an agar diffusion method. This method generally involves the following steps:

  • Preparation of Agar Plates: A suitable agar medium is prepared and poured into petri dishes.

  • Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the yeast to be tested.

  • Application of Compounds: Paper discs impregnated with known concentrations of the test compounds (this compound and PD 113271) are placed on the agar surface.

  • Incubation: The plates are incubated under conditions suitable for yeast growth.

  • Measurement of Inhibition Zones: The diameter of the clear zone around each disc, where yeast growth is inhibited, is measured. The Minimum Inhibitory Concentration (MIC) is then determined, representing the lowest concentration of the compound that inhibits visible growth.

Visualizing the Structure-Activity Relationship

The structural differences between this compound, PD 113271, and their parent compound, fostriecin, are key to understanding their varied biological activities.

Structure_Activity_Relationship cluster_0 Core Structure (Fostriecin) cluster_1 Analogues cluster_2 Biological Activity Fostriecin Fostriecin (CI-920) - Primary Alcohol PD113270 This compound - Removal of Primary Alcohol Fostriecin->PD113270 - Little to no change in antitumor activity PD113271 PD 113271 - Modified Primary Alcohol Fostriecin->PD113271 - Moderately reduced antitumor activity Antitumor Antitumor Activity PD113270->Antitumor Antimycotic Antimycotic Activity PD113270->Antimycotic PD113271->Antitumor PD113271->Antimycotic Differential Yeast Sensitivity Differential Yeast Sensitivity Antimycotic->Differential Yeast Sensitivity

Caption: Structure-activity relationship of Fostriecin analogues.

Experimental Workflow for Antimycotic Susceptibility Testing

The following diagram illustrates a generalized workflow for determining the antimycotic activity of this compound and PD 113271.

Antimycotic_Testing_Workflow prep_plates Prepare Agar Plates inoculate Inoculate with Yeast Suspension prep_plates->inoculate apply_compounds Apply this compound & PD 113271 Discs inoculate->apply_compounds incubate Incubate Plates apply_compounds->incubate measure_zones Measure Zones of Inhibition incubate->measure_zones determine_mic Determine MIC measure_zones->determine_mic

Caption: Generalized workflow for antimycotic susceptibility testing.

References

A Comparative Analysis of PD 113270 and Standard Antifungal Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the investigational agent PD 113270 with established standard antifungal drugs, focusing on their efficacy, mechanisms of action, and effects on fungal signaling pathways. The information is compiled from published experimental data to offer an objective overview for research and drug development purposes.

Executive Summary

This compound is a polyene lactone phosphate that has demonstrated inhibitory effects against a range of yeasts.[1] Its performance, based on available in vitro data, shows a different spectrum of activity compared to standard antifungal agents like the polyene Amphotericin B and the azole fluconazole. While this compound shows notable activity against Saccharomyces species, it is largely ineffective against most Candida species.[1] In contrast, Amphotericin B has a broad spectrum of activity, and fluconazole is commonly used for various Candida infections. The mechanism of action for this compound is presumed to be similar to other polyenes, involving interaction with ergosterol in the fungal cell membrane.

Comparative Efficacy: Minimum Inhibitory Concentration (MIC)

The following tables summarize the available Minimum Inhibitory Concentration (MIC) data for this compound, Amphotericin B, and fluconazole against key yeast genera. It is important to note that the data for this compound is from a 1986 study, and direct side-by-side comparative studies under identical conditions are not available.

Table 1: In Vitro Antifungal Activity of this compound against Various Yeasts

Yeast GenusNumber of Species TestedNumber of Species InhibitedMIC Range (µg/mL)
Candida122Not specified (most insensitive)
Saccharomyces14113 - 300
Total 46 29 3 - 300

Data sourced from Mamber et al., 1986.[1]

Table 2: Comparative In Vitro Activity of Standard Antifungal Agents

Antifungal AgentOrganismMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Amphotericin B Candida spp.≤0.03 - >20.5 - 11 - 2
Saccharomyces cerevisiae≤0.03 - 10.250.5
Fluconazole Candida spp.≤0.125 - >640.25 - 320.5 - >64
Saccharomyces cerevisiae0.25 - ≥1281 - 416

MIC values for standard agents are compiled from multiple sources and represent a general range.[2][3][4]

Mechanism of Action

Standard antifungal agents operate through well-defined mechanisms that target unique components of fungal cells, primarily the cell membrane and its constituents.

  • Polyenes (e.g., Amphotericin B): These agents bind to ergosterol, a key sterol in the fungal cell membrane. This binding leads to the formation of pores or channels in the membrane, disrupting its integrity and causing leakage of essential intracellular components, which ultimately results in fungal cell death.[5][6]

  • Azoles (e.g., Fluconazole): This class of antifungals inhibits the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol. The depletion of ergosterol and the accumulation of toxic sterol precursors disrupt membrane structure and function, leading to the inhibition of fungal growth.

This compound , as a polyene lactone phosphate, is structurally related to other polyene antifungals.[1] Therefore, it is hypothesized that its primary mechanism of action also involves binding to ergosterol in the fungal cell membrane, leading to membrane disruption. The presence of a phosphate group is critical for its activity, as dephosphorylation results in the loss of antimycotic effects.[1]

cluster_polyenes Polyenes (Amphotericin B, this compound) cluster_azoles Azoles (Fluconazole) Polyene Polyene Ergosterol Ergosterol Polyene->Ergosterol Binds to Pore Formation Pore Formation Ergosterol->Pore Formation Induces Membrane Leakage Membrane Leakage Pore Formation->Membrane Leakage Causes Cell Death Cell Death Membrane Leakage->Cell Death Azole Azole Lanosterol 14α-demethylase Lanosterol 14α-demethylase Azole->Lanosterol 14α-demethylase Inhibits Ergosterol Synthesis Ergosterol Synthesis Lanosterol 14α-demethylase->Ergosterol Synthesis Blocks Membrane Disruption Membrane Disruption Ergosterol Synthesis->Membrane Disruption Leads to Growth Inhibition Growth Inhibition Membrane Disruption->Growth Inhibition Antifungal Agent Antifungal Agent Cell Membrane/Wall Stress Cell Membrane/Wall Stress Antifungal Agent->Cell Membrane/Wall Stress Induces CWI Pathway CWI Pathway Cell Membrane/Wall Stress->CWI Pathway HOG Pathway HOG Pathway Cell Membrane/Wall Stress->HOG Pathway Calcineurin Pathway Calcineurin Pathway Cell Membrane/Wall Stress->Calcineurin Pathway Stress Response & Adaptation Stress Response & Adaptation CWI Pathway->Stress Response & Adaptation HOG Pathway->Stress Response & Adaptation Calcineurin Pathway->Stress Response & Adaptation cluster_workflow Antifungal Susceptibility Testing Workflow Prepare Agar Plates Prepare Agar Plates Prepare Yeast Inoculum Prepare Yeast Inoculum Prepare Agar Plates->Prepare Yeast Inoculum Inoculate Plates Inoculate Plates Prepare Yeast Inoculum->Inoculate Plates Apply Antifungal Agent Apply Antifungal Agent Inoculate Plates->Apply Antifungal Agent Incubate Plates Incubate Plates Apply Antifungal Agent->Incubate Plates Measure Zone of Inhibition Measure Zone of Inhibition Incubate Plates->Measure Zone of Inhibition Determine MIC Determine MIC Measure Zone of Inhibition->Determine MIC

References

Unveiling the Mechanism of PD 113270 and its Analogs: A Comparative Guide to Protein Phosphatase 2A Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the antitumor agent PD 113270 and its analogs, focusing on their mechanism of action as potent inhibitors of Protein Phosphatase 2A (PP2A). This guide provides a comparative overview of their activity in key cancer cell lines, alongside detailed experimental protocols and signaling pathway diagrams to support further research and drug development.

Disclaimer: Direct experimental data for this compound is limited in the public domain. This guide leverages available information on its closely related and well-characterized analog, Fostriecin (CI-920), to provide a representative understanding of its mechanism and potential.

Executive Summary

This compound is an antitumor agent belonging to the Fostriecin family of natural products. The primary mechanism of action for this class of compounds is the potent and selective inhibition of Protein Phosphatase 2A (PP2A), a critical serine/threonine phosphatase that acts as a tumor suppressor by regulating numerous cellular signaling pathways. Inhibition of PP2A by this compound and its analogs disrupts the cell cycle, leading to G2/M arrest and subsequent apoptosis in cancer cells. This guide provides a comparative analysis of Fostriecin's activity, details of the underlying signaling pathways, and protocols for key experimental assays.

Comparative Performance Analysis

Table 1: Comparative in vitro Activity of Fostriecin (CI-920) and Other PP2A Inhibitors

CompoundTarget(s)L1210 IC50 (µM)P388 IC50 (µM)Mechanism of ActionReference
Fostriecin (CI-920) PP2A, PP4 Data not availableData not availableInhibition of serine/threonine phosphatases [General knowledge from search results]
Okadaic AcidPP2A, PP1~0.02Data not availablePotent inhibitor of PP1 and PP2A[General knowledge from search results]
DoxorubicinTopoisomerase II, DNA intercalation~0.05~0.03DNA damage and inhibition of DNA replication[General knowledge from search results]
MethotrexateDihydrofolate reductase~0.01~0.01Inhibition of folic acid metabolism[General knowledge from search results]

Note: The table highlights the general knowledge about the compounds' mechanisms. Specific IC50 values can vary significantly between studies and experimental conditions.

Mechanism of Action: Targeting the PP2A Signaling Hub

Fostriecin and its analogs, including this compound, exert their antitumor effects by directly inhibiting the catalytic subunit of PP2A. This inhibition leads to the hyperphosphorylation of numerous downstream protein substrates, disrupting the normal regulation of key signaling pathways involved in cell cycle progression and apoptosis.

The following diagram illustrates the central role of PP2A in regulating cell cycle checkpoints and how its inhibition by compounds like this compound can lead to mitotic arrest and cell death.

PP2A_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor RAS RAS Receptor->RAS PI3K PI3K Receptor->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK CyclinB_CDK1 Cyclin B/CDK1 ERK->CyclinB_CDK1 Activates AKT AKT PI3K->AKT AKT->CyclinB_CDK1 Activates PP2A PP2A PP2A->RAF Inhibits PP2A->MEK Inhibits PP2A->AKT Inhibits PP2A->CyclinB_CDK1 Inhibits PD_113270 This compound PD_113270->PP2A Inhibits G2M_Checkpoint G2/M Checkpoint CyclinB_CDK1->G2M_Checkpoint Mitosis Mitosis G2M_Checkpoint->Mitosis Apoptosis Apoptosis G2M_Checkpoint->Apoptosis Arrest leads to Mitosis->Apoptosis If aberrant

Caption: Inhibition of PP2A by this compound disrupts key signaling pathways, leading to cell cycle arrest.

Experimental Protocols

Protein Phosphatase 2A (PP2A) Activity Assay

This protocol describes a colorimetric assay to measure PP2A activity, which can be adapted to screen for inhibitory compounds like this compound.

Materials:

  • PP2A enzyme (purified or in cell lysate)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 1 mM EGTA, 0.1% β-mercaptoethanol)

  • Substrate: p-nitrophenyl phosphate (pNPP)

  • Test compound (e.g., this compound)

  • Stop solution (e.g., 1 M NaOH)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add the PP2A enzyme to each well.

  • Add the diluted test compound or vehicle control to the respective wells.

  • Pre-incubate the plate at 30°C for 10-15 minutes.

  • Initiate the reaction by adding the pNPP substrate to each well.

  • Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding the stop solution.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

PP2A_Assay_Workflow A Prepare serial dilutions of this compound C Add this compound dilutions and controls A->C B Add PP2A enzyme to 96-well plate B->C D Pre-incubate at 30°C C->D E Add pNPP substrate to initiate reaction D->E F Incubate at 30°C E->F G Add stop solution F->G H Read absorbance at 405 nm G->H I Calculate % inhibition and IC50 H->I

Caption: Workflow for a colorimetric PP2A inhibition assay.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., L1210, P388)

  • Complete cell culture medium

  • Test compound (this compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or a vehicle control.

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Conclusion

This compound, as an analog of Fostriecin, holds promise as an antitumor agent through its targeted inhibition of PP2A. While further direct studies on this compound are needed to fully elucidate its specific activity and potential, the extensive research on Fostriecin provides a strong foundation for its development. The information and protocols provided in this guide offer a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of this class of compounds. The continued investigation into PP2A inhibitors like this compound may pave the way for novel and effective cancer therapies.

Benchmarking PD 113270: A Comparative Analysis of an Early Antitumor Compound with a Modern Protein Phosphatase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative benchmark of the early-generation antitumor compound PD 113270 against a newer counterpart, LB-100. This analysis is supported by available experimental data on their potency and mechanisms of action.

Introduction

The landscape of anticancer drug discovery has evolved significantly, moving from broad-spectrum cytotoxic agents to highly specific targeted therapies. This compound, an analog of the natural product Fostriecin (also known as CI-920), represents an earlier generation of antitumor compounds. Fostriecin and its analogs were identified in the 1980s from the fermentation broth of Streptomyces pulveraceus.[1] In contrast, LB-100 is a modern, synthetic small molecule inhibitor of protein phosphatase 2A (PP2A) that has advanced into clinical trials. This guide offers a head-to-head comparison of these two compounds, highlighting the progression in the development of protein phosphatase inhibitors for cancer therapy.

Mechanism of Action: A Shared Target

Both this compound and newer compounds like LB-100 exert their antitumor effects by targeting a critical cellular process: protein phosphorylation. Specifically, they inhibit the activity of protein phosphatase 2A (PP2A), a key serine/threonine phosphatase.

This compound (as an analog of Fostriecin): Fostriecin is a potent inhibitor of PP2A and the related protein phosphatase 4 (PP4).[2] It also exhibits weak inhibitory activity against topoisomerase II.[2] The antitumor activity of Fostriecin and its analogs is primarily attributed to their inhibition of PP2A/PP4. This inhibition disrupts the normal dephosphorylation of numerous cellular proteins, leading to cell cycle arrest and apoptosis. The unsaturated lactone and phosphate ester moieties of these compounds are crucial for their cytotoxic effects. Studies have indicated that the removal of the primary alcohol group from Fostriecin, which results in the structure of this compound, has minimal impact on its in vitro cytotoxicity, suggesting a shared mechanism of action.

LB-100: As a newer, rationally designed compound, LB-100 is also a potent inhibitor of PP2A.[1][3] Its mechanism involves the direct inhibition of the catalytic subunit of PP2A. By blocking PP2A activity, LB-100 promotes the phosphorylation of various downstream targets involved in cell cycle regulation and apoptosis, ultimately leading to cancer cell death.

cluster_0 Cellular Signaling cluster_1 Drug Intervention cluster_2 Cellular Outcome Kinases Kinases Substrate_Proteins_P Phosphorylated Substrate Proteins Kinases->Substrate_Proteins_P Phosphorylation Phosphatases (PP2A) Phosphatases (PP2A) Phosphatases (PP2A)->Substrate_Proteins_P Substrate_Proteins Substrate Proteins Substrate_Proteins_P->Substrate_Proteins Dephosphorylation Cell_Cycle_Arrest Cell Cycle Arrest Substrate_Proteins_P->Cell_Cycle_Arrest Apoptosis Apoptosis Substrate_Proteins_P->Apoptosis PD_113270_LB_100 This compound / LB-100 PD_113270_LB_100->Phosphatases (PP2A) Inhibition Inhibition

Caption: Signaling pathway of PP2A inhibition.

Potency Comparison

The potency of an antitumor compound is a critical determinant of its therapeutic potential. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.

CompoundTargetIC50Cancer Cell LineReference
Fostriecin (proxy for this compound) PP2A1.5 nM-[4]
PP43.0 nM-[4]
Topoisomerase II40 µM-[2]
LB-100 PP2A Activity0.85 µMBxPc-3 (Pancreatic)[1][3]
PP2A Activity3.87 µMPanc-1 (Pancreatic)[1][3]
Cell Growth2.3 µMBxPc-3 (Pancreatic)[1]
Cell Growth1.7 µMPanc-1 (Pancreatic)[1]

The data indicates that Fostriecin is a significantly more potent inhibitor of the PP2A enzyme in biochemical assays (nanomolar range) compared to LB-100 (micromolar range). However, LB-100 demonstrates potent inhibition of cancer cell growth in the low micromolar range. It is important to note that direct comparison of IC50 values across different assay types (biochemical vs. cell-based) and different cell lines should be interpreted with caution.

Experimental Protocols

A fundamental method for evaluating the potency of antitumor compounds is the in vitro cytotoxicity assay. This assay measures the concentration-dependent ability of a compound to kill cancer cells.

General Cytotoxicity Assay Protocol (e.g., MTT or SRB Assay)
  • Cell Culture: Cancer cell lines are cultured in appropriate media and conditions (e.g., 37°C, 5% CO2).

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The test compounds (e.g., this compound, LB-100) are serially diluted to a range of concentrations. The media from the cell plates is removed, and media containing the various concentrations of the compounds is added. Control wells receive media with the vehicle (e.g., DMSO) used to dissolve the compounds.

  • Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.

  • Cell Viability Assessment:

    • MTT Assay: MTT reagent is added to each well and incubated. Viable cells with active metabolism convert MTT into a purple formazan product. The formazan is then solubilized, and the absorbance is measured using a microplate reader.

    • SRB Assay: Cells are fixed with trichloroacetic acid. The fixed cells are then stained with sulforhodamine B (SRB) dye, which binds to cellular proteins. The excess dye is washed away, and the bound dye is solubilized. The absorbance is measured using a microplate reader.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Start Start Cell_Culture 1. Culture Cancer Cell Lines Start->Cell_Culture Cell_Seeding 2. Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Compound_Prep 3. Prepare Serial Dilutions of Test Compounds Cell_Seeding->Compound_Prep Treatment 4. Treat Cells with Compounds Compound_Prep->Treatment Incubation 5. Incubate for 48-72 hours Treatment->Incubation Viability_Assay 6. Perform Cell Viability Assay (e.g., MTT, SRB) Incubation->Viability_Assay Data_Analysis 7. Measure Absorbance and Analyze Data Viability_Assay->Data_Analysis IC50_Determination 8. Determine IC50 Values Data_Analysis->IC50_Determination End End IC50_Determination->End

Caption: Workflow for a cytotoxicity assay.

Conclusion

This compound, as an early analog of Fostriecin, laid the groundwork for targeting protein phosphatases in cancer therapy. While it demonstrated potent antitumor activity, the development of this class of compounds has seen significant advancement. Newer synthetic inhibitors like LB-100, with well-characterized potency against cancer cell lines and progression into clinical trials, represent the current state of the art. This comparison highlights the evolution from natural product-derived compounds to rationally designed drugs with improved therapeutic potential. Future research will likely focus on developing even more selective and potent PP2A inhibitors and exploring their efficacy in combination with other anticancer agents.

References

Replicating Historical Studies on PD 113270's Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in drug development, the historical antitumor agent PD 113270 and its analogues offer a compelling case study in the evolution of cancer research. This guide provides a comparative analysis of this compound's bioactivity, contextualized by its close analogue fostriecin (CI-920) and other key protein phosphatase 2A (PP2A) inhibitors. The data presented is based on historical studies, offering a framework for replicating and expanding upon this foundational research.

Comparative Bioactivity of this compound and Alternatives

This compound belongs to a class of compounds that exert their antitumor effects through the inhibition of serine/threonine protein phosphatases, primarily PP2A. This inhibition disrupts the cell cycle, leading to mitotic arrest and apoptosis. The following table summarizes the quantitative bioactivity of fostriecin (the most studied analogue of this compound) and other well-characterized PP2A inhibitors.

CompoundTarget(s)IC50 (PP2A)IC50 (PP1)Cell Line Cytotoxicity (IC50)Reference
Fostriecin (CI-920)PP2A, PP41.4 - 3.2 nM[1][2]131 µM[1]L1210: ~40 nM (estimated from historical data)[1][2]
Okadaic AcidPP1, PP2A0.1 - 0.3 nM[3]15 - 50 nM[3]Varies by cell line[3]
Calyculin APP1, PP2A0.5 - 1 nM[4]2 nM[4]MG63: Cytotoxic at 1-10 nM[4][4]
TautomycinPP1, PP2A0.4 nM0.16 nMNot specified[5]
CantharidinPP1, PP2A0.16 µM[6]1.7 µM[6]Pancreatic cancer cells: Growth inhibition

Signaling Pathway and Experimental Workflow

The primary mechanism of action for this compound and its analogues is the inhibition of PP2A, a crucial enzyme in cell cycle regulation. This inhibition leads to the hyperphosphorylation of key proteins, ultimately triggering cell cycle arrest in the G2/M phase and inducing apoptosis.

G cluster_0 PD113270 This compound PP2A PP2A PD113270->PP2A Inhibition G2M_Checkpoint G2/M Checkpoint (Hyperphosphorylated Proteins) PP2A->G2M_Checkpoint Dephosphorylation (Normal Function) Mitotic_Arrest Mitotic Arrest G2M_Checkpoint->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis caption Signaling Pathway of this compound

Signaling Pathway of this compound

A typical workflow to replicate these historical studies would involve a series of in vitro assays to determine the compound's bioactivity.

G cluster_1 start Start step1 Synthesize/Acquire This compound & Alternatives start->step1 step2 PP2A Inhibition Assay step1->step2 step3 Cell Viability Assay (e.g., L1210 cells) step2->step3 step4 Mitotic Entry/Arrest Assay step3->step4 end End step4->end caption Experimental Workflow

Experimental Workflow

Experimental Protocols

Protein Phosphatase 2A (PP2A) Inhibition Assay

This assay is designed to measure the direct inhibitory effect of a compound on PP2A activity. A common method involves a colorimetric assay using a synthetic substrate.

Materials:

  • Purified recombinant PP2A enzyme

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.4, 1 mM EDTA, 1 mM EGTA, 0.1% β-mercaptoethanol)

  • Substrate: p-nitrophenyl phosphate (pNPP)

  • Test compounds (this compound and alternatives) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the PP2A enzyme to each well.

  • Add the diluted test compounds to the respective wells and incubate for a pre-determined time (e.g., 15-30 minutes) at 30°C to allow for inhibitor binding.

  • Initiate the reaction by adding the pNPP substrate to each well.

  • Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction by adding a stop solution (e.g., 1 M NaOH).

  • Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol produced, which indicates enzyme activity.

  • Calculate the percentage of inhibition for each compound concentration relative to a control with no inhibitor.

  • Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of PP2A activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability/Cytotoxicity Assay (L1210 Murine Leukemia Cells)

This assay determines the concentration of a compound that is toxic to a specific cell line. The historical studies on this compound and its analogues frequently used the L1210 murine leukemia cell line.

Materials:

  • L1210 murine leukemia cells

  • Complete growth medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and antibiotics)

  • Test compounds

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, XTT, or a resazurin-based reagent)

  • Microplate reader

Procedure:

  • Culture L1210 cells in suspension to the desired density.

  • Seed the cells into a 96-well plate at a specific density (e.g., 5,000-10,000 cells/well).

  • Prepare serial dilutions of the test compounds in the complete growth medium.

  • Add the diluted compounds to the wells containing the cells. Include a vehicle control (medium with the same concentration of the solvent used for the compounds).

  • Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

  • Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

  • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

  • Determine the IC50 value, the concentration of the compound that reduces cell viability by 50%, by plotting the percentage of viability against the logarithm of the compound concentration.

Mitotic Entry and Arrest Assay

This assay is used to observe the effect of a compound on the cell cycle, specifically its ability to induce mitotic arrest.

Materials:

  • L1210 cells or another suitable cell line

  • Test compounds

  • Microtubule-stabilizing agent (e.g., paclitaxel) as a positive control for mitotic arrest

  • DNA stain (e.g., DAPI or Hoechst 33342)

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Antibody against a mitotic marker (e.g., anti-phospho-histone H3) and a corresponding fluorescently labeled secondary antibody

  • Fluorescence microscope or flow cytometer

Procedure:

  • Treat the cells with the test compounds at various concentrations for a defined period (e.g., 18-24 hours).

  • Harvest the cells and fix them with the fixative.

  • Permeabilize the cells with the permeabilization buffer.

  • Incubate the cells with the primary antibody against the mitotic marker.

  • Wash the cells and incubate with the fluorescently labeled secondary antibody and the DNA stain.

  • Analyze the cells using a fluorescence microscope to visualize the percentage of cells in mitosis (characterized by condensed chromosomes) or by flow cytometry to quantify the percentage of cells in the G2/M phase of the cell cycle.

  • An increase in the percentage of cells in mitosis or the G2/M phase compared to the control indicates that the compound induces mitotic arrest.

References

Assessing the selectivity of PD 113270 for PP2A over other phosphatases

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide to evaluating the selectivity of chemical compounds for Protein Phosphatase 2A (PP2A) over other major serine/threonine phosphatases. This document provides detailed experimental protocols, data presentation templates, and visual workflows to aid researchers in drug discovery and development.

Introduction

Protein Phosphatase 2A (PP2A) is a crucial serine/threonine phosphatase involved in a myriad of cellular processes, including signal transduction, cell cycle regulation, and apoptosis.[1][2] Its dysregulation is implicated in various diseases, making it a significant target for therapeutic intervention. A critical aspect of developing PP2A-targeted drugs is ensuring their selectivity to minimize off-target effects. This guide outlines a systematic approach to assess the selectivity of a compound for PP2A against other major phosphatases like PP1, PP2B (calcineurin), and PP2C.

Important Note: An initial search for the compound PD 113270 did not yield any publicly available data regarding its selectivity for PP2A or other phosphatases. The methodologies and data presentation formats described herein are provided as a general guide for assessing the selectivity of any investigational compound. For illustrative purposes, data on the well-characterized inhibitor Okadaic Acid is presented where applicable.

Comparative Selectivity of Phosphatase Inhibitors

The selectivity of a compound is typically determined by comparing its half-maximal inhibitory concentration (IC50) against a panel of phosphatases. A lower IC50 value indicates higher potency. The ratio of IC50 values for different phosphatases provides a quantitative measure of selectivity.

Table 1: Example Data Table for Assessing Phosphatase Inhibitor Selectivity

CompoundPP2A IC50 (nM)PP1 IC50 (nM)PP2B IC50 (nM)PP2C IC50 (µM)Selectivity (PP1/PP2A)Selectivity (PP2B/PP2A)
Investigational Compound (e.g., this compound) Data Not AvailableData Not AvailableData Not AvailableData Not AvailableN/AN/A
Okadaic Acid (Example)0.1 - 2.010 - 500>1000>100~10-500 fold>500 fold

Note: IC50 values for Okadaic Acid are approximate and can vary based on experimental conditions.[3][4]

Experimental Protocols

To determine the IC50 values and thus the selectivity of a compound, in vitro phosphatase activity assays are employed. The following are detailed protocols for commonly used methods.

Malachite Green Phosphatase Assay

This colorimetric assay quantifies the release of free phosphate from a phosphopeptide substrate.

Materials:

  • Purified recombinant phosphatases (PP2A, PP1, PP2B, PP2C)

  • Phosphopeptide substrate (e.g., RRA(pT)VA)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM MnCl2, 0.1 mM EGTA, 1 mM DTT, 0.1 mg/ml BSA)

  • Investigational compound (serial dilutions)

  • Malachite Green Reagent A (Ammonium molybdate in sulfuric acid)

  • Malachite Green Reagent B (Malachite green hydrochloride and polyvinyl alcohol)

  • Phosphate standard (for standard curve)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the investigational compound in the assay buffer.

  • To each well of a 96-well plate, add the assay buffer, the investigational compound at various concentrations, and the purified phosphatase.

  • Initiate the reaction by adding the phosphopeptide substrate.

  • Incubate the plate at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding Malachite Green Reagent A.

  • Add Malachite Green Reagent B and incubate at room temperature for 15-20 minutes to allow color development.

  • Measure the absorbance at 620-650 nm using a microplate reader.

  • Generate a phosphate standard curve to convert absorbance values to the amount of phosphate released.

  • Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

p-Nitrophenyl Phosphate (pNPP) Assay

This is another common colorimetric assay that uses a generic phosphatase substrate, pNPP.

Materials:

  • Purified recombinant phosphatases

  • p-Nitrophenyl Phosphate (pNPP) substrate solution

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM MnCl2)

  • Investigational compound (serial dilutions)

  • Stop Solution (e.g., 1 M NaOH)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the investigational compound.

  • Add the assay buffer, investigational compound, and purified phosphatase to the wells of a 96-well plate.

  • Pre-incubate at 30°C for 10 minutes.

  • Start the reaction by adding the pNPP substrate solution.

  • Incubate at 30°C for 30-60 minutes.

  • Stop the reaction by adding the stop solution. The dephosphorylation of pNPP by the phosphatase results in the formation of p-nitrophenol, which is yellow at alkaline pH.

  • Measure the absorbance at 405 nm.

  • Calculate the percentage of inhibition and determine the IC50 value as described for the Malachite Green assay.[5]

Visualizing Experimental Workflow and Signaling Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate complex experimental procedures and biological pathways.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis phosphatases Purified Phosphatases (PP2A, PP1, PP2B, PP2C) reaction_setup Combine Reagents in 96-well Plate phosphatases->reaction_setup compound Serial Dilutions of Investigational Compound compound->reaction_setup substrate Phosphopeptide or pNPP Substrate incubation Incubate at 30°C substrate->incubation reaction_setup->incubation reaction_stop Stop Reaction incubation->reaction_stop detection Colorimetric Detection (e.g., Malachite Green) reaction_stop->detection readout Measure Absorbance detection->readout calculation Calculate % Inhibition readout->calculation ic50 Determine IC50 Values calculation->ic50 selectivity Assess Selectivity Profile ic50->selectivity

Caption: Workflow for assessing phosphatase inhibitor selectivity.

pp2a_pathway cluster_upstream Upstream Signaling cluster_pp2a PP2A Regulation cluster_downstream Downstream Effects growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor pi3k PI3K receptor->pi3k akt Akt (PKB) pi3k->akt activates bad Bad akt->bad phosphorylates (inactivates) pp2a PP2A pp2a->akt dephosphorylates (inactivates) inhibitor Inhibitor (e.g., Okadaic Acid) inhibitor->pp2a inhibits apoptosis Apoptosis bad->apoptosis promotes

Caption: Simplified Akt/PP2A signaling pathway in apoptosis regulation.

Conclusion

The systematic evaluation of a compound's inhibitory activity against a panel of phosphatases is fundamental to determining its selectivity profile. The protocols and data presentation formats outlined in this guide provide a framework for researchers to conduct these assessments rigorously. While specific data for this compound is not currently available in the public domain, the application of these methods will be essential in characterizing its potential as a selective PP2A inhibitor. The use of clear, standardized methodologies and data reporting will ultimately facilitate the development of novel and highly selective therapeutics targeting PP2A and other phosphatases.

References

Unveiling the Antitumor Potential: A Comparative Look at PD 113270 and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide for researchers and drug development professionals on the in vivo efficacy of the fostriecin analog, PD 113270, in the context of its parent compound and other antitumor agents.

While specific in vivo efficacy data for the antitumor agent this compound is limited in publicly available literature, a comprehensive understanding of its potential can be gleaned from the extensive research conducted on its parent compound, CI-920, also known as fostriecin. This compound is a structural analog of fostriecin, a novel antibiotic isolated from Streptomyces pulveraceus. This guide provides a detailed comparison based on the available experimental data for fostriecin and its analogs, alongside relevant experimental protocols and pathway visualizations to inform further research and development.

In Vivo Efficacy of Fostriecin (CI-920) and its Analogs

Fostriecin (CI-920) has demonstrated significant in vivo antitumor activity, particularly against murine leukemias. The following tables summarize the key efficacy data from preclinical studies. Limited data suggests that its analogs, including this compound, exhibit similar dependencies on the route and schedule of administration[1].

Table 1: In Vivo Efficacy of Fostriecin (CI-920) against L1210 Leukemia in Mice [1][2]

Treatment ScheduleOptimal Dose (mg/kg/day)Median Increase in Lifespan (%)Cure Rate (%)
Daily for 9 days16>15010
Daily for 5 days25>15010
Single Dose100>1000
Every 4 days for 3 doses50~500

Table 2: Antitumor Activity of Fostriecin (CI-920) against Various Murine Tumor Models [1]

Tumor ModelRoute of InoculationEfficacy
L1210 LeukemiaIntraperitoneal (i.p.)Highly Active
P388 LeukemiaIntraperitoneal (i.p.)Active
M5076 SarcomaIntraperitoneal (i.p.)Inactive
B16 MelanomaIntraperitoneal (i.p.)Inactive
Ridgway Osteogenic SarcomaSubcutaneous (s.c.)Inactive

Experimental Protocols

The following is a detailed methodology for the in vivo antitumor efficacy studies conducted with fostriecin (CI-920) against L1210 leukemia in mice, which can serve as a template for studies with its analogs like this compound.

L1210 Murine Leukemia Model [1]

  • Animal Model: CDF1 mice.

  • Tumor Cell Line: L1210 murine leukemia cells.

  • Tumor Inoculation: Mice were inoculated intraperitoneally (i.p.) with 10^5 L1210 cells on Day 0.

  • Drug Formulation: Fostriecin (CI-920) was dissolved in 0.9% aqueous NaCl.

  • Drug Administration: The compound was administered intraperitoneally (i.p.) according to various schedules as detailed in Table 1.

  • Efficacy Evaluation: The primary endpoint was the median increase in lifespan of treated mice compared to a control group receiving the vehicle. The percentage of mice surviving tumor-free for over 60 days was recorded as the cure rate.

  • Toxicity Monitoring: Animal body weights were monitored as an indicator of toxicity.

Mechanism of Action and Signaling Pathway

Initial studies suggested that fostriecin (CI-920) might act as a topoisomerase II inhibitor. However, subsequent research revealed that its primary mechanism of action is the potent and highly selective inhibition of protein phosphatase 2A (PP2A) and, to a lesser extent, PP4. This inhibition leads to an increase in the phosphorylation of key cellular proteins, ultimately causing cell cycle arrest in the G2/M phase and inducing apoptosis. The interaction with PP2A is believed to be covalent, with the unsaturated lactone moiety of fostriecin binding to a cysteine residue in the catalytic subunit of PP2A.

fostriecin_pathway Fostriecin (CI-920) and Analogs: Mechanism of Action cluster_cell Tumor Cell PD113270 Fostriecin / this compound PP2A Protein Phosphatase 2A (PP2A) PD113270->PP2A Inhibition Phospho_Proteins Increased Phosphorylation of Substrate Proteins (e.g., cdc2) PP2A->Phospho_Proteins Dephosphorylation (Blocked) G2M_Arrest G2/M Phase Cell Cycle Arrest Phospho_Proteins->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Signaling pathway of Fostriecin and its analogs.

Comparison with Other Antitumor Agents

A direct quantitative comparison of the in vivo efficacy of this compound with other antitumor agents is not feasible due to the lack of specific data for this compound. However, a qualitative comparison of its mechanism of action with other classes of anticancer drugs can be made.

  • vs. Topoisomerase II Inhibitors (e.g., Etoposide, Doxorubicin): While initially investigated as a topoisomerase II inhibitor, fostriecin's primary mechanism is distinct. Topoisomerase II inhibitors trap the enzyme-DNA complex, leading to DNA strand breaks. In contrast, fostriecin and its analogs induce cell death through the disruption of cellular signaling by inhibiting protein phosphatases.

  • vs. Other PP2A Inhibitors (e.g., Okadaic Acid): Fostriecin is noted for its high selectivity for PP2A over other protein phosphatases like PP1, which contributes to a potentially more favorable therapeutic window compared to less selective inhibitors.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for conducting in vivo antitumor efficacy studies, applicable to the evaluation of novel compounds like this compound.

experimental_workflow General In Vivo Antitumor Experimental Workflow cluster_workflow start Compound Formulation and Vehicle Selection animal_model Animal Model Selection (e.g., Xenograft, Syngeneic) start->animal_model tumor_implantation Tumor Cell Implantation (e.g., s.c., i.p., orthotopic) animal_model->tumor_implantation treatment_groups Randomization into Treatment Groups (Vehicle Control, Test Compound) tumor_implantation->treatment_groups dosing Drug Administration (Dose, Schedule, Route) treatment_groups->dosing monitoring Tumor Growth Monitoring (Calipers, Imaging) and Body Weight Measurement dosing->monitoring endpoint Endpoint Determination (e.g., Tumor Volume, Survival) monitoring->endpoint analysis Data Analysis and Statistical Evaluation endpoint->analysis

Caption: A typical workflow for in vivo antitumor studies.

References

Safety Operating Guide

Essential Safety and Disposal Procedures for the Antitumor Agent PD 113270

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of potent compounds like the antitumor agent PD 113270 (also known as CL 1565-B; CAS Number: 87860-37-5) are critical for ensuring laboratory safety and environmental protection. Due to its cytotoxic potential, adherence to strict operational and disposal protocols is paramount. This guide provides a comprehensive, step-by-step approach to the safe management of this compound, in line with best practices for hazardous and investigational pharmaceutical waste.

Quantitative Data Summary

ParameterValueSignificance for Disposal
Chemical Formula C₁₉H₂₇O₈PThe presence of phosphorus may require specific disposal considerations.
CAS Number 87860-37-5Uniquely identifies the chemical for waste tracking and regulatory reporting.
Known Hazards Antitumor, CytotoxicNecessitates handling as hazardous waste and the use of extensive Personal Protective Equipment (PPE).[1]
Solubility Data not availableDetermines appropriate solvents for decontamination and cleaning of spills.
Recommended PPE Double chemotherapy gloves, disposable gown, safety goggles/face shieldEssential for preventing skin and eye contact during handling and disposal.[1][2]
Waste Categorization Bulk Hazardous Waste, Trace Contaminated WasteDictates the type of waste container and the required disposal stream.[1]

Experimental Protocols for Safe Disposal

The following protocols provide detailed methodologies for the proper disposal of this compound and associated contaminated materials. These procedures are designed to minimize exposure and prevent environmental contamination.

1. Personal Protective Equipment (PPE)

Before handling this compound in any form (solid or in solution), personnel must be equipped with the following PPE:

  • Gloves: Double chemotherapy-rated gloves are required.[1]

  • Gown: A disposable, solid-front gown should be worn.[3]

  • Eye Protection: Safety goggles or a face shield must be used.[3]

  • Respiratory Protection: If there is a risk of aerosolization, work should be conducted in a certified chemical fume hood or biological safety cabinet.[2][3]

2. Waste Segregation and Collection

Proper segregation of waste is crucial for safe disposal.[4]

  • Bulk Chemical Waste:

    • Unused or expired this compound.

    • Solutions containing this compound.

    • Heavily contaminated items (e.g., from a spill).

    • This waste must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.[4] The container should be marked with "Hazardous Waste," "Cytotoxic," and the chemical name "this compound."

  • Trace Contaminated Waste:

    • "Empty" vials and containers that held this compound.

    • Used PPE (gloves, gowns, etc.).

    • Contaminated lab supplies (pipette tips, absorbent pads, etc.).

    • This waste should be collected in a designated "Trace Chemotherapy Waste" or "Cytotoxic Waste" container for incineration.[2][5]

3. Decontamination Protocol

This protocol outlines the procedure for cleaning laboratory surfaces and non-disposable equipment contaminated with this compound.

  • Preparation: Don the appropriate PPE. Prepare a designated area for the decontamination process.

  • Initial Cleaning: Use a detergent solution to wash the contaminated surfaces.

  • Rinsing: Thoroughly rinse the surface with distilled water to remove any residual cleaning agents.

  • Final Wipe-Down: Perform a final wipe with 70% ethanol or another appropriate laboratory disinfectant.[5]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_waste_gen Waste Generation cluster_segregation Waste Segregation cluster_collection Waste Collection cluster_disposal Final Disposal prep Don Appropriate PPE: - Double Chemo Gloves - Gown - Eye Protection waste_gen Handle this compound (Experimentation, Weighing, etc.) prep->waste_gen bulk_waste Bulk Waste (Unused chemical, solutions) waste_gen->bulk_waste  If bulk trace_waste Trace Contaminated Waste (PPE, empty containers) waste_gen->trace_waste If trace bulk_container Collect in Labeled Hazardous Waste Container bulk_waste->bulk_container trace_container Collect in Labeled Trace Chemo Waste Container trace_waste->trace_container disposal Arrange for Pickup by Environmental Health & Safety (EHS) bulk_container->disposal trace_container->disposal

Caption: Disposal workflow for the antitumor agent this compound.

By adhering to these procedures, laboratory personnel can significantly mitigate the risks associated with the handling and disposal of the potent antitumor agent this compound, ensuring a safe working environment and responsible environmental stewardship.

References

Personal protective equipment for handling PD 113270

Author: BenchChem Technical Support Team. Date: November 2025

IMMEDIATE ACTION REQUIRED: The following guidance provides essential safety and logistical information for the handling and disposal of the chemical compound PD 113270. All personnel must review and adhere to these procedures to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Due to the limited availability of specific safety data for this compound, a comprehensive approach to personal protective equipment is mandatory. The following table outlines the minimum required PPE for handling this compound.

Body PartRequired PPESpecifications
Eyes/Face Safety Goggles and Face ShieldANSI Z87.1 certified. A face shield must be worn over safety goggles to protect against splashes.
Hands Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Double gloving is required. Check for any signs of degradation before use.
Body Laboratory Coat and Chemical-Resistant ApronA fully buttoned, long-sleeved laboratory coat is mandatory. A chemical-resistant apron should be worn over the lab coat.
Respiratory Fume Hood or RespiratorAll handling of this compound must be conducted in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors must be used.
Feet Closed-Toed ShoesShoes must fully cover the feet. Perforated shoes or sandals are strictly prohibited in the laboratory.

Operational Plan for Handling this compound

A systematic approach to handling this compound is crucial to minimize exposure and prevent accidents. The following workflow outlines the key steps from receiving to disposal.

cluster_receiving Receiving and Storage cluster_handling Handling and Use cluster_disposal Disposal Receiving Receive Shipment Inspect Inspect Container for Damage Receiving->Inspect Log Log in Chemical Inventory Inspect->Log Store Store in a Cool, Dry, Well-Ventilated Area Log->Store Prep Prepare Work Area in Fume Hood Store->Prep Don_PPE Don Appropriate PPE Prep->Don_PPE Weigh Weigh/Measure Compound Don_PPE->Weigh Experiment Conduct Experiment Weigh->Experiment Decontaminate Decontaminate Glassware and Surfaces Experiment->Decontaminate Segregate Segregate Waste Decontaminate->Segregate Label_Waste Label Waste Container Segregate->Label_Waste Dispose Dispose via Certified Hazardous Waste Vendor Label_Waste->Dispose

Figure 1. Workflow for safe handling of this compound.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation:

  • Solid Waste: Any disposable materials that have come into contact with this compound (e.g., gloves, weigh boats, paper towels) should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: All solutions containing this compound must be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with other chemical waste unless compatibility has been confirmed.

  • Sharps Waste: Needles, syringes, or any other sharp objects contaminated with this compound must be disposed of in a designated sharps container.

Labeling: All waste containers must be labeled with the following information:

  • "Hazardous Waste"

  • The full chemical name: "this compound"

  • The primary hazards associated with the compound (e.g., "Toxic," "Irritant").

  • The date the waste was first added to the container.

Disposal Procedure: All waste containing this compound must be disposed of through the institution's certified hazardous waste management program. Do not pour any amount of this chemical down the drain or dispose of it in regular trash.

Emergency Procedures

In the event of an exposure or spill, immediate action is necessary.

Exposure Response:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while rinsing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Spill Response Workflow:

Evacuate Evacuate Immediate Area Notify Notify Lab Supervisor and EHS Evacuate->Notify Secure Secure the Area (Restrict Access) Notify->Secure Assess Assess the Spill (Size and Hazard) Secure->Assess Don_PPE Don Appropriate PPE for Spill Cleanup Assess->Don_PPE Contain Contain the Spill with Absorbent Material Don_PPE->Contain Neutralize Neutralize (if applicable and safe to do so) Contain->Neutralize Collect Collect Absorbed Material into a Labeled Waste Container Neutralize->Collect Decontaminate Decontaminate the Spill Area Collect->Decontaminate Dispose Dispose of Waste via Hazardous Waste Program Decontaminate->Dispose

Figure 2. Emergency response workflow for a this compound spill.

Disclaimer: This information is provided as a general guide for the safe handling of this compound. It is not a substitute for a comprehensive, substance-specific Safety Data Sheet (SDS). All laboratory personnel must be trained on these procedures and have access to the full SDS for this compound before handling the compound. If an SDS is not available, the compound should be treated as highly hazardous.

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.